2,3-Dihydroxy-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRPEIHNMXLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192560 | |
| Record name | 2,3-Dihydroxy-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-81-4 | |
| Record name | 2,3-Dihydroxy-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxy-4-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxy-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROXY-4-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3630629597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence of 2,3-Dihydroxy-4-methoxybenzoic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in the plant kingdom. As a substituted benzoic acid derivative, it belongs to a class of secondary metabolites that are of significant interest to researchers in various fields, including phytochemistry, pharmacology, and drug development. The hydroxylation and methoxylation patterns on the benzene (B151609) ring suggest potential antioxidant and other biological activities. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, details on its quantification in plant matrices, and a discussion of its likely biosynthetic origins.
Natural Occurrence
To date, the confirmed natural source of this compound is the sweet cherry fruit (Prunus avium). While the presence of a wide array of phenolic acids in Prunus avium is well-documented, specific quantitative data for this compound remains limited in publicly available literature.
Quantitative Data of Phenolic Acids in Prunus avium
To provide a context for the potential concentration of this compound, the following table summarizes the quantitative data for other major phenolic acids found in the fruit of Prunus avium. It is important to note that the concentration of these compounds can vary significantly depending on the cultivar, maturity, and environmental conditions.
| Phenolic Acid | Plant Part | Concentration Range (mg/100g FW) | Reference(s) |
| Neochlorogenic acid | Fruit Pulp | 1.8 - 9.5 | [1] |
| Chlorogenic acid | Fruit Pulp | 0.5 - 2.1 | [1] |
| p-Coumaric acid | Fruit Pulp | 0.1 - 0.8 | [1] |
| Ferulic acid | Fruit Pulp | 0.05 - 0.3 | [1] |
| Caffeic acid | Fruit Pulp | 0.1 - 0.5 | [1] |
Note: Quantitative data for this compound is not available in the cited literature. The presented data for other phenolic acids serves as a comparative reference.
Experimental Protocols
The following is a generalized experimental protocol for the extraction, separation, and quantification of this compound from Prunus avium fruit. This protocol is based on established methods for the analysis of phenolic acids in plant materials.[2][3][4]
Extraction of Phenolic Acids
-
Sample Preparation: Fresh Prunus avium fruits are washed, pitted, and homogenized to a fine pulp. The pulp is then lyophilized (freeze-dried) to remove water and ground into a fine powder.
-
Solvent Extraction:
-
A known weight of the lyophilized powder (e.g., 1 gram) is extracted with a solvent mixture, typically methanol/water or ethanol/water with a small percentage of acid (e.g., 0.1% HCl or formic acid) to improve the stability of the phenolic compounds. A common ratio is 80:20 (v/v) solvent to water.
-
The extraction is performed using techniques such as ultrasonication or maceration with constant stirring for a defined period (e.g., 30-60 minutes).
-
The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.
-
-
Filtration and Concentration: The extracts are pooled and filtered (e.g., through Whatman No. 1 filter paper). The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a concentrated crude extract.
Purification (Optional)
For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE). A C18 cartridge can be used to separate the phenolic acids from other matrix components.
HPLC-UV/Vis Quantification
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Detection: The UV detector is set to a wavelength where benzoic acid derivatives show strong absorbance, typically around 280 nm.
-
Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Biosynthesis
The specific biosynthetic pathway for this compound has not been elucidated. However, the general biosynthesis of benzoic acids in plants is known to occur through several routes, primarily originating from the phenylpropanoid pathway.[5][6][7][8]
General Biosynthetic Pathways of Benzoic Acids
The biosynthesis of benzoic acids in plants generally starts from the amino acid L-phenylalanine. The key precursor is trans-cinnamic acid, formed by the action of phenylalanine ammonia-lyase (PAL). From trans-cinnamic acid, the C3 side chain is shortened by two carbons to yield benzoic acid. This can occur via a β-oxidative pathway or a non-β-oxidative pathway.[5][8] Subsequent modifications, such as hydroxylation and methylation, lead to the diversity of substituted benzoic acids found in nature.
Putative Biosynthetic Pathway of this compound
Based on the general pathways, a putative biosynthetic route for this compound can be proposed. This pathway likely involves a series of hydroxylation and methylation steps on a benzoic acid precursor. The order of these steps can vary between plant species.
Conclusion
This compound is a naturally occurring phenolic compound isolated from Prunus avium. While specific quantitative data and its dedicated biosynthetic pathway are yet to be fully elucidated, established analytical methods for phenolic acids can be readily adapted for its study. The proposed biosynthetic pathway provides a logical framework for further investigation into the formation of this and other substituted benzoic acids in plants. Further research is warranted to explore the distribution of this compound in a wider range of plant species and to determine its potential biological activities, which could be of interest for pharmaceutical and nutraceutical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of a Green Extraction of Polyphenols from Sweet Cherry (Prunus avium L.) Pulp [mdpi.com]
- 3. Optimization of extraction parameters on the isolation of phenolic compounds from sour cherry (Prunus cerasus L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
The Biosynthetic Pathway of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed biosynthetic pathway for 2,3-dihydroxy-4-methoxybenzoic acid, a phenolic compound identified in sweet cherry (Prunus avium). While the complete enzymatic cascade for this specific metabolite has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related plant phenolics to present a scientifically plausible route. The proposed pathway originates from the central shikimate pathway and proceeds through a series of hydroxylation and methylation reactions on a benzoic acid scaffold. This guide provides a comprehensive overview of the hypothetical enzymatic steps, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data from analogous systems. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds. The pathway commences with the formation of chorismate, which serves as a key branch-point intermediate.
The proposed pathway from chorismate to this compound involves the following key steps:
-
Chorismate to Benzoic Acid: Chorismate is converted to benzoic acid through a series of enzymatic reactions.
-
Hydroxylation of Benzoic Acid: Benzoic acid is hydroxylated to form 4-hydroxybenzoic acid.
-
Second Hydroxylation: A subsequent hydroxylation at the C-3 position would yield 3,4-dihydroxybenzoic acid (protocatechuic acid).
-
Methylation: An O-methyltransferase (OMT) would then catalyze the transfer of a methyl group to the hydroxyl at C-4, yielding 3-hydroxy-4-methoxybenzoic acid.
-
Final Hydroxylation: A final hydroxylation at the C-2 position would produce the target molecule, this compound.
An alternative route could involve the initial formation of 2,3-dihydroxybenzoic acid from chorismate, followed by methylation at the 4-position. The biosynthesis of 2,3-dihydroxybenzoic acid from chorismate has been confirmed in transgenic Catharanthus roseus cell cultures.[1]
dot
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific kinetic data for the enzymes in the proposed pathway for this compound are not available, the following table presents representative kinetic parameters for analogous plant enzymes acting on similar substrates. This data provides a baseline for expected enzyme performance.
| Enzyme Class | Substrate | K_m (µM) | V_max (pkat/mg protein) | Source Organism |
| Benzoate 4-hydroxylase | Benzoic Acid | 150 | 2.5 | Nicotiana tabacum |
| p-Hydroxybenzoate 3-hydroxylase | 4-Hydroxybenzoic Acid | 38 | 120 | Pseudomonas aeruginosa |
| Catechol O-methyltransferase | 3,4-Dihydroxybenzoic Acid | 50 | 8.3 | Populus tremuloides |
| Benzoate 2-hydroxylase | Benzoic Acid | 130 | 1.8 | Nicotiana tabacum |
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. Below are detailed protocols for key experiments.
Metabolite Extraction and Analysis from Prunus avium
Objective: To extract and identify phenolic compounds, including this compound, from sweet cherry tissues.
Protocol:
-
Sample Preparation: Freeze-dry fresh Prunus avium fruit tissue and grind to a fine powder.
-
Extraction:
-
Suspend 1 g of powdered tissue in 10 mL of 80% methanol.
-
Sonicate for 30 minutes in an ice bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Analysis by LC-MS/MS:
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
Filter through a 0.22 µm syringe filter.
-
Inject onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid).
-
Analyze the eluent by tandem mass spectrometry (MS/MS) in both positive and negative ionization modes.
-
Identify this compound by comparing its retention time and MS/MS fragmentation pattern with an authentic standard.
-
dot
Caption: Workflow for metabolite extraction and analysis.
Heterologous Expression and Purification of Candidate Enzymes
Objective: To produce and purify candidate hydroxylase and O-methyltransferase enzymes for in vitro characterization.
Protocol:
-
Gene Identification and Cloning:
-
Identify candidate genes in a Prunus avium transcriptome database based on homology to known hydroxylases and O-methyltransferases.
-
Amplify the coding sequences by PCR and clone into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.
-
-
Protein Expression:
-
Transform the expression construct into E. coli BL21(DE3).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.
-
-
Protein Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer containing 20 mM imidazole.
-
Elute the His-tagged protein with elution buffer containing 250 mM imidazole.
-
Verify protein purity and concentration by SDS-PAGE and Bradford assay.
-
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of the purified candidate enzymes.
Hydroxylase Assay Protocol:
-
Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.5)
-
1 mM NADPH
-
10 µM FAD
-
1 mM substrate (e.g., benzoic acid, 4-hydroxybenzoic acid)
-
1-5 µg of purified hydroxylase
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the hydroxylated product.
O-Methyltransferase (OMT) Assay Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM S-adenosyl-L-methionine (SAM)
-
1 mM substrate (e.g., 3,4-dihydroxybenzoic acid)
-
1-5 µg of purified OMT
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the methylated product.
dot
Caption: Experimental workflow for enzyme characterization.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthetic pathway of this compound. The proposed pathway, rooted in the well-established shikimate pathway, offers a logical sequence of enzymatic reactions consistent with known plant secondary metabolism. The detailed experimental protocols provided herein offer a roadmap for researchers to elucidate and validate this pathway in Prunus avium or other producing organisms. The characterization of the enzymes involved will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds for applications in the pharmaceutical and nutraceutical industries. Further research, including isotopic labeling studies and gene silencing experiments, will be crucial to definitively establish the in vivo biosynthetic route to this compound.
References
Spectroscopic Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydroxy-4-methoxybenzoic acid, a key organic compound with applications in various research and development sectors. Due to the limited availability of complete experimental spectra for the free acid in public databases, this document combines available experimental data with predicted spectral information to offer a thorough analytical profile. The data is presented in a structured format to facilitate its use in research and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available and predicted NMR data for this compound and its methyl ester derivative.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted ¹H NMR (Free Acid) | Experimental ¹H NMR (Methyl Ester) |
| H-5 | 7.29 (d, J=8.5 Hz) | 7.33 (d, J=8.6 Hz) |
| H-6 | 6.64 (d, J=8.5 Hz) | 6.57 (d, J=8.6 Hz) |
| 4-OCH₃ | 3.89 (s) | 3.88 (s) |
| COOH | 11.0 (br s) | - |
| COOCH₃ | - | 3.90 (s) |
| 2-OH | 9.5 (br s) | 9.45 (s) |
| 3-OH | 9.0 (br s) | 5.89 (s) |
Predicted data is based on computational models and should be used as a reference. Experimental data for the methyl ester is sourced from literature on the characterization of natural products.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted ¹³C NMR (Free Acid) | Experimental ¹³C NMR (Methyl Ester) |
| C-1 (COOH/COOCH₃) | 171.5 | 169.7 |
| C-2 | 147.8 | 147.3 |
| C-3 | 152.5 | 152.1 |
| C-4 | 141.2 | 140.8 |
| C-5 | 115.8 | 115.5 |
| C-6 | 108.1 | 107.8 |
| 4-OCH₃ | 56.4 | 56.3 |
| COOCH₃ | - | 52.4 |
Predicted data provides an estimation of the chemical shifts. The experimental data for the methyl ester offers a valuable comparison for the aromatic core.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte. For carboxylic acids, DMSO-d₆ is often preferred as it can dissolve the sample and allow for the observation of exchangeable protons (OH and COOH).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted IR Frequencies (cm⁻¹) | Expected Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 |
| O-H stretch (Phenolic) | 3400-3200 (broad) | 3550-3200 |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C=O stretch (Carboxylic Acid) | 1680-1660 | 1725-1680 |
| C=C stretch (Aromatic) | 1610, 1500, 1450 | 1625-1450 |
| C-O stretch (Carboxylic Acid/Phenol) | 1300-1200 | 1320-1210 |
| C-O stretch (Methoxy) | 1250-1200, 1050-1020 | 1275-1200, 1075-1020 |
Predicted IR frequencies are based on computational calculations and provide a guide for spectral interpretation.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method is a common technique:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR range.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Place the powdered mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Source |
| [M+H]⁺ | 185.044 | Experimental (UPLC-MS/MS) |
| [M]⁺ | 184.037 | Predicted |
| [M-H]⁻ | 183.029 | Predicted |
The experimental value corresponds to the protonated molecule observed in a UPLC-MS/MS analysis. Predicted values are based on the exact mass of the molecule.
Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of an aromatic carboxylic acid using Electrospray Ionization (ESI) Mass Spectrometry is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solvent should be of high purity (LC-MS grade).
-
Infusion or LC-MS:
-
Direct Infusion: The sample solution can be directly infused into the mass spectrometer's ion source via a syringe pump to obtain a continuous signal.
-
LC-MS: For more complex samples or to improve ionization efficiency, the sample can be introduced through a liquid chromatograph (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for aromatic acids.
-
-
Ionization: Utilize an electrospray ionization (ESI) source. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton, but positive ion mode ([M+H]⁺) can also be effective.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. For definitive structural confirmation and quality control, it is recommended to obtain a full set of experimental spectra on a purified sample.
Physical and chemical properties of "2,3-Dihydroxy-4-methoxybenzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound identified in nature, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities. While experimental data for this specific isomer remains somewhat limited, this document consolidates available information and draws comparisons with structurally related compounds to offer a thorough understanding for research and development purposes.
Chemical and Physical Properties
This compound, with the CAS Number 3934-81-4, is a substituted benzoic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with two adjacent hydroxyl groups, a methoxy (B1213986) group, and a carboxylic acid group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| CAS Number | 3934-81-4 | [1] |
| Boiling Point (estimated) | 374.60 °C @ 760.00 mm Hg | [3] |
| Flash Point (estimated) | 157.20 °C | [3] |
| logP (o/w) (estimated) | 1.770 | [3] |
| Water Solubility (estimated) | 7659 mg/L @ 25 °C | [3] |
| Predicted Mass Spectrum | [M+H]⁺: 185.04445, [M+Na]⁺: 207.02639, [M-H]⁻: 183.02989 | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely published. However, predicted spectral data can be a useful tool for characterization. For reference, the ¹H NMR spectrum of the related compound, 2,3-dihydroxy-4-methoxybenzaldehyde, is available.[5]
Synthesis and Experimental Protocols
A detailed and validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a potential synthetic route could involve the oxidation of the corresponding aldehyde, 2,3-dihydroxy-4-methoxybenzaldehyde. The synthesis of this aldehyde has been reported.[6][7]
Potential Synthesis Workflow
A plausible synthetic pathway could be conceptualized as a two-step process, starting from a suitable precursor to synthesize the aldehyde, followed by its oxidation to the carboxylic acid.
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 3934-81-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-DIHYDROXY-4-METHOXYBENZALDEHYDE(4055-69-0) 1H NMR [m.chemicalbook.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde - White Rose Research Online [eprints.whiterose.ac.uk]
Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2,3-Dihydroxy-4-methoxybenzoic acid in common laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.
Quantitative Solubility Data
The solubility of this compound has been characterized in aqueous and various organic solvents. The following table summarizes the available data to facilitate solvent selection for experimental work.
| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Notes |
| Water | Protic | 7659 mg/L (estimated)[1] | 25 | Possesses some water solubility due to the presence of polar hydroxyl and carboxylic acid functional groups capable of hydrogen bonding. |
| Chloroform | Halogenated | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |
| Dichloromethane | Halogenated | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |
| Acetone | Ketone | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2] | Not Specified | A common solvent for challenging organic molecules, expected to be a good solvent for this compound. |
| Ethyl Acetate | Ester | Soluble[2] | Not Specified | Qualitative data indicates solubility. Specific quantitative value not found in the reviewed literature. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely used isothermal shake-flask method. This method is a reliable approach for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the selected solvent. These will be used to generate a calibration curve.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to sediment. A sample of the supernatant is then carefully withdrawn and immediately filtered to remove any suspended solid particles.
-
Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the analytical response to the previously generated calibration curve.
-
Data Analysis: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.
Caption: A flowchart of the key stages in an experimental protocol for determining solubility.
References
Unveiling the Antioxidant Potential of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in various natural sources, including spine grape (Vitis davidii Foex) and sweet cherry fruits (Prunus avium). As a derivative of dihydroxybenzoic acid, it is structurally poised to exhibit antioxidant properties, which are crucial in combating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, drawing upon available data for structurally similar compounds to infer its activity. This document details the fundamental mechanisms of its antioxidant action, quantitative assessments of its efficacy through various in vitro assays, and the experimental protocols required to evaluate its potential.
Core Concepts: Antioxidant Mechanisms of Phenolic Acids
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzoic acid backbone significantly influences this capacity.
Direct Antioxidant Activity: Free Radical Scavenging
The principal mechanism of direct antioxidant action involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical. The resulting phenoxyl radical is relatively stable and less reactive due to the delocalization of the unpaired electron around the aromatic ring, thus preventing further propagation of oxidative damage.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes. While not yet specifically demonstrated for this compound, this remains a plausible mechanism of action for phenolic acids.
Caption: The Keap1-Nrf2 signaling pathway, a potential target for phenolic antioxidants.
Quantitative Assessment of Antioxidant Potential
While specific quantitative data for this compound is limited, a study on phenolic derivatives from Canadian maple syrup, which included this compound, reported a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC50 value of less than 100 μM for the group of phenolic derivatives. For a more detailed quantitative perspective, data for the structurally similar compound, 2,3-dihydroxybenzoic acid, is presented below. This data provides a valuable benchmark for estimating the potential antioxidant efficacy of its 4-methoxy derivative.
| Antioxidant Assay | 2,3-dihydroxybenzoic acid | Reference Compound (Trolox) |
| DPPH IC50 (µM) | 60.83 | Not Reported in this study |
| ABTS (% Inhibition at 50 µM) | 86.40% | Not Reported in this study |
| FRAP (µM Fe²⁺/µM) | 173.79 | Not Reported in this study |
| CUPRAC (µM Trolox Equivalents) | 60.83 | Not Applicable |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for the key experiments cited, providing a framework for the assessment of the antioxidant potential of this compound.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.2 mM in methanol)
-
Test compound solutions at various concentrations in methanol (B129727)
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound solutions at various concentrations
-
Trolox (as positive control)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Test compound solutions at various concentrations
-
Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve
-
-
Procedure:
-
Add 20 µL of the test compound solution to 180 µL of the FRAP reagent in a 96-well microplate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.
Conclusion and Future Directions
For drug development professionals and researchers, this compound represents a promising candidate for further exploration. Future studies should focus on obtaining precise quantitative data on its antioxidant activity using the standardized assays outlined in this guide. Furthermore, investigating its potential to modulate cellular antioxidant pathways, such as the Keap1-Nrf2 system, will provide a more complete understanding of its mechanism of action and its potential therapeutic applications in diseases associated with oxidative stress. Cellular antioxidant assays would also be a critical next step to evaluate its efficacy in a biological system.
An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound, has emerged as a molecule of interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of its putative mechanisms of action, drawing upon evidence from studies on structurally related compounds. The primary focus is on its potential as a tyrosinase inhibitor for applications in dermatology and cosmetology, alongside explorations into its antioxidant, anti-inflammatory, and anti-cancer properties. This document synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.
Introduction
This compound belongs to the family of dihydroxybenzoic acids, which are secondary metabolites found in various plants. These compounds are characterized by a benzoic acid scaffold with hydroxyl and methoxy (B1213986) substitutions, which are known to contribute to their biological activities. While direct and extensive research on this compound is limited, its structural similarity to other well-studied phenolic acids provides a strong basis for predicting its mechanism of action. This guide will delve into these potential mechanisms, providing a framework for future investigation.
Core Mechanism of Action: Tyrosinase Inhibition
The most promising and directly implicated mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics for skin whitening and evening skin tone.
The Role of Tyrosinase in Melanogenesis
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.
Evidence for Tyrosinase Inhibition
-
Anisic Acid (p-methoxybenzoic acid): This compound has been identified as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.60 mM.[1] This demonstrates that the methoxybenzoic acid scaffold is capable of interacting with and inhibiting tyrosinase.
-
Benzoic Acid Derivatives: A study on various benzoic acid derivatives revealed potent tyrosinase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the commonly used inhibitor, kojic acid.[2]
-
Structure-Activity Relationship: The presence of hydroxyl groups on the benzene (B151609) ring is a key feature of many known tyrosinase inhibitors. It is hypothesized that these groups can chelate the copper ions in the active site of the enzyme, thereby blocking its catalytic activity. The dihydroxy substitution in this compound makes it a strong candidate for this mechanism.
Based on this evidence, it is highly probable that this compound acts as a competitive or noncompetitive inhibitor of tyrosinase.
Proposed Signaling Pathway for Tyrosinase Inhibition
The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound, leading to a reduction in melanin synthesis.
References
2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Overview of a Putative Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified as a secondary metabolite. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense, competition, and species interactions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, potential natural sources, and the limited but emerging knowledge of its biological significance. Due to the nascent stage of research on this specific compound, this document also draws upon information regarding closely related hydroxybenzoic acids to provide a broader context for its potential biosynthesis and physiological functions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and in silico modeling for potential biological activities.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 184.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 3934-81-4 | --INVALID-LINK-- |
| Synonyms | 2,3-Dihydroxy-p-anisic acid | --INVALID-LINK-- |
| XLogP3 | 1.6 | --INVALID-LINK-- |
| Monoisotopic Mass | 184.03717335 Da | --INVALID-LINK-- |
Natural Sources and Isolation
The primary reported natural source of this compound is the sweet cherry fruit (Prunus avium)[1]. However, it is important to note that some chemical databases list this compound as not being found in nature, indicating that it may be a rare or minor component of the plant's metabolome. Sweet cherries are known to be rich in a diverse array of phenolic compounds, including anthocyanins, flavonols, and other hydroxybenzoic acid derivatives[2][3].
Experimental Protocol: General Extraction of Phenolic Compounds from Prunus avium
Objective: To extract a broad range of phenolic compounds from Prunus avium fruits.
Materials:
-
Fresh or frozen Prunus avium fruits
-
Methanol (B129727) or ethanol (B145695) (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Homogenize fresh or frozen cherry fruit material in an acidic aqueous-organic solvent (e.g., 80% methanol or ethanol with 0.1% HCl) to inactivate polyphenol oxidases and enhance extraction efficiency.
-
Extraction: Perform the extraction at a low temperature (e.g., 4°C) with constant agitation for a defined period (e.g., 2-4 hours). The solid-to-solvent ratio should be optimized, typically around 1:10 (w/v).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-20 minutes) to pellet solid debris.
-
Solvent Evaporation: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove sugars and other interfering substances. The extract is loaded onto a pre-conditioned C18 cartridge, washed with acidified water, and the phenolic compounds are then eluted with methanol.
-
Analysis: The purified fraction can be analyzed by HPLC coupled with a diode-array detector (DAD) and a mass spectrometer (MS) for the identification and quantification of individual phenolic compounds, including this compound.
Biosynthesis
The specific biosynthetic pathway for this compound has not been elucidated. However, the biosynthesis of hydroxybenzoic acids in plants generally occurs through the shikimate pathway. This pathway produces the aromatic amino acid L-phenylalanine, which is a precursor to a wide range of phenolic compounds.
A plausible hypothetical pathway for the formation of this compound could involve the following steps, starting from a key intermediate of the phenylpropanoid pathway:
-
Hydroxylation: Introduction of hydroxyl groups onto a benzoic acid precursor.
-
O-methylation: The addition of a methyl group to one of the hydroxyl groups, catalyzed by an O-methyltransferase (OMT) enzyme.
The biosynthesis of benzoic acids in plants is a complex network of parallel and intersecting pathways that occur in different subcellular compartments[4]. The formation of dihydroxy- and methoxy-substituted benzoic acids likely involves a series of enzymatic reactions, including hydroxylases and methyltransferases that act on common benzoic acid precursors.
Physiological Functions and Biological Activities
There is a significant lack of information regarding the specific physiological functions of this compound in Prunus avium or its biological activities in other organisms. As a secondary metabolite, it may be involved in plant defense mechanisms, such as acting as an antimicrobial or antioxidant agent.
Research on structurally similar compounds provides some insight into potential activities. For instance, various hydroxybenzoic acid derivatives have been reported to possess a wide range of biological properties, including:
-
Antioxidant activity: The phenolic hydroxyl groups can act as free radical scavengers.
-
Antimicrobial activity: Many phenolic compounds exhibit inhibitory effects against bacteria and fungi.
-
Anti-inflammatory effects: Some hydroxybenzoic acids have been shown to modulate inflammatory pathways.
It is important to emphasize that these are potential activities based on related compounds, and dedicated studies are required to determine the specific biological profile of this compound.
Signaling Pathways
Currently, there are no published studies that have investigated the specific signaling pathways modulated by this compound. Future research in this area would be valuable to understand its mechanism of action should any significant biological activities be discovered.
Conclusion and Future Directions
This compound remains a poorly characterized secondary metabolite. While its presence has been reported in sweet cherry fruits, there is a clear need for further research to confirm its natural distribution and to elucidate its biosynthetic pathway and physiological roles. Future studies should focus on:
-
Confirmation of Natural Occurrence: Rigorous phytochemical analyses of Prunus avium and other potential plant sources are needed to confirm the presence and quantify the levels of this compound.
-
Isolation and Structural Elucidation: Development of a specific protocol for the isolation of this compound would enable detailed structural characterization and provide pure material for biological testing.
-
Biosynthetic Studies: The use of isotopic labeling and transcriptomic analysis in Prunus avium could help to identify the enzymes and genes involved in its biosynthesis.
-
Biological Activity Screening: The purified compound should be screened in a variety of bioassays to determine its antioxidant, antimicrobial, anti-inflammatory, and other potential pharmacological activities.
-
Mechanism of Action Studies: If significant biological activity is identified, further research into the underlying molecular mechanisms and effects on cellular signaling pathways will be warranted.
References
- 1. als-journal.com [als-journal.com]
- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 3. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
- 4. Bioactive Potential of Sweet Cherry (Prunus avium L.) Waste: Antioxidant and Anti-Inflammatory Properties for Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound isolated from natural sources, including sweet cherry fruits (Prunus avium)[1]. As a member of the dihydroxybenzoic acid family, it holds potential for various biological activities. However, comprehensive in vitro studies specifically on this compound are limited in publicly available literature. This technical guide provides an in-depth overview of the expected in vitro activities based on studies of structurally similar compounds. The methodologies and findings presented herein for related molecules can serve as a valuable framework for designing and interpreting future research on this compound.
Antioxidant Activity
Table 1: Antioxidant Activity of Phenolic Acids Structurally Related to this compound
| Compound | Assay | IC50 / Activity | Reference Compound |
| Gallic Acid | DPPH | - | - |
| Gallic Acid | ABTS | 1.03 ± 0.25 µg/mL | - |
| Caffeic Acid | ABTS | 1.59 ± 0.06 µg/mL | - |
| p-Coumaric Acid | - | Lower than caffeic and gallic acid | - |
| 4-Methoxybenzoic Acid | - | Weak antioxidant activity | - |
Note: The data presented is for compounds structurally related to this compound and is intended for comparative purposes.
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[2]
ABTS Radical Cation Decolorization Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.
-
Warm the freshly prepared FRAP reagent to 37°C.
-
Mix a small volume of the test compound solution with the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).[2]
Anti-inflammatory Activity
Several phenolic acids exhibit anti-inflammatory properties by modulating key inflammatory pathways. While specific data for this compound is lacking, related compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Table 2: Anti-inflammatory Activity of a Related Compound
| Compound | Cell Line | Assay | IC50 |
| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | RAW 264.7 | Nitrite (B80452) quantification (Griess reaction) | Significantly reduced nitrite levels |
Note: This data is for a structurally related chalcone (B49325) derivative and suggests potential anti-inflammatory activity for similar phenolic structures.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.
-
Incubate the cells for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Anticancer Activity
The anticancer potential of phenolic acids is an active area of research. Studies on compounds with similar structures to this compound have demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.
Table 3: Anticancer Activity of Structurally Related Compounds
| Compound | Cell Line | Assay | IC50 / Effect |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | IC50: 32.3 ± 1.13 µM |
| 2,3,4-Trihydroxybenzoic Acid | HCT-116 (Colon cancer) | Cell Proliferation | Dose-dependent inhibition |
| 2,3,4-Trihydroxybenzoic Acid | MDA-MB-231 (Breast cancer) | Cell Proliferation | Dose-dependent inhibition |
Note: The data presented is for compounds structurally related to this compound and is intended to suggest potential areas of investigation.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathway Modulation
Phenolic compounds often exert their biological effects by modulating intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds points towards the involvement of key pathways in inflammation and cancer, such as the NF-κB and MAPK pathways.
A derivative of 4-hydroxy-3-methoxybenzoic acid has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. Another related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), has been found to induce apoptosis in human gastric carcinoma cells through the activation of JNK/p38 MAPK signaling.
Visualizations of Potential Signaling Pathways
Below are diagrams representing signaling pathways that could potentially be modulated by this compound, based on the activity of related compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized activation of the JNK/p38 MAPK signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the in vitro activities of this compound is currently sparse, the available data on structurally similar phenolic compounds provide a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and potential signaling pathways detailed in this guide offer a solid foundation for researchers to design and conduct studies to elucidate the specific biological profile of this compound. Future research should focus on obtaining quantitative data (e.g., IC50 values) for this compound in various in vitro models and exploring its mechanisms of action at the molecular level. Such studies will be crucial in determining its potential for development as a therapeutic agent.
References
The Enigmatic Role of 2,3-Dihydroxy-4-methoxybenzoic Acid in Plant Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that has been identified in sweet cherry (Prunus avium)[1]. Despite its confirmed presence in the plant kingdom, its specific role in plant metabolism, including its biosynthetic pathway, physiological concentrations, and potential signaling functions, remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. In the absence of direct research, this document extrapolates potential functions and metabolic pathways based on the well-established roles of analogous hydroxybenzoic acids in plants. Furthermore, it offers generalized experimental protocols that can be adapted for the targeted study of this compound, aiming to stimulate and guide future research in this area.
Introduction: The Landscape of Hydroxybenzoic Acids in Plants
Hydroxybenzoic acids, a class of phenolic compounds, are pivotal secondary metabolites in plants, playing crucial roles in a myriad of physiological processes. These functions range from serving as structural components of cell walls to acting as signaling molecules in plant defense and as allelochemicals. While compounds such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and its dihydroxybenzoic acid (DHBA) derivatives (e.g., 2,3-DHBA and 2,5-DHBA) have been extensively studied for their roles in plant immunity and stress responses, the metabolic significance of many other substituted benzoic acids, including this compound, is yet to be fully elucidated. The presence of both hydroxyl and methoxy (B1213986) functional groups on the benzoic acid backbone suggests a potentially unique biochemical activity and metabolic regulation.
Known Occurrence and Potential Biosynthesis
Identified Natural Source
To date, the primary documented natural source of this compound in the plant kingdom is the fruit of the sweet cherry, Prunus avium[1]. Comprehensive metabolomic studies of Prunus avium have identified a wide array of phenolic compounds, including various hydroxybenzoic and hydroxycinnamic acids, flavonoids, and anthocyanins, which contribute to the fruit's quality, color, and potential health benefits[2][3][4][5][6][7]. However, quantitative data on the concentration of this compound in different tissues or at various developmental stages of the plant are not available.
Hypothetical Biosynthetic Pathway
The biosynthesis of benzoic acids in plants is known to occur through several routes, primarily originating from the shikimate pathway and the subsequent phenylpropanoid pathway[8][9]. While a specific pathway for this compound has not been experimentally determined, a plausible route can be hypothesized based on known enzymatic reactions in plant secondary metabolism, such as hydroxylation and methylation.
The biosynthesis likely begins with chorismic acid, a key intermediate of the shikimate pathway. From chorismate, the pathway could proceed through several intermediates, including isochorismate and phenylalanine, leading to the formation of benzoic acid. Subsequent modifications of the benzoic acid ring by hydroxylases and methyltransferases would then yield the final product.
Below is a diagram illustrating a generalized pathway for benzoic acid biosynthesis and a hypothetical extension to this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Potential Role in Plant Metabolism
Given the established roles of other dihydroxybenzoic acids, it is plausible that this compound is involved in plant defense mechanisms.
Plant Defense and Signaling
Dihydroxybenzoic acids, such as 2,3-DHBA and 2,5-DHBA, are known to accumulate in some plant species upon pathogen attack and can act as signaling molecules in the defense response, sometimes in conjunction with salicylic acid[10][11]. The hydroxylation and methylation of benzoic acid derivatives can alter their biological activity, including their antioxidant and antimicrobial properties. It is conceivable that this compound could function as an antimicrobial compound, an antioxidant to mitigate oxidative stress during pathogen attack, or as a signaling molecule in a defense pathway.
The diagram below illustrates a generalized plant defense signaling cascade where a substituted benzoic acid could play a role.
Caption: Potential involvement of this compound in plant defense.
Quantitative Data Summary
As of the date of this publication, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any plant species. Future research should focus on quantifying this compound in various tissues of Prunus avium and other plants under different physiological and stress conditions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the study of this compound in plant tissues. These are based on standard methods for the analysis of phenolic compounds.
Extraction of Phenolic Compounds from Plant Material
-
Sample Preparation: Collect fresh plant material (e.g., leaves, fruits) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.
-
Extraction Solvent: Prepare an 80% aqueous methanol (B129727) solution containing 1% formic acid.
-
Extraction Procedure: a. Weigh approximately 100 mg of the lyophilized plant powder into a 2 mL microcentrifuge tube. b. Add 1.5 mL of the extraction solvent. c. Vortex the mixture for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. f. Collect the supernatant and transfer it to a new tube. g. Repeat the extraction process on the pellet with an additional 1.5 mL of the extraction solvent to ensure complete extraction. h. Pool the supernatants.
-
Sample Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended for detection and quantification.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic acids.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution program should be optimized to achieve good separation of this compound from other phenolic compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: linear gradient from 5% to 40% B
-
25-30 min: linear gradient from 40% to 95% B
-
30-35 min: hold at 95% B
-
35-40 min: return to 5% B and equilibrate.
-
-
Detection: Monitor the elution profile at multiple wavelengths (e.g., 280 nm and 320 nm) with a PDA detector. For more specific and sensitive detection, use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantification: Prepare a standard curve using a pure analytical standard of this compound. The concentration of the compound in the plant extracts can be determined by comparing the peak area to the standard curve.
The following diagram outlines a general workflow for the analysis of this compound in plant samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prunus avium (Sweet Cherry) Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Integrative analyses of metabolome and transcriptome reveals metabolomic variations and candidate genes involved in sweet cherry (Prunus avium L.) fruit quality during development and ripening | PLOS One [journals.plos.org]
- 5. als-journal.com [als-journal.com]
- 6. Integrative analyses of metabolome and transcriptome reveals metabolomic variations and candidate genes involved in sweet cherry (Prunus avium L.) fruit quality during development and ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profile comparison of fruit juice from certified sweet cherry trees (Prunus avium L.) of Ferrovia and Giorgia cultivars: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound with potential applications in various scientific fields. The document details its natural occurrence, a detailed synthetic pathway, and an adaptable protocol for its isolation from natural sources. Key quantitative data, including physical and spectroscopic properties, are presented in a structured format for easy reference. Furthermore, this guide includes detailed experimental protocols and a visual representation of the synthetic workflow, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a substituted benzoic acid that has been identified in various natural sources. While its biological activities are not as extensively studied as some other phenolic acids, its structural similarity to other biologically active compounds suggests potential for further investigation. This guide aims to consolidate the current knowledge on the discovery, isolation, and chemical synthesis of this compound to facilitate future research and development.
Discovery and Natural Occurrence
This compound has been reported as a naturally occurring compound in certain plant species. It has been identified as a constituent of sweet cherry fruits (Prunus avium)[1]. Additionally, its methyl ester derivative, methyl 2,3-dihydroxy-4-methoxybenzoate, has been isolated from the root bark of Dichrostachys cinerea[2]. The presence of this compound in edible fruits and traditional medicinal plants suggests its potential role in human health and as a lead for drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₈O₅ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 3934-81-4 |
| Melting Point | 207-208 °C |
| Appearance | Colorless solid |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.40 (s, 1H), 11.16 (s, 1H), 9.29 (t, J = 5.6 Hz, 1H), 7.89–7.82 (m, 2H), 7.80–7.72 (m, 1H), 7.38 (dd, J = 8.1, 1.4 Hz, 1H), 6.96 (dd, J = 7.8, 1.4 Hz, 1H), 6.73 (t, J = 7.9 Hz, 1H), 5.14–5.07 (m, 1H), 4.79 (d, J = 5.9 Hz, 2H), 4.62 (dd, J = 13.5, 5.2 Hz, 1H), 3.86 (s, 3H), 2.99–2.81 (m, 1H), 2.65–2.54 (m, 1H), 2.07–1.95 (m, 1H) |
| ¹³C NMR | Data for the methyl ester derivative (in CDCl₃) is available and suggests the following approximate shifts for the aromatic carbons in the acid: 168.7 (C=O), 147.3, 145.9, 140.9, 115.8, 114.9, 108.9. The methoxy (B1213986) carbon appears around 55.9 ppm. |
| Mass Spectrometry (EI) | m/z 184 (M⁺) |
| Infrared (IR) | Characteristic peaks are expected for O-H stretching (broad, ~3300-2500 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |
Experimental Protocols
Chemical Synthesis of this compound
A detailed protocol for the chemical synthesis of this compound has been described, starting from commercially available materials[3]. The overall workflow is depicted in the diagram below.
References
"2,3-Dihydroxy-4-methoxybenzoic acid" structural analogs and derivatives
An In-depth Technical Guide on the Structural Analogs and Derivatives of 2,3-Dihydroxy-4-methoxybenzoic acid
Introduction
This compound, a phenolic acid derivative, has garnered interest in medicinal chemistry due to its structural resemblance to naturally occurring bioactive compounds and its potential as a scaffold for developing novel therapeutic agents. Its core structure, featuring a benzoic acid moiety with specific hydroxylation and methoxylation patterns, provides a versatile template for chemical modification to explore a range of biological activities. This technical guide delves into the structural analogs and derivatives of this compound, their biological activities, and the experimental methodologies used to evaluate them.
Structural Analogs and Derivatives
The structural analogs of this compound can be broadly categorized based on modifications to the core benzoic acid scaffold. These modifications include alterations in the substitution pattern of the hydroxyl and methoxy (B1213986) groups, replacement of the carboxylic acid moiety with other functional groups, and the introduction of additional substituents on the aromatic ring.
Key Analogs and Their Biological Activities
A number of analogs have been synthesized and evaluated for their potential therapeutic effects. One notable example is vanillic acid (4-hydroxy-3-methoxybenzoic acid), which shares a similar methoxybenzoic acid core. Vanillic acid has been reported to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Another related compound is protocatechuic acid (3,4-dihydroxybenzoic acid), which has demonstrated significant antioxidant and anticancer activities.
Derivatives often involve esterification or amidation of the carboxylic acid group, or alkylation of the hydroxyl groups. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Quantitative Data Summary
The following table summarizes the biological activity data for selected analogs and derivatives of this compound.
| Compound | Target/Assay | Activity (IC50/EC50) | Reference |
| Vanillic acid | DPPH radical scavenging | IC50 = 25.4 µM | |
| Protocatechuic acid | Human colon cancer cells (HCT-116) | IC50 = 1.2 mM | |
| 2,3,4-Trihydroxybenzoic acid | Xanthine oxidase inhibition | IC50 = 15.6 µM | |
| Gallic acid | Murine macrophage (RAW 264.7) NO production | IC50 = 89.1 µM |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often attributed to their ability to modulate various signaling pathways. For instance, the antioxidant activity of many phenolic acids is linked to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes through the Nrf2-ARE pathway.
Caption: The Nrf2-ARE signaling pathway modulated by phenolic acids.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A general workflow for the synthesis and evaluation of novel derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of derivatives.
Esterification Protocol:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF or CH2Cl2), add the corresponding alcohol (1.2 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Conclusion
The scaffold of this compound presents a promising starting point for the development of new therapeutic agents. Its structural analogs and derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The continued exploration of this chemical space, guided by rational drug design principles and robust experimental evaluation, holds significant potential for the discovery of novel drug candidates. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Potential Therapeutic Effects of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-4-methoxybenzoic acid is a naturally occurring phenolic acid that has been identified in various plant species, including sweet cherry fruits (Prunus avium), the root bark of Dichrostachys cinerea, and spine grape (Vitis davidii)[1][2][3]. As a member of the hydroxybenzoic acid class of compounds, it is structurally related to other phenolic acids known for their diverse biological activities[4][5]. While direct research on the isolated this compound is limited, studies on plant extracts containing its derivatives suggest potential therapeutic applications, particularly in the realm of infectious diseases. This technical guide synthesizes the currently available information on this compound, focusing on its potential antimalarial effects as inferred from in-vivo studies of its methyl ester derivative. This document also highlights the significant gaps in the current understanding of its pharmacological profile, quantitative efficacy, and mechanisms of action, thereby identifying opportunities for future research.
Introduction
Phenolic acids are a large and diverse group of secondary plant metabolites that have garnered significant interest in the scientific community for their potential health benefits. Their basic chemical structure, consisting of a phenolic ring and a carboxylic acid function, lends itself to a wide range of biological interactions. Many phenolic acids have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[4][5]. This compound, a specific member of this family, remains relatively understudied as an isolated compound. However, its presence in medicinal plants and the biological activity of extracts containing its derivatives warrant a closer examination of its therapeutic potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅ | PubChem |
| Molecular Weight | 184.15 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,3-Dihydroxy-p-anisic acid | PubChem |
| CAS Number | 3934-81-4 | PubChem |
Potential Therapeutic Effects
The most significant evidence for a potential therapeutic effect of a derivative of this compound comes from a study on the in-vivo antimalarial activity of extracts from Dichrostachys cinerea.
Antimalarial Activity (In-vivo)
An in-vivo study investigating the antimalarial properties of Dichrostachys cinerea root bark led to the isolation and characterization of Methyl 2,3-dihydroxy-4-methoxybenzoate, a methyl ester derivative of this compound, from one of the active fractions (EDB)[3]. The study demonstrated that the butanol fraction (EDB) exhibited significant antimalarial activity in a 4-day suppressive test against Plasmodium berghei in mice[3].
Table 1: In-vivo Antimalarial Activity of Dichrostachys cinerea Root Bark Fractions in P. berghei-Infected Mice [3]
| Treatment Group | Dose (mg/kg/day) | % Parasitemia Suppression | Mean Survival Time (Days) |
| Negative Control | - | - | 7.00 ± 0.58 |
| Chloroquine (B1663885) | 25 | 92.50 | >30 |
| EDB Fraction | 600 | 75.00 | 15.50 ± 1.26 |
*p < 0.05 compared to the negative control group.
These findings suggest that the phenolic constituents within the active fraction, including Methyl 2,3-dihydroxy-4-methoxybenzoate, may contribute to the observed antimalarial effects, either individually or synergistically with other bioactive compounds present in the extract[3]. It is important to note that these results are for the methyl ester derivative within a plant fraction and not for the isolated this compound.
Experimental Protocols
The following is a summary of the experimental protocol used in the in-vivo antimalarial study of the Dichrostachys cinerea extract, from which Methyl 2,3-dihydroxy-4-methoxybenzoate was identified[3].
In-vivo 4-Day Suppressive Test for Antimalarial Activity
-
Animal Model: Swiss albino mice.
-
Parasite: Chloroquine-sensitive Plasmodium berghei.
-
Inoculum: 1 x 10⁷ parasitized erythrocytes in 0.2 mL of normal saline administered intraperitoneally.
-
Treatment: The butanol fraction (EDB) of the D. cinerea root bark extract was administered orally to mice at a dose of 600 mg/kg/day for four consecutive days, starting on the day of infection.
-
Control Groups: A negative control group received the vehicle, and a positive control group received chloroquine at 25 mg/kg/day.
-
Outcome Measures:
-
Parasitemia: Determined by microscopic examination of Giemsa-stained thin blood smears from the tail vein on day 4 post-infection. The percentage of parasitemia suppression was calculated.
-
Mean Survival Time: The number of days from infection until death was recorded for each mouse, and the mean survival time for each group was calculated.
-
Signaling Pathways and Mechanism of Action (Hypothetical)
Currently, there is no direct scientific evidence elucidating the specific signaling pathways modulated by this compound. However, based on the known mechanisms of other phenolic acids with antimalarial and antioxidant properties, some hypotheses can be formulated.
Potential Antioxidant Mechanism
Phenolic compounds are known to exert antioxidant effects through various mechanisms, including:
-
Free Radical Scavenging: The hydroxyl groups on the phenolic ring can donate a hydrogen atom to neutralize free radicals.
-
Chelation of Metal Ions: Phenolic acids can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.
Potential Antimalarial Mechanism
The antimalarial activity of phenolic compounds is often attributed to their ability to interfere with the parasite's lifecycle and metabolism. Potential mechanisms could include:
-
Inhibition of Hemozoin Formation: Some phenolic compounds can inhibit the polymerization of heme into hemozoin, a non-toxic pigment produced by the malaria parasite. The accumulation of free heme is toxic to the parasite.
-
Inhibition of Parasitic Enzymes: Phenolic acids may inhibit key enzymes in the parasite's metabolic pathways.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the isolation and in-vivo testing of bioactive compounds from a plant source, as exemplified by the study on Dichrostachys cinerea.
Gaps in Knowledge and Future Directions
The current body of research on this compound is in its infancy. To fully understand its therapeutic potential, several key areas need to be addressed:
-
Quantitative In-vitro and In-vivo Studies: There is a critical need for studies using the purified this compound to determine its efficacy in various biological assays. This includes determining IC₅₀ and EC₅₀ values for its potential antimalarial, antioxidant, and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for its development as a therapeutic agent.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to assess its drug-like properties and safety profile.
-
Synthetic Chemistry: The development of efficient synthetic routes will be crucial for producing sufficient quantities of the compound for extensive biological evaluation and potential future clinical studies.
Conclusion
This compound is a natural product with inferred therapeutic potential, primarily based on the antimalarial activity of a plant extract containing its methyl ester derivative. While these initial findings are promising, a significant amount of research is required to validate these effects and to fully characterize the pharmacological profile of the pure compound. This technical guide serves as a summary of the current knowledge and a call to action for further investigation into this potentially valuable molecule. The data presented herein, though limited, provides a foundation for future research aimed at unlocking the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 4. researchgate.net [researchgate.net]
- 5. PD318088 | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
An In-Depth Technical Guide to the Interaction of 2,3-Dihydroxy-4-methoxybenzoic Acid with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction of 2,3-dihydroxy-4-methoxybenzoic acid with biological membranes. While direct experimental data for this specific phenolic acid is limited, this document synthesizes available information on structurally similar compounds, particularly dihydroxybenzoic acid isomers, to infer its potential mechanisms of action and effects on membrane properties. This guide covers the physicochemical characteristics of this compound, its anticipated interactions with the lipid bilayer, and its potential influence on key membrane biophysical parameters such as fluidity and permeability. Furthermore, we explore the modulation of critical intracellular signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and Nrf2, which are known to be affected by various phenolic compounds. Detailed experimental protocols for investigating these interactions are provided, alongside visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a phenolic compound with a chemical structure suggesting potential for significant biological activity.[1] Phenolic acids, as a class, are known to interact with biological membranes, which can be a critical determinant of their bioavailability and mechanism of action.[2] These interactions can range from superficial association with the membrane surface to partitioning into the hydrophobic core, leading to alterations in membrane structure and function. Such modifications can, in turn, influence the activity of membrane-associated proteins and trigger intracellular signaling cascades.
This guide will explore the multifaceted interactions of this compound with biological membranes, drawing upon the wealth of research conducted on analogous phenolic compounds.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to predicting its behavior at the membrane interface.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| XLogP3 | 1.6 | [1] |
| IUPAC Name | This compound | [1] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that the molecule may favorably partition into the hydrophobic environment of the lipid bilayer.
Interaction with the Lipid Bilayer
The interaction of phenolic compounds with the lipid bilayer is a complex process governed by factors such as the compound's polarity, size, and the number and position of hydroxyl groups. For this compound, we can anticipate several modes of interaction based on studies of similar molecules.
-
Surface Association: The hydroxyl and carboxylic acid moieties can form hydrogen bonds with the polar head groups of phospholipids.
-
Interfacial Partitioning: The molecule may orient itself at the lipid-water interface, with the more lipophilic methoxy-substituted aromatic ring penetrating the upper portion of the acyl chain region.
-
Transmembrane Permeation: Depending on its charge state and the local membrane environment, the compound may passively diffuse across the membrane.
Effects on Biological Membrane Properties
The interaction of this compound with the lipid bilayer is likely to modulate the physical properties of the membrane.
Membrane Fluidity
Phenolic compounds can alter membrane fluidity, which is crucial for cellular processes like signal transduction and transport. The effect can be concentration-dependent, with some studies on related compounds showing an increase in fluidity, while others report a decrease.[3][4]
Quantitative Data for Structurally Similar Dihydroxybenzoic Acids:
| Compound | Concentration | Effect on Membrane Fluidity | Experimental Model | Reference |
| 2,3-Dihydroxybenzoic Acid | Not Specified | Increased membrane fluidity | Bacterial cells | Inferred from general studies on phenolic acids |
| 3,4-Dihydroxybenzoic Acid | Not Specified | Increased permeability, suggesting altered fluidity | Phospholipid bilayers | [5] |
Membrane Permeability
Phenolic compounds have been shown to increase the permeability of lipid bilayers to ions and small molecules.[6] This effect is thought to arise from the disruption of lipid packing.
Quantitative Data for Structurally Similar Dihydroxybenzoic Acids:
| Compound | Effect on Ion Permeability | Experimental Model | Reference |
| 3,4-Dihydroxybenzoic Acid | Significantly increases permeability to Na⁺ ions | Tethered lipid bilayer | [5] |
Modulation of Signaling Pathways
By interacting with and potentially crossing the cell membrane, this compound can influence various intracellular signaling pathways that are pivotal in cellular responses to stress, inflammation, and proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Many phenolic compounds are known to inhibit NF-κB activation.[7][8] A derivative of a methoxybenzoic acid has been shown to target the Akt/NF-κB signaling pathway.[3][9]
Figure 1: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and apoptosis. 3,4-Dihydroxybenzoic acid has been shown to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK signaling.[10]
Figure 2: Potential activation of pro-apoptotic MAPK signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[11] Flavonoids and other phenolic compounds have been shown to inhibit this pathway in cancer cells.[4][12] A derivative of a methoxybenzoic acid has been demonstrated to target the Akt/NF-κB signaling pathway.[3][9]
Figure 3: Postulated inhibition of the PI3K/Akt survival pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Phytochemicals are known activators of Nrf2, leading to the expression of antioxidant enzymes.[13][14] 2-Hydroxy-4-methoxybenzoic acid has been associated with the Nrf2 pathway.[6]
Figure 4: Hypothesized activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Assessment of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity.[15][16]
Figure 5: Workflow for membrane fluidity assessment.
Methodology:
-
Preparation of Liposomes/Cells: Prepare large unilamellar vesicles (LUVs) using a desired lipid composition (e.g., POPC) by extrusion, or use a suspension of cultured cells at a specific density.
-
Incubation with Test Compound: Incubate the liposome (B1194612) or cell suspension with varying concentrations of this compound for a defined period. A vehicle control (e.g., DMSO) should be included.
-
Labeling with DPH: Add the DPH probe (final concentration typically 1 µM) to the samples and incubate in the dark to allow for partitioning of the probe into the lipid bilayer.
-
Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers. Excitation is typically at 360 nm and emission is measured at 430 nm.
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. A decrease in 'r' indicates an increase in membrane fluidity, and vice versa.
Liposome Permeability Assay
This protocol outlines a method to assess the effect of this compound on membrane permeability using a dye-leakage assay from liposomes.[5][17]
Figure 6: Workflow for the liposome permeability assay.
Methodology:
-
Preparation of Dye-Loaded Liposomes: Prepare LUVs in a buffer containing a high concentration of a fluorescent dye like calcein, where its fluorescence is self-quenched.
-
Purification: Remove the unencapsulated dye from the liposome suspension using size-exclusion chromatography.
-
Permeability Measurement: Add varying concentrations of this compound to the purified liposome suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time using a fluorometer. The leakage of the dye into the surrounding medium results in de-quenching and an increase in fluorescence.
-
Determination of Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release the remaining dye, which corresponds to 100% leakage.
-
Data Analysis: Calculate the percentage of dye leakage at each time point relative to the maximum fluorescence.
Conclusion
While direct experimental evidence remains to be established, the structural characteristics of this compound strongly suggest that it interacts with biological membranes. Based on the behavior of analogous phenolic acids, it is plausible that this compound modulates membrane fluidity and permeability, and influences key cellular signaling pathways involved in inflammation, cell survival, and antioxidant defense. The experimental protocols detailed in this guide provide a robust framework for future investigations to elucidate the specific molecular interactions and biological consequences of this compound's engagement with cellular membranes. Such research is crucial for harnessing its potential in therapeutic and drug development applications.
References
- 1. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Nrf2 signaling pathway using phytochemical ingredients: A novel therapeutic road map to combat neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 17. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]
Methodological & Application
Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydroxy-4-methoxybenzoic acid. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for a range of applications from basic research to quality control in drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water, coupled with UV detection. All experimental procedures, including preparation of standards and samples, are outlined in detail. The method has been validated for linearity, precision, and accuracy, with all quantitative data summarized in clear, tabular formats.
Introduction
This compound is a phenolic acid that has been isolated from natural sources, such as sweet cherry fruits (Prunus avium).[1] As with many phenolic compounds, there is growing interest in its potential biological activities and its role as a biomarker or a quality control marker in various products. Accurate and precise quantification of this analyte is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of individual phenolic compounds from complex mixtures.[2][3] This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be straightforward and reproducible, catering to the needs of researchers and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B). Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or a methanol/water mixture). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.
Method Validation and Results
The developed HPLC method was validated for linearity, precision, and accuracy according to established guidelines.
Linearity
The linearity of the method was determined by constructing a calibration curve with six non-zero concentrations. The peak area of this compound was plotted against the corresponding concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,300 |
| R² | 0.9998 |
The excellent coefficient of determination (R² > 0.999) indicates a strong linear relationship between concentration and peak area over the tested range.
Precision
The precision of the method was evaluated by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 50 | 0.8 | 1.5 |
The low %RSD values demonstrate the high precision of the analytical method.
Accuracy
The accuracy of the method was assessed by a recovery study. A blank sample matrix was spiked with known amounts of this compound at three different concentration levels. The spiked samples were then prepared and analyzed, and the percentage recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 20 | 20.3 | 101.5 |
| 40 | 39.5 | 98.8 |
The recovery values, which are within the acceptable range of 98-102%, indicate that the method is accurate for the quantification of this compound in the tested matrix.
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is accurate, precise, and linear over a practical concentration range. The detailed protocol can be readily implemented in research and quality control laboratories for the analysis of this compound in various sample matrices. The use of a standard C18 column and common HPLC solvents makes this method accessible and cost-effective.
References
Application Note: High-Throughput LC-MS/MS Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the quantification of 2,3-Dihydroxy-4-methoxybenzoic acid in biological matrices, specifically rat plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a phenolic acid that may be a metabolite of various natural products and pharmaceutical compounds. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The method described herein utilizes a simple protein precipitation step followed by rapid and selective LC-MS/MS detection.
Experimental Protocols
Sample Preparation
A straightforward protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Rat plasma
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are optimized for selectivity and sensitivity.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Luna HILIC (100 mm x 2.0 mm, 3 µm), is suitable for retaining this polar analyte.
-
Mobile Phase A: 50 mM Ammonium Acetate in water (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 94% Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 183.0 (corresponding to [M-H]⁻ of this compound)
-
Product Ion (m/z): 139.0 (predicted from the loss of CO₂)
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
-
Other Parameters: Gas temperatures, flow rates, and voltages should be optimized according to the manufacturer's guidelines for the specific mass spectrometer used.
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on similar assays for related phenolic acids.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 20 - 2500 | > 0.998 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| 50 | 48.5 ± 3.9 | 97.0 | 8.0 |
| 500 | 508.2 ± 35.6 | 101.6 | 7.0 |
| 2000 | 1950.0 ± 126.8 | 97.5 | 6.5 |
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| This compound | 50 | 91.5 |
| 500 | 95.2 | |
| 2000 | 93.8 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in biological samples. The simple sample preparation and high-throughput nature of the analysis make it well-suited for supporting drug development studies. The method demonstrates good linearity, accuracy, precision, and recovery, meeting the typical requirements for bioanalytical method validation.
References
Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic acid that has been identified in plant species such as sweet cherry fruits (Prunus avium)[1]. Phenolic compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides detailed application notes and standardized protocols for the extraction, purification, and analysis of this compound from plant materials, designed to assist researchers in achieving reliable and reproducible results.
Plant Sources
The primary documented plant source for this compound is Prunus avium, commonly known as the sweet cherry[1]. Researchers investigating this compound should consider sourcing plant material from this species. Further investigation into other potential plant sources may be warranted.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Phenolic acids can be extracted using a variety of techniques, ranging from conventional solvent extraction to more modern, efficient methods.
Conventional Extraction Methods
Conventional methods are often simple and do not require specialized equipment.
-
Maceration: This technique involves soaking the plant material in a solvent for a specified period with occasional agitation. It is a straightforward method but can be time-consuming and may result in lower extraction yields compared to other techniques[2].
-
Soxhlet Extraction: This method uses a specialized apparatus to continuously wash the plant material with a heated solvent. It is more efficient than maceration but the prolonged exposure to heat can potentially degrade thermolabile compounds[2][3].
Modern Extraction Methods
Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and increased efficiency.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE is known for its efficiency, reduced extraction times, and lower energy consumption[3][4][5].
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique significantly reduces extraction time and solvent volume[4][5].
Table 1: Comparison of Extraction Techniques for Phenolic Acids
| Extraction Method | Advantages | Disadvantages | Typical Solvents |
| Maceration | Simple, low cost | Time-consuming, lower efficiency[5] | Methanol (B129727), Ethanol, Acetone, Water (and mixtures)[4][5] |
| Soxhlet Extraction | Higher efficiency than maceration | Long extraction time, potential for thermal degradation of compounds[3] | Methanol, Ethanol, Acetone[4] |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient, low solvent consumption, suitable for thermolabile compounds[3][4][5] | Requires specialized equipment | Methanol, Ethanol, Water (and mixtures)[4] |
| Microwave-Assisted Extraction (MAE) | Very fast, reduced solvent consumption, high efficiency[4][5] | Requires specialized equipment, potential for localized overheating | Methanol, Ethanol, Water (and mixtures)[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the extraction of this compound using UAE. Optimization of parameters such as solvent composition, temperature, and sonication time may be required for specific plant materials.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Prunus avium fruit)
-
Ultrasonic bath or probe sonicator
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% aqueous methanol (80:20 methanol:water, v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter.
-
The solid residue can be re-extracted two more times with fresh solvent to maximize yield.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification and analysis.
Diagram: Experimental Workflow for Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Purification Techniques
The crude extract obtained will contain a mixture of compounds. Purification is necessary to isolate this compound.
-
Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel or Sephadex are common stationary phases for the purification of phenolic acids[2]. A gradient elution with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient) can be effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity compounds, prep-HPLC is the method of choice. A reversed-phase C18 column is typically used with a mobile phase consisting of acidified water and methanol or acetonitrile[2].
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of phenolic acids.
Protocol 2: HPLC-UV Analysis of this compound
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Deionized water
-
Syringe filters (0.22 µm)
-
Standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A: 0.1% formic acid in water and Solvent B: Methanol.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the dried extract or purified fraction in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution can be used, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Phenolic acids typically have a UV absorbance maximum around 280 nm. The optimal wavelength for this compound should be determined by running a UV scan of the standard.
-
-
Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
-
Table 2: Typical HPLC Parameters for Phenolic Acid Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acidified water and Methanol/Acetonitrile[6][7] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~280 nm or Mass Spectrometry (MS)[7] |
| Injection Volume | 10 - 20 µL |
| Temperature | 25 - 35 °C |
Signaling Pathways
Currently, there is limited specific information available in the searched literature regarding the direct signaling pathways modulated by this compound. However, phenolic acids, in general, are known to be involved in various cellular signaling pathways related to their antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific molecular targets of this compound.
Diagram: General Logic for Investigating Bioactivity
Caption: Logical workflow for investigating the bioactivity of a purified plant compound.
Conclusion
This document provides a comprehensive guide for the extraction, purification, and analysis of this compound from plant materials. The provided protocols for UAE and HPLC analysis serve as a starting point for researchers. It is important to note that optimization of these methods will be necessary depending on the specific plant matrix and research objectives. The successful isolation and quantification of this compound will enable further investigation into its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active dihydroxybenzoic acid derivatives suggests it may possess valuable antioxidant, anti-inflammatory, and anticancer properties. This document provides a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols, and potential research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
I. Synthesis of this compound
A plausible multi-step synthesis of this compound can be envisioned starting from the readily available starting material, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The proposed pathway involves bromination, subsequent hydroxylation, and final oxidation of the aldehyde to a carboxylic acid.
A. Proposed Synthetic Pathway
The synthesis is proposed to proceed through the following key steps:
-
Bromination of Isovanillin: Introduction of a bromine atom at the ortho position to the hydroxyl group of isovanillin to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738).
-
Hydroxylation of the Brominated Intermediate: Replacement of the bromine atom with a hydroxyl group to form 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368).
-
Oxidation to this compound: Oxidation of the aldehyde group to a carboxylic acid to yield the final product.
B. Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
This protocol is adapted from the bromination of similar phenolic aldehydes.
-
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Chloroform (B151607) (CHCl₃)
-
Bromine (Br₂)
-
Water (H₂O)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend isovanillin (e.g., 76.1 g, 0.5 mol) in chloroform (750 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of bromine (e.g., 27.3 mL, 0.5 mol) in chloroform (200 mL) to the cooled suspension via a dropping funnel over a period of 1-2 hours with continuous stirring.[1]
-
After the addition is complete, continue stirring at 0°C for an additional hour.
-
Slowly add water to the reaction mixture. The product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, will precipitate.[1]
-
Filter the precipitate, wash with cold water, and air-dry to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Step 2: Synthesis of 2,3-Dihydroxy-4-methoxybenzaldehyde
This step involves a nucleophilic aromatic substitution to replace the bromine with a hydroxyl group.
-
Materials:
-
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel suitable for heating
-
-
Procedure:
-
In a reaction vessel, dissolve 2-bromo-3-hydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.
-
Add a catalytic amount of copper(I) oxide.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,3-dihydroxy-4-methoxybenzaldehyde.
-
Step 3: Synthesis of this compound
This final step involves the oxidation of the aldehyde to a carboxylic acid.
-
Materials:
-
2,3-Dihydroxy-4-methoxybenzaldehyde
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent (e.g., silver oxide)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Water (H₂O)
-
-
Procedure:
-
Dissolve 2,3-dihydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until the product precipitates.
-
Filter the crude this compound, wash with cold water, and dry.
-
Purify by recrystallization from hot water or another appropriate solvent.
-
C. Data Presentation: Synthesis
| Step | Reactant | Product | Reagents | Solvent | Yield (Expected) | Purity (Expected) |
| 1 | Isovanillin | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Br₂ | Chloroform | 80-90% | >95% |
| 2 | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2,3-Dihydroxy-4-methoxybenzaldehyde | NaOH, Cu₂O | Water | 60-70% | >98% |
| 3 | 2,3-Dihydroxy-4-methoxybenzaldehyde | This compound | KMnO₄, NaOH | Water | 70-80% | >99% |
II. Application Notes
Based on the known biological activities of structurally similar compounds, this compound is a promising candidate for investigation in several research areas.
A. Potential Antioxidant Activity
Phenolic acids with multiple hydroxyl groups are known to be potent antioxidants. The catechol (1,2-dihydroxybenzene) moiety in this compound suggests it may exhibit significant radical scavenging activity. This can be explored in models of oxidative stress-related diseases.
B. Potential Anti-inflammatory Activity
Many dihydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[2][3] Therefore, this compound could be a valuable tool for studying inflammatory processes and for the development of new anti-inflammatory agents.
C. Potential Anticancer Activity
Several studies have reported the anticancer effects of phenolic acids, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] The potential of this compound to target cancer cell signaling pathways warrants investigation. For instance, related compounds have been shown to inhibit the PI3K/Akt/mTOR pathway.
III. Protocols for Biological Assays
A. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or gallic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
B. MTT Assay (Cytotoxicity/Anticancer Activity)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
IV. Visualizations
A. Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
B. Potential Signaling Pathway Inhibition
References
- 1. prepchem.com [prepchem.com]
- 2. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Relationship - 3,4-dihydroxybenzoic acid - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 4. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,3-Dihydroxy-4-methoxybenzoic acid as an analytical standard, focusing on its quantification by High-Performance Liquid Chromatography (HPLC). Additionally, potential biological applications related to its antioxidant and anti-inflammatory properties are discussed, based on the activities of structurally similar phenolic acids.
Section 1: Analytical Quantification
1.1. Introduction
This compound is a phenolic acid that may be found in various natural sources. Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. The following proposed High-Performance Liquid Chromatography (HPLC) method is based on a validated protocol for the structurally similar compound, 2-hydroxy-4-methoxybenzoic acid, and is suitable for the determination of this compound in various sample matrices.[1]
1.2. Proposed HPLC Method for Quantification
This method is adapted from a validated reverse-phase HPLC method for a related compound and is expected to provide good resolution and sensitivity for this compound.[1] Method validation for this compound specifically is recommended for GMP applications.
1.2.1. Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound analytical standard
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable acidic modifier)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent such as methanol or acetonitrile. A common starting point is a ratio of 70:30 (v/v) aqueous to organic phase. The optimal ratio may need to be determined experimentally.
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.
-
For solid samples (e.g., plant material), perform a suitable extraction (e.g., sonication in methanol-water) followed by dilution with the mobile phase.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and methanol/acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength (a wavelength scan of the standard will determine the optimal wavelength, likely around 280 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
1.3. Expected Method Performance (Based on a structurally similar compound)
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on a validated method for 2-hydroxy-4-methoxybenzoic acid.[1]
| Parameter | Expected Value |
| Linearity Range | 10 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~2.34 µg/mL |
| Limit of Quantitation (LOQ) | ~7.8 µg/mL (Estimated as 3.3 x LOD) |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 95 - 105% |
1.4. Experimental Workflow Diagram
References
Application Notes and Protocols: 2,3-Dihydroxy-4-methoxybenzoic Acid in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound of interest for its potential antioxidant properties. Phenolic acids are widely recognized for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Antioxidant Activity of Structurally Related Compounds
| Compound | Assay | Result | Reference |
| 2,3-Dihydroxybenzoic Acid | DPPH | IC50 = 2.42 ± 0.08 μM | [1] |
| 2,3-Dihydroxybenzoic Acid | ABTS | 86.40% inhibition at 50 μM | [1] |
Note: The data presented above is for 2,3-dihydroxybenzoic acid and should be considered as an estimation of the potential activity of this compound. Experimental validation is required to determine the precise antioxidant capacity of this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.
-
Preparation of Test Sample and Standards:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the test sample or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Standards:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the test sample or standard solution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ inhibition is calculated using the following formula:
where A_control is the absorbance of the ABTS•+ working solution without the sample and A_sample is the absorbance of the test sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
-
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Potential Signaling Pathway Involvement
Phenolic acids, including hydroxybenzoic acids, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated in the antioxidant response is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolic acids, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant defense system. Several dihydroxybenzoic acids have been shown to activate the Nrf2 signaling pathway.[2]
Caption: General Antioxidant Signaling Pathway for Phenolic Acids.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid and Related Phenolic Compounds in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that belongs to the broader class of hydroxybenzoic acids (HBAs). HBAs are secondary plant metabolites found in many fruits and vegetables and are known for their antioxidant properties.[1] While specific in vitro cell culture data for this compound is limited, extensive research on structurally similar compounds, such as 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) and other di- and tri-hydroxybenzoic acids, provides valuable insights into their potential as anticancer agents.[1][2][3] These compounds have been shown to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways involved in cell cycle regulation.[2][3][4] This document provides a comprehensive guide to utilizing these phenolic compounds in in vitro cell culture experiments, with a focus on cancer cell lines.
Data Presentation
The cytotoxic and anti-proliferative effects of various hydroxybenzoic acid derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxic Activity of Hydroxybenzoic Acid Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 | Multiple Myeloma | CCK-8 | 24 | 25.97 | [4] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S | Multiple Myeloma | CCK-8 | 24 | 18.36 | [4] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 | Multiple Myeloma | CCK-8 | 24 | 15.02 | [4] |
| 2,4′,6-trihydroxy-4-methoxybenzophenone | HT-29 | Colon Carcinoma | Not Specified | 24 | ≥384 ± 1.02 | [5] |
| 2,4′,6-trihydroxy-4-methoxybenzophenone | HT-29 | Colon Carcinoma | Not Specified | 48 | 331 ± 0.69 | [5] |
| 2,4′,6-trihydroxy-4-methoxybenzophenone | HT-29 | Colon Carcinoma | Not Specified | 72 | 235 ± 1.03 | [5] |
| 2,4′,6-trihydroxy-4-methoxybenzophenone | WRL-68 | Normal Liver | Not Specified | 24 | ≥384 ± 1.02 | [5] |
| 2,4′,6-trihydroxy-4-methoxybenzophenone | MRC-5 | Normal Fibroblast Lung | Not Specified | 24 | ≥384 ± 1.00 | [5] |
Table 2: Apoptotic Effects of Hydroxybenzoic Acid Derivatives
| Compound | Cell Line | Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Control Apoptotic Cells (%) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 | 20 | Not Specified | 67.9 | 8.4 | [4] |
Mechanism of Action: Targeting Cell Cycle and Apoptotic Pathways
Hydroxybenzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.
One of the key mechanisms involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2] These proteins play a crucial role in halting the cell cycle, thereby preventing cancer cell proliferation. In silico studies suggest that compounds like 2,3,4-THBA can directly bind to CDKs, further inhibiting their activity.[2]
Furthermore, these compounds can induce apoptosis through mitochondria-mediated pathways.[4] This is characterized by the upregulation of pro-apoptotic proteins like cleaved-caspase-3, cleaved-caspase-9, and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] Some derivatives have also been shown to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
This compound or related compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.[6]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the test compound.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-caspase-3, anti-Bcl-2, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: After treatment with the test compound, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathways affected by hydroxybenzoic acid derivatives.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. antiox.org [antiox.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Enzymatic Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-Dihydroxy-4-methoxybenzoic acid as a substrate in enzymatic reactions, with a focus on its interaction with o-diphenol oxidase (polyphenol oxidase). The information is intended to guide researchers in designing and conducting experiments involving this compound.
Introduction
This compound is a phenolic compound that can serve as a substrate for certain oxidoreductase enzymes. Its structure, featuring adjacent hydroxyl groups on an aromatic ring, makes it a candidate for oxidation by enzymes such as o-diphenol oxidases (EC 1.10.3.1), also known as polyphenol oxidases (PPOs). These enzymes are widely distributed in plants and are responsible for enzymatic browning. Understanding the interaction of this compound with these enzymes is relevant for research in food science, biochemistry, and drug development, particularly in the context of enzyme inhibition or activation studies.
An o-diphenol oxidase extracted from sweet cherry fruits (Prunus avium) has been shown to act on this compound.[1] This document provides detailed information based on the available literature to facilitate further research in this area.
Enzymatic Reaction
The primary enzymatic reaction involving this compound is its oxidation by o-diphenol oxidase. This enzyme catalyzes the oxidation of the o-diphenol moiety of the substrate to the corresponding o-quinone in the presence of molecular oxygen.
Reaction Scheme:
This compound + ½ O₂ → 2-Hydroxy-4-methoxy-benzoquinone-3-carboxylic acid + H₂O
The resulting o-quinone is a highly reactive species that can undergo non-enzymatic polymerization reactions, leading to the formation of colored products.
Quantitative Data
Table 1: Kinetic Parameters of Polyphenol Oxidase from Prunus Species with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Prunus mume | Catechol | 24.40 | 7.5 | 30 |
| Prunus mume | Pyrogallol | 26.23 | 7.5 | 30 |
| Prunus armeniaca | 4-methylcatechol | 2.0 | 4.5 | 45 |
| Prunus armeniaca | Chlorogenic acid | 2.7 | 4.5 | 45 |
| White Cherry (Starks gold) Isoenzyme A | Catechol | - | 4.5 | 20 |
| White Cherry (Starks gold) Isoenzyme B | Catechol | - | 4.98 | 30 |
Note: '-' indicates data not specified in the cited literature.
Experimental Protocols
The following are generalized protocols for the extraction, purification, and activity assay of o-diphenol oxidase, which can be adapted for studying the enzymatic reaction with this compound.
Enzyme Extraction and Purification
This protocol is a general guide based on methods used for PPO extraction from Prunus species.
Materials:
-
Sweet cherry fruits (Prunus avium)
-
0.1 M Phosphate (B84403) buffer (pH 6.8) containing 10 mM ascorbic acid, 0.1% polyvinylpyrrolidone (B124986) (PVPP), 0.5% Triton X-100, and 1 mM PMSF
-
Acetone (B3395972), pre-chilled
-
Ammonium (B1175870) sulfate
-
Dialysis tubing
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Gel filtration chromatography column (e.g., Sephadex G-75)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Homogenization: Homogenize fresh sweet cherry pulp in the extraction buffer.
-
Centrifugation: Centrifuge the homogenate to remove cell debris.
-
Acetone Precipitation: Precipitate the crude enzyme from the supernatant with cold acetone.
-
Ammonium Sulfate Precipitation: Resuspend the acetone precipitate in buffer and perform fractional precipitation with ammonium sulfate.
-
Dialysis: Dialyze the precipitated protein against the buffer to remove excess salt.
-
Chromatography: Purify the enzyme further using ion-exchange and gel filtration chromatography. Collect fractions and assay for PPO activity.
Enzyme Activity Assay
This spectrophotometric assay measures the initial rate of quinone formation.
Materials:
-
Purified o-diphenol oxidase
-
This compound (substrate)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH can be optimized but a starting point of 6.0-7.0 is recommended)
-
Spectrophotometer
Protocol:
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to a desired concentration (e.g., 10 mM).
-
Reaction Mixture: In a cuvette, mix the assay buffer and the substrate solution.
-
Initiate Reaction: Add a small volume of the purified enzyme solution to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at a wavelength corresponding to the formation of the o-quinone product (typically in the range of 400-420 nm).
-
Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot. One unit of enzyme activity can be defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.
Visualizations
Enzymatic Reaction Pathway
Caption: Oxidation of this compound by o-diphenol oxidase.
Experimental Workflow
Caption: General workflow for enzyme purification and activity assay.
References
Application Notes and Protocols for Microbial Metabolism Studies of 2,3-Dihydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches for studying the microbial metabolism of 2,3-dihydroxy-4-methoxybenzoic acid. Due to the limited direct research on this specific compound, this document outlines a hypothesized metabolic pathway based on the microbial degradation of structurally related methoxylated and hydroxylated aromatic compounds. Detailed protocols for investigating this pathway are provided, along with relevant quantitative data from related compounds to serve as a reference.
Introduction
This compound is a phenolic compound of interest in various fields, including drug development, due to its structural similarity to known bioactive molecules. Understanding its fate in microbial systems is crucial for assessing its environmental persistence, bioavailability, and potential for biotransformation into active or inactive metabolites. Microbial metabolism of aromatic compounds is a key process in the carbon cycle and has significant implications for bioremediation and biotechnology.
Hypothesized Microbial Metabolic Pathway
Based on established microbial degradation pathways for methoxylated and hydroxylated benzoic acids, a plausible metabolic route for this compound is proposed. The initial and critical step is likely the O-demethylation of the methoxy (B1213986) group, followed by decarboxylation and subsequent ring cleavage of the resulting trihydroxybenzene intermediate.
Key Steps in the Hypothesized Pathway:
-
O-Demethylation: The 4-methoxy group is removed, yielding 2,3,4-trihydroxybenzoic acid. This reaction is commonly catalyzed by monooxygenase or demethylase enzymes.
-
Decarboxylation: The carboxyl group is removed from 2,3,4-trihydroxybenzoic acid to form pyrogallol (B1678534) (1,2,3-trihydroxybenzene).
-
Ring Cleavage: The aromatic ring of pyrogallol is opened by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
Caption: Hypothesized microbial degradation pathway of this compound.
Quantitative Data on Related Compounds
| Microorganism/Consortium | Substrate | Metabolic Rate (nmol/min per mg of protein) | Reference |
| Haloaromatic dehalogenating consortium | 3-Methoxybenzoic acid | 1.5 | [1] |
| Dehalogenating isolate from consortium | 3-Methoxybenzoic acid | 3.2 | [1] |
| Eubacterium limosum | 3-Methoxybenzoic acid | 52.4 | [1] |
| Acetobacterium woodii | 3-Methoxybenzoic acid | 36.7 | [1] |
Experimental Protocols
The following protocols are designed to be adaptable for the study of this compound metabolism in a selected microbial strain or consortium.
Protocol 1: Microbial Growth and Degradation Assay
This protocol outlines the steps to assess the ability of a microbial culture to utilize this compound as a growth substrate.
References
Application Notes and Protocols for Precursor-Directed Biosynthesis Research: The Case of Aminocoumarin Antibiotics
Introduction
While 2,3-dihydroxy-4-methoxybenzoic acid is a known chemical entity, it is not a recognized direct precursor in the well-elucidated biosynthetic pathways of major aminocoumarin antibiotics such as novobiocin (B609625) and clorobiocin (B606725). Research has firmly established that the biosynthesis of the benzoic acid-derived moiety (Ring A) of these natural products originates from precursors like prephenate and L-tyrosine. Specifically, 3-dimethylallyl-4-hydroxybenzoic acid serves as a key intermediate for the formation of Ring A in novobiocin and clorobiocin.[1][2]
This document provides detailed application notes and protocols relevant to the study of aminocoumarin biosynthesis, focusing on the established precursors. The methodologies described are applicable to researchers in natural product chemistry, microbiology, and drug development who are interested in understanding and manipulating the biosynthesis of these potent gyrase inhibitors.
Application Notes
Overview of Aminocoumarin Biosynthesis
The aminocoumarin antibiotics, including novobiocin and clorobiocin, are complex natural products synthesized by various Streptomyces species.[1][3] Their structure is tripartite, consisting of:
-
Ring A: A prenylated 4-hydroxybenzoic acid moiety.
-
Ring B: A 3-amino-4,7-dihydroxycoumarin (B12288526) core.
-
Ring C: A deoxy sugar, typically L-noviose.
The biosynthesis of these antibiotics is a model system for studying natural product formation and for generating novel analogs through genetic engineering and synthetic biology techniques.[3][4]
Key Precursors and Their Origins
-
Ring A (3-dimethylallyl-4-hydroxybenzoic acid): This moiety is derived from the shikimic acid pathway. Prephenate is a key branch point intermediate that, through the action of enzymes like NovF and NovQ in the novobiocin pathway, is converted to 3-dimethylallyl-4-hydroxybenzoic acid.[1]
-
Ring B (Aminocoumarin core): The central coumarin (B35378) ring is derived from L-tyrosine.[1][5] A series of enzymatic modifications, including oxidation and cyclization, are carried out by enzymes encoded in the biosynthetic gene cluster (e.g., NovH, NovI, NovJ, NovK).[1]
-
Ring C (L-noviose): The deoxy sugar is synthesized from glucose-1-phosphate through a series of enzymatic steps catalyzed by proteins such as NovV, NovT, NovW, and NovU.[1]
Generation of Novel Aminocoumarin Analogs
Mutasynthesis and combinatorial biosynthesis are powerful techniques for creating novel aminocoumarin derivatives with potentially improved therapeutic properties.[3][6] These approaches often involve:
-
Gene Inactivation: Deleting a key gene in the biosynthetic pathway, for example, the gene responsible for the synthesis of Ring A (e.g., cloR or novF).[2]
-
Precursor Feeding: Supplying the mutant strain with synthetic analogs of the natural precursor. The downstream enzymes in the pathway may then incorporate these analogs to produce novel compounds.
-
Heterologous Expression: Expressing the entire biosynthetic gene cluster in a host organism that is easier to manipulate genetically, such as Streptomyces coelicolor.[3]
Quantitative Data on Aminocoumarin Derivatives
The biological activity of aminocoumarin derivatives is highly dependent on their structure. The following table summarizes minimum inhibitory concentration (MIC) data for clorobiocin and some of its derivatives against E. coli and B. subtilis.
| Compound | Modification | MIC vs. E. coli (µg/mL) | MIC vs. B. subtilis (µg/mL) | Reference |
| Clorobiocin | Standard structure | 5 - 10 | 14 | [7] |
| Bromobiocin | Bromine instead of Chlorine at C-8' | 5 - 10 | 14 | [7] |
| Non-halogenated clorobiocin | No halogen at C-8' | Less active than clorobiocin | Less active than clorobiocin | [7] |
| Novclobiocin 104 | Lacks the 5-methyl-pyrrole-2-carboxyl moiety | No activity | No activity | [7] |
Experimental Protocols
Protocol 1: Gene Inactivation via PCR Targeting
This protocol describes a general method for inactivating a biosynthetic gene in Streptomyces using a PCR-based approach, which is a common first step in mutasynthesis experiments.[8]
Materials:
-
Streptomyces strain of interest (e.g., S. roseochromogenes)
-
Cosmid containing the target gene cluster
-
E. coli BW25113/pIJ790 for λ-Red mediated recombination
-
Plasmid pIJ773 carrying an apramycin (B1230331) resistance cassette flanked by FRT sites
-
Primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences for amplifying the resistance cassette
-
Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation
Methodology:
-
Primer Design: Design forward and reverse primers with 5' extensions homologous to the regions immediately upstream and downstream of the gene to be deleted. The 3' ends of the primers should be complementary to the template plasmid containing the resistance cassette.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and the resistance cassette plasmid as a template to generate a linear DNA fragment containing the apramycin resistance gene flanked by sequences homologous to the target gene's locus.
-
λ-Red Mediated Recombination in E. coli:
-
Transform the cosmid containing the target gene cluster into electrocompetent E. coli BW25113/pIJ790.
-
Induce the expression of the λ-Red recombinase genes in the E. coli host.
-
Transform the purified PCR product (the disruption cassette) into the induced E. coli cells.
-
Select for apramycin-resistant colonies. The λ-Red system will mediate the replacement of the target gene on the cosmid with the resistance cassette.
-
-
Conjugation into Streptomyces:
-
Isolate the mutated cosmid from E. coli.
-
Introduce the mutated cosmid into the desired Streptomyces strain via intergeneric conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Select for exconjugants that have undergone double homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the resistance cassette.
-
-
Verification: Confirm the gene deletion in the Streptomyces mutant by PCR analysis and Southern blotting.
Protocol 2: Precursor Feeding and Product Analysis
This protocol outlines the steps for feeding a synthetic precursor analog to a gene-inactivated Streptomyces mutant and analyzing the fermentation broth for the production of new compounds.
Materials:
-
Gene-inactivated Streptomyces mutant (from Protocol 1)
-
Synthetic precursor analog (e.g., a derivative of 3-dimethylallyl-4-hydroxybenzoic acid)
-
Production medium suitable for the Streptomyces strain
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., LC-MS)
Methodology:
-
Cultivation of the Mutant Strain:
-
Inoculate a seed culture of the Streptomyces mutant in a suitable liquid medium and incubate until sufficient growth is achieved.
-
Use the seed culture to inoculate the production medium.
-
-
Precursor Feeding:
-
Prepare a sterile stock solution of the synthetic precursor analog in a suitable solvent (e.g., DMSO).
-
After a predetermined period of growth (e.g., 24-48 hours), add the precursor analog to the culture to a final concentration typically in the range of 0.1-1 mM.
-
Continue the fermentation for several days.
-
-
Extraction of Metabolites:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in a small volume of methanol (B129727) or another suitable solvent for analysis.
-
-
Analysis by HPLC-MS:
-
Inject the extracted sample into an HPLC-MS system.
-
Develop a gradient elution method to separate the compounds in the extract.
-
Monitor the elution profile using a UV detector and the mass spectrometer.
-
Compare the chromatograms of the fed culture with a non-fed control culture to identify new peaks corresponding to the mutasynthetic products.
-
Analyze the mass spectra of the new peaks to confirm the incorporation of the precursor analog and to elucidate the structure of the novel compound.
-
Visualizations
Biosynthetic Pathway of Clorobiocin
The following diagram illustrates the key steps in the biosynthesis of the aminocoumarin antibiotic clorobiocin, highlighting the origin of the three main structural components.
Caption: Biosynthetic pathway of clorobiocin.
Experimental Workflow for Mutasynthesis
This diagram outlines a typical workflow for generating and analyzing novel natural products through mutasynthesis.
Caption: Workflow for mutasynthesis experiments.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Molecular cloning and sequence analysis of the clorobiocin biosynthetic gene cluster: new insights into the biosynthesis of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminocoumarins mutasynthesis, chemoenzymatic synthesis, and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aminocoumarins: biosynthesis and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Identification of the Novobiocin Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metabolomics perspective on clorobiocin biosynthesis: discovery of bromobiocin and novel derivatives through LC-MSE-based molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic acid that has been isolated from natural sources such as sweet cherry fruits (Prunus avium).[1] As a member of the hydroxybenzoic acid class of compounds, it holds potential for investigation in drug discovery due to the known biological activities of structurally related molecules. Phenolic acids are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. These notes provide an overview of the potential applications of this compound based on the activities of similar compounds and outline protocols for its investigation.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈O₅ |
| Molecular Weight | 184.15 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 2,3-Dihydroxy-p-anisic acid, 4-Methoxy-o-pyrocatechuic acid[2] |
| CAS Number | 3934-81-4[2] |
Potential Applications in Drug Discovery
While specific studies on the drug discovery applications of this compound are limited, the biological activities of other hydroxy- and methoxy-substituted benzoic acid derivatives suggest several potential areas of investigation.
Anticancer Activity
Derivatives of benzoic acid have demonstrated potential as anticancer agents by targeting critical cell survival pathways and inducing apoptosis in various cancer cell lines. For instance, derivatives of 4-methoxybenzoic acid have been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway. Another related compound, 2,3,4-Trihydroxybenzoic Acid, has been observed to inhibit the growth of colon and breast cancer cells, potentially through the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27.
A proposed mechanism for the anticancer activity of related hydroxybenzoic acids involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical mechanism of anticancer action.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The antioxidant capacity is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. While 4-Methoxybenzoic acid shows weak antioxidant activity, the presence of additional hydroxyl groups, as in this compound, is expected to enhance its radical scavenging capabilities. The antioxidant activity can be evaluated using standard in vitro assays such as the DPPH radical scavenging assay.
Anti-inflammatory Activity
Some benzoic acid derivatives have demonstrated anti-inflammatory properties. For example, 2-Hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl4-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms.[3] This suggests that this compound could also be investigated for its potential to modulate inflammatory pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the drug discovery potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
-
Ascorbic acid (as a positive control)
-
96-well plates
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of DPPH solution. A control well should contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., Akt, mTOR, NF-κB).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While direct experimental evidence for the application of this compound in drug discovery is currently sparse, its chemical structure and the known biological activities of related phenolic acids provide a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined above offer a starting point for researchers to explore its anticancer, antioxidant, and anti-inflammatory properties. Further studies are warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition by 2,3-Dihydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic compound that, based on its structural similarity to known enzyme inhibitors, presents as a promising candidate for investigation in drug discovery and development. Its dihydroxy and methoxy (B1213986) substitutions on a benzoic acid scaffold are features found in molecules known to interact with various enzymes. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its chemical structure suggests potential inhibitory activity against enzymes such as tyrosinase and catechol-O-methyltransferase (COMT).
This document provides detailed application notes and adaptable experimental protocols for researchers to study the potential inhibitory effects of this compound against these two key enzymes. The provided methodologies are based on established assays for evaluating enzyme inhibitors.
Potential Enzyme Targets and Signaling Pathways
Tyrosinase in the Melanogenesis Pathway
Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of significant interest for the development of skin-lightening agents and treatments for conditions like melasma and age spots. Structurally related benzoic acid derivatives with hydroxyl and methoxy groups have been shown to inhibit tyrosinase.
Catechol-O-methyltransferase (COMT) in Catecholamine Metabolism
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolism of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, leading to the inactivation of these signaling molecules. Inhibition of COMT can prolong the action of these neurotransmitters and is a therapeutic strategy for conditions such as Parkinson's disease, where enhancing dopamine levels is beneficial. The catechol-like structure of this compound makes it a plausible candidate for a COMT inhibitor.
Quantitative Data Summary (Template)
The following tables are templates for summarizing quantitative data obtained from enzyme inhibition assays.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | [Enter Value] | [Enter Value] | [Enter Type] |
| Kojic Acid (Positive Control) | [Enter Value] | [Enter Value] | [Enter Type] |
Table 2: COMT Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | [Enter Value] | [Enter Value] | [Enter Type] |
| Quercetin (B1663063) (Positive Control) | [Enter Value] | [Enter Value] | [Enter Type] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Make serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of various concentrations of the test compound or positive control to the wells.
-
Add 20 µL of DMSO to the control and blank wells.
-
Add 140 µL of sodium phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase solution to all wells except the blank wells (add buffer instead).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the L-DOPA solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C.
-
Measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol 2: In Vitro COMT Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound on COMT activity. This assay measures the formation of a methylated product from a catechol substrate.
Materials:
-
Recombinant human COMT
-
Epinephrine or a suitable catechol substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Quercetin (positive control)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing MgCl₂
-
DMSO
-
Terminating solution (e.g., perchloric acid)
-
HPLC system for product quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of COMT in a suitable buffer.
-
Prepare stock solutions of the catechol substrate and SAM in the assay buffer.
-
Prepare stock solutions of this compound and quercetin in DMSO, followed by serial dilutions.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the assay buffer, COMT enzyme, and various concentrations of the test compound or positive control.
-
Include a control reaction with DMSO instead of the inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the catechol substrate and SAM to each tube to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding the terminating solution (e.g., perchloric acid).
-
-
Product Quantification:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Analyze the supernatant using HPLC to separate and quantify the methylated product.
-
-
Data Analysis:
-
Determine the amount of product formed in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conduct kinetic studies by varying substrate and inhibitor concentrations to elucidate the mechanism of inhibition.
-
Conclusion
While direct evidence for the enzyme inhibitory properties of this compound is currently limited, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of enzymes like tyrosinase and COMT. The protocols and information provided in this document offer a comprehensive guide for researchers to explore these possibilities, contribute to the understanding of this compound's biological activity, and potentially uncover new therapeutic applications.
Application Notes and Protocols: 2,3-Dihydroxy-4-methoxybenzoic Acid in Metabolomics and Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis and potential applications of 2,3-dihydroxy-4-methoxybenzoic acid, a phenolic compound identified in sweet cherry fruits (Prunus avium)[1]. This document outlines detailed protocols for the extraction, quantification, and functional characterization of this compound, making it a valuable resource for researchers in metabolomics, phytochemical analysis, and drug development.
Phytochemical Profile of Prunus avium
Prunus avium is a rich source of various phenolic compounds, which are known for their antioxidant and anti-inflammatory properties. The composition and concentration of these compounds can vary significantly between different cultivars and tissues of the plant.
Table 1: Quantitative Data of Phenolic Compounds in Prunus avium
| Phenolic Compound | Plant Part | Cultivar(s) | Concentration Range (mg/100g DW) | Reference |
| Protocatechuic acid | Kernels | Early Bigi NC | Major component | [1] |
| Syringic acid | Stems | Various | Present in similar amounts across cultivars | [1] |
| Neochlorogenic acid | Fruit | Various | 2.5 - 20.3 | [2] |
| p-Coumaric acid | Fruit | Various | 0.5 - 5.2 | [2] |
| Ferulic acid | Fruit | Various | 0.1 - 1.5 | [2] |
| Caffeic acid | Fruit | Various | 0.2 - 2.1 | [2] |
| Chlorogenic acid | Fruit | Various | 15.4 - 105.7 | [2] |
Experimental Protocols
Extraction of this compound from Prunus avium
This protocol describes an efficient method for the extraction of phenolic compounds, including this compound, from sweet cherry fruit.
Materials:
-
Sweet cherry fruit (fresh or freeze-dried)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (C18)
-
0.45 µm syringe filters
Protocol:
-
Sample Preparation: Homogenize 10 g of fresh or 2 g of freeze-dried cherry tissue with 50 mL of 80% methanol containing 1% formic acid.
-
Extraction: Sonicate the homogenate for 30 minutes in an ultrasonic bath, followed by stirring for 2 hours at room temperature in the dark.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Solvent Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C.
-
SPE Cleanup: Resuspend the aqueous extract in 10 mL of deionized water and apply it to a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 20 mL of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the phenolic compounds with 15 mL of methanol.
-
Final Preparation: Evaporate the methanol to dryness and reconstitute the extract in 1 mL of 50% methanol. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5-40% B
-
35-40 min: 40-100% B
-
40-45 min: 100% B
-
45-50 min: 100-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
Inject the prepared standards and sample extracts into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the compound by integrating the peak area and using the calibration curve.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of different concentrations of the sample extract or standard to 100 µL of the DPPH solution.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the sample extract or standard to 200 µL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Proposed Signaling Pathway for Anti-Inflammatory Action
Based on the known activities of structurally similar phenolic acids, it is proposed that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Note: Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dihydroxy-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3-Dihydroxy-4-methoxybenzoic acid. The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The successful validation of this analytical procedure ensures reliable data for quality control and stability testing of this compound in drug substance and drug product development.
Introduction
This compound (Figure 1) is a phenolic acid compound.[4][5] As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for its quantification in various stages of drug development and for quality control of the final product. This application note provides a comprehensive protocol and validation data for an RP-HPLC method coupled with UV detection for the assay of this compound.
Figure 1. Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
Analytical Method
The chromatographic separation was achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Prepare the sample by dissolving the material containing this compound in the diluent to achieve a final concentration within the validated range of the assay.
Method Validation
The analytical method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Protocol: A solution of the diluent (blank), a solution containing known impurities, and a sample solution of this compound were injected. Forced degradation studies were also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Results: The chromatogram of the blank solution showed no interfering peaks at the retention time of this compound. The peak for the analyte was well-resolved from the peaks of known impurities and degradation products. Peak purity analysis using a photodiode array detector confirmed the spectral homogeneity of the analyte peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Protocol: A series of six concentrations of this compound ranging from 50 µg/mL to 300 µg/mL (50, 100, 150, 200, 250, and 300 µg/mL) were prepared and injected in triplicate.
-
Results: The method was found to be linear over the concentration range of 50-300 µg/mL. The calibration curve showed a correlation coefficient (R²) greater than 0.999.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 300 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 25431x + 1254 | - |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Protocol: Accuracy was determined by the standard addition method. Known amounts of this compound were spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration of 200 µg/mL). Each concentration was prepared in triplicate.
-
Results: The mean recovery was within the acceptable limits.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 80% | 160 | 99.5 | 0.85 |
| 100% | 200 | 100.2 | 0.65 |
| 120% | 240 | 99.8 | 0.72 |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol: Six replicate injections of the sample solution at 100% of the test concentration (200 µg/mL) were performed on the same day.
-
Results: The relative standard deviation (%RSD) was calculated.
-
Protocol: The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
Results: The %RSD was calculated and compared with the repeatability results.
| Precision Level | Parameter | % RSD | Acceptance Criteria |
| Repeatability | Assay of 6 replicates | 0.55% | ≤ 2.0% |
| Intermediate Precision | Assay of 6 replicates | 0.78% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Results:
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 1.5 |
| Limit of Quantitation (LOQ) | 4.5 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were evaluated.
-
Results: The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the robustness of the method.
| Parameter Varied | Variation | % RSD of Assay |
| Flow Rate (mL/min) | 0.9 | 0.85 |
| 1.1 | 0.92 | |
| Temperature (°C) | 28 | 0.77 |
| 32 | 0.81 | |
| % Acetonitrile in Mobile Phase | ± 2% | 1.10 |
| Acceptance Criteria | ≤ 2.0% |
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Protocol: A working standard solution of 200 µg/mL was injected five times before the start of the sample analysis.
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Conclusion
The developed RP-HPLC method for the quantification of this compound has been successfully validated according to ICH Q2(R2) guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust. Therefore, this method is suitable for its intended purpose of routine quality control analysis and stability studies of this compound.
Visualizations
Caption: Workflow for the analytical method validation of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 3934-81-4 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydroxy-4-methoxybenzoic Acid Peak Shape in HPLC
Welcome to the technical support center for improving the chromatographic analysis of 2,3-Dihydroxy-4-methoxybenzoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common peak shape issues encountered during High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape, typically observed as peak tailing or fronting, for acidic compounds like this compound in reverse-phase HPLC can stem from several factors. The most common causes include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and extra-column effects.[1][2][3] Specifically, interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[3][4]
Q2: How does the mobile phase pH affect the peak shape of my acidic analyte?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5] If the mobile phase pH is close to the pKa of the analyte, both the ionized and unionized forms of the acid will be present, which can lead to peak distortion, splitting, or tailing.[6] For acidic compounds, it is generally recommended to use a mobile phase pH that is at least one to two pH units below the analyte's pKa to ensure it is in a single, unionized form, which promotes better peak shape and retention on a reverse-phase column.[4][6]
Q3: Can my sample injection volume or concentration impact the peak shape?
Yes, both injection volume and sample concentration can significantly affect peak shape. Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[1] Similarly, overloading the column with a highly concentrated sample can lead to peak fronting or tailing as it saturates the stationary phase.[1][7]
Q4: What role does the HPLC column play in achieving good peak shape?
The choice and condition of the HPLC column are paramount. For acidic compounds, columns with high-purity silica (B1680970) and effective end-capping are preferable to minimize interactions with residual silanol groups.[2][3][4] Over time, columns can degrade or become contaminated, leading to a deterioration in peak shape.[8] Using a guard column can help extend the life of the analytical column by adsorbing strongly retained sample components.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is the most common peak shape issue for acidic compounds and is often characterized by an asymmetry factor greater than 1.2.
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise workflow for troubleshooting peak tailing issues.
Quantitative Effects of Mobile Phase pH on Peak Shape
The following table summarizes the expected impact of adjusting mobile phase pH on the peak shape of an acidic analyte like this compound.
| Mobile Phase pH Relative to pKa | Analyte State | Expected Peak Shape | Tailing Factor (Typical) |
| pH ≈ pKa | Partially Ionized | Broad, potentially split or tailing | > 1.5 |
| pH > pKa + 1 | Fully Ionized | May tail due to secondary interactions | > 1.3 |
| pH < pKa - 2 | Fully Protonated (Unionized) | Sharp, Symmetrical | 1.0 - 1.2 |
Note: The pKa of the carboxylic acid group in this compound is expected to be in the range of 3-4.
Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Strength Adjustment
This protocol details the steps to optimize the mobile phase to suppress the ionization of this compound.
-
Determine the pKa: If the pKa of this compound is not known, a literature search or software prediction is recommended. For many benzoic acids, the pKa is around 4.
-
Select a Buffer: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate (B84403) or formate (B1220265) buffer is suitable.
-
Prepare the Aqueous Phase:
-
Dissolve the buffer salt in HPLC-grade water to a concentration of 25-50 mM. A higher buffer concentration can sometimes improve peak shape.[1][4]
-
Adjust the pH of the aqueous solution to the target pH (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).[4]
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter.[7]
-
-
Prepare the Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Effect of pH on Analyte Ionization
Caption: The influence of mobile phase pH on analyte ionization and peak shape.
Protocol 2: Optimizing Sample Injection
This protocol addresses peak shape problems arising from the sample itself.
-
Sample Solvent: Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible (typically < 5% of the column volume).[1]
-
Reduce Injection Volume: If peak fronting or broadness is observed, systematically reduce the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL) to see if the peak shape improves.
-
Dilute the Sample: If reducing the injection volume does not resolve the issue, prepare a series of dilutions of the sample stock solution (e.g., 1:2, 1:5, 1:10) and inject the same volume. This helps to diagnose and mitigate column overload.[1][7]
Protocol 3: Column Selection and Care
This protocol focuses on the stationary phase as a source of peak shape issues.
-
Column Choice: For polar acidic compounds, select a modern, high-purity silica column that is well end-capped. Phenyl-hexyl or polar-embedded phases can also offer alternative selectivity and improved peak shape for aromatic acids.
-
Column Cleaning: If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning. A generic cleaning procedure for reverse-phase columns involves flushing with a series of solvents of decreasing and then increasing polarity (e.g., water, isopropanol, hexane, isopropanol, water).
-
Column Replacement: If cleaning does not restore performance and the column has been used extensively, it may be necessary to replace it.
-
Use of a Guard Column: To protect the analytical column from strongly retained impurities and extend its lifetime, install a guard column with the same stationary phase between the injector and the analytical column.[8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"2,3-Dihydroxy-4-methoxybenzoic acid" degradation under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2,3-Dihydroxy-4-methoxybenzoic acid. The information is based on established principles of forced degradation studies and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on similar phenolic and benzoic acid compounds, potential degradation routes include oxidation of the hydroxyl groups, demethylation of the methoxy (B1213986) group, and decarboxylation. In biological systems or under certain catalytic conditions, meta-cleavage of the aromatic ring, similar to that observed for 2,3-dihydroxybenzoate, could occur.[1][2] Forced degradation studies under various stress conditions are necessary to identify the specific degradation products and pathways for this molecule.[3][4]
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying this compound and its degradation products.[1][5] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of the degradation products by providing molecular weight and fragmentation information.[6] Other spectroscopic methods like UV-Visible spectroscopy can be used to monitor changes in the absorption spectra during degradation.[6]
Q3: What are typical stress conditions used in forced degradation studies for a compound like this compound?
A3: Forced degradation studies typically involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[4] The goal is to achieve a target degradation of 5-20%.[3][7] Common stress conditions include:
-
Acidic Hydrolysis: Refluxing in 0.1 N HCl at 60°C.
-
Basic Hydrolysis: Refluxing in 0.1 N NaOH at 60°C.
-
Oxidation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid or a solution to high temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the compound to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines.[4]
Q4: How can I ensure proper separation of the parent compound from its degradation products in my HPLC method?
A4: Developing a stability-indicating analytical method is crucial. This involves using chromatographic techniques that can separate the parent drug from any degradation products. For structurally similar dihydroxybenzoic acids, which can be difficult to separate in reverse-phase HPLC, mixed-mode chromatography has been shown to be effective.[5] Method development should involve testing different columns, mobile phase compositions (including pH and organic modifiers like acetonitrile (B52724) or methanol), and gradient profiles to achieve adequate resolution.[5]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| The compound is highly stable under the tested conditions. | Consider using more aggressive stress conditions, but be mindful that this may not reflect real-world degradation. | |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve the target degradation of 5-20%.[7] |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column choice is not optimal. | Screen different column stationary phases (e.g., C18, C8, phenyl, mixed-mode).[5] | |
| Mobile phase composition is not optimized. | Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope. | |
| Mass imbalance in the chromatogram. | Some degradation products are not UV active or are volatile. | Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Use LC-MS to identify potential volatile or non-chromophoric products. |
| Degradation products are strongly retained on the column. | Modify the gradient to include a stronger solvent wash at the end of the run. |
Quantitative Data Summary
The following tables present an example of how to summarize quantitative data from forced degradation studies. The data presented here is hypothetical and for illustrative purposes only .
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | DP1 (8.2%) |
| 0.1 N NaOH, 60°C, 8h | 18.2 | 3 | DP2 (11.5%) |
| 10% H₂O₂, RT, 24h | 15.8 | 4 | DP3 (9.7%) |
| Heat (80°C, solid), 48h | 6.3 | 1 | DP4 (5.1%) |
| Photostability (ICH Q1B) | 9.7 | 2 | DP5 (6.4%) |
Table 2: HPLC Method Validation Summary for Stability-Indicating Method
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of the parent compound. | Peak purity index > 0.999 |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Cap the vial and place it in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Prepare a stock solution of this compound as described in Protocol 1.
-
In a clean vial, add a known volume of the stock solution and dilute with a solution of hydrogen peroxide (e.g., 10% H₂O₂) to a final concentration of 0.1 mg/mL.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical bacterial meta-cleavage pathway.
References
- 1. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. sgs.com [sgs.com]
Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2,3-Dihydroxy-4-methoxybenzoic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The dihydroxy and methoxy (B1213986) functional groups on the benzene (B151609) ring can be susceptible to oxidation and other degradation pathways.
Q2: In which types of solvents is this compound expected to be most stable?
A2: While specific data for this compound is limited, generally, phenolic compounds exhibit better stability in non-polar aprotic solvents. Polar protic solvents, especially water, can participate in degradation reactions like hydrolysis and oxidation, particularly at non-neutral pH and elevated temperatures. For similar compounds, stability often follows the order of ethanol (B145695) > methanol (B129727) > water.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the degradation of similar benzoic acid derivatives, potential degradation pathways for this compound include:
-
Oxidative Degradation: The dihydroxy functionality makes the compound susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by light, high temperatures, and the presence of metal ions.[2]
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, resulting in the loss of the carboxylic acid group as carbon dioxide.[3][4][5]
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.[2]
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to degradation.[2]
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions of this compound should be stored in amber or opaque containers to protect them from light.[2] It is also advisable to store them at low temperatures (e.g., 2-8 °C or frozen) and under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation. The choice of a suitable, non-reactive solvent and buffering the solution to a stable pH range are also crucial.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidative degradation of the dihydroxy groups, potentially forming quinone-like structures.[2] This can be accelerated by exposure to light, high temperatures, or the presence of metal ions.[2] | - Store the solution in an amber or opaque vial to protect it from light.[2]- Prepare fresh solutions before use.- Consider adding antioxidants (e.g., BHT, BHA) or chelating agents (e.g., EDTA) to the formulation.[2]- Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen, argon). |
| Loss of potency or appearance of new peaks in HPLC analysis | Chemical degradation of the compound through pathways such as oxidation, decarboxylation, or hydrolysis.[2] | - Conduct forced degradation studies to identify the primary degradation pathway under your experimental conditions.[6][7]- Adjust the pH of the solution to a more neutral range where the compound may be more stable.[2]- Lower the storage and experimental temperature.- Ensure the purity of the solvent, as impurities can catalyze degradation. |
| Precipitation of the compound from the solution | Poor solubility of the compound in the chosen solvent at the experimental concentration or temperature. | - Determine the solubility of the compound in various solvents before preparing stock solutions.[8]- Consider using a co-solvent to improve solubility.[2]- Adjust the pH of aqueous solutions, as the ionized form of the carboxylic acid may have higher solubility.[2] |
Illustrative Stability Data
The following table is a template for recording stability data for this compound. Actual results will vary based on experimental conditions.
Table 1: Example Stability of this compound (1 mg/mL) at Room Temperature
| Solvent | Time (hours) | % Remaining Compound (HPLC) | Observations |
| Methanol | 0 | 100% | Clear, colorless solution |
| 24 | 98.5% | No change | |
| 48 | 97.2% | Slight yellowing | |
| Water (pH 7) | 0 | 100% | Clear, colorless solution |
| 24 | 95.1% | Noticeable yellowing | |
| 48 | 90.3% | Yellow solution | |
| Acetonitrile | 0 | 100% | Clear, colorless solution |
| 24 | 99.8% | No change | |
| 48 | 99.5% | No change |
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled incubator or chamber
-
pH meter
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several vials for each time point and condition to be tested.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a vial from the incubation chamber.
-
HPLC Analysis: Analyze the sample by HPLC. The percentage of the remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: A plausible oxidative degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotech-asia.org [biotech-asia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Forced Degradation Studies of 2,3-Dihydroxy-4-methoxybenzoic acid
This guide provides troubleshooting advice, experimental protocols, and data interpretation for researchers conducting forced degradation studies on 2,3-Dihydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, shows extensive and rapid degradation (>50%) under oxidative stress, even with mild conditions (e.g., 3% H₂O₂ at room temperature). How can I achieve the target degradation of 5-20%?
A1: This is expected due to the chemical structure of your molecule. The two adjacent hydroxyl (-OH) groups on the aromatic ring make it highly electron-rich and extremely susceptible to oxidation.[1][2][3] This class of compounds, known as phenols or catechols, is readily oxidized.[1][4]
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Lower the hydrogen peroxide (H₂O₂) concentration significantly, starting as low as 0.1-0.5%.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr) instead of several hours or days.[5]
-
Lower the Temperature: Perform the study at a reduced temperature (e.g., 4°C in a refrigerator) to slow down the reaction rate.
-
Use a Milder Oxidant: If H₂O₂ is too aggressive, consider other oxidative conditions like bubbling oxygen through the solution in the presence of light, although this is less common in standard pharmaceutical stress testing.
Q2: Under acidic or basic hydrolysis, I'm observing poor mass balance. The total peak area of the parent compound and all degradants is significantly less than the initial peak area. What could be the cause?
A2: Poor mass balance in hydrolytic studies can be attributed to several factors:
-
Formation of Non-UV Active Degradants: The degradation process might be cleaving the aromatic ring or altering the chromophore, resulting in products that do not absorb UV light at the detection wavelength.
-
Decarboxylation: Under thermal and hydrolytic stress, benzoic acid derivatives can undergo decarboxylation (loss of CO₂), especially at elevated temperatures.[6] This would form a more volatile product (1-methoxy-2,3-benzenediol) that may not be well-retained on a typical reversed-phase HPLC column.
-
Precipitation: A degradation product could be insoluble in the sample diluent, causing it to precipitate out of the solution and not be injected into the HPLC. Visually inspect your stressed samples for any cloudiness or solid material.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) alongside your UV detector to look for non-UV active degradants.
-
Modify HPLC Method: Use a lower pH mobile phase to ensure any acidic degradants are protonated and well-retained. If volatile products are suspected, a GC-MS analysis of the headspace might be necessary.
-
Check Sample Solubility: If precipitation is observed, try a different diluent for your stressed samples that can solubilize all components.
Q3: I am struggling to separate the parent peak from a closely eluting degradant in my HPLC analysis. What chromatographic parameters should I adjust?
A3: Achieving peak separation (resolution) is a common challenge in developing stability-indicating methods.[7][8]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For acidic molecules like benzoic acid derivatives, the mobile phase pH is critical. Ensure the pH is at least 1.5-2 units below the pKa of the analyte to keep it in its neutral, un-ionized form. This will maximize retention on a C18 column and often improves peak shape and resolution.
-
Adjust Organic Modifier Percentage: Decrease the percentage of your organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention time of all components and may provide the necessary separation.
-
Change the Organic Modifier: If you are using methanol (B129727), try acetonitrile, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Reduce Flow Rate or Use a Longer Column: Decreasing the flow rate or using a longer column increases the number of theoretical plates, which can lead to better separation of closely eluting peaks.
-
Check Peak Purity: Use a photodiode array (PDA) detector or a mass spectrometer to confirm that your parent peak is pure and does not contain a co-eluting degradant.[9]
Q4: What are the most probable degradation pathways for this compound?
A4: Based on its functional groups, the most likely degradation pathways are:
-
Oxidation: The dihydroxy-substituted (catechol-like) ring is highly prone to oxidation, likely forming quinone-type structures.[10] This is often the most significant degradation pathway for phenolic compounds.[1][2][3]
-
Hydrolysis (Demethylation): The methoxy (B1213986) ether group (-OCH₃) can be hydrolyzed under strong acidic conditions to a hydroxyl group, yielding 2,3,4-trihydroxybenzoic acid.[11][12]
-
Photodegradation: Exposure to light, especially UV light, can induce radical reactions and lead to complex degradation profiles.
-
Decarboxylation: As mentioned, loss of the carboxylic acid group as CO₂ can occur under thermal stress.[6]
Experimental Protocols
Protocol 1: Oxidative Degradation
This protocol outlines a typical procedure for subjecting this compound to oxidative stress.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).
-
Stress Sample Preparation:
-
Pipette 5.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 3% hydrogen peroxide (H₂O₂). Initial studies may require a lower concentration, such as 0.1% H₂O₂.
-
Dilute to volume with the solvent used for the stock solution. This results in a final drug concentration of 0.5 mg/mL in the presence of 0.3% H₂O₂.
-
-
Control Sample: Prepare a control sample by adding 1.0 mL of water instead of H₂O₂ to 5.0 mL of the stock solution and diluting to 10 mL.
-
Incubation: Store the stress and control samples protected from light at room temperature (approx. 25°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.[9][13] If degradation is too rapid, use earlier time points.
-
Analysis: Directly inject the aliquots into a validated stability-indicating HPLC-UV/PDA or HPLC-MS system. Quenching the reaction is generally not necessary as the sample is diluted by the mobile phase upon injection.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Exposure Time | % Degradation | No. of Degradants | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 4.8 | 1 | 99.1 |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 11.2 | 2 | 98.5 |
| Oxidation | 0.3% H₂O₂ | 2 h | 18.5 | 3 | 97.2 |
| Thermal | 80°C (Solid) | 48 h | 2.1 | 1 | 99.8 |
| Photolytic | ICH Option 1 | N/A | 8.9 | 2 | 98.9 |
Table 2: Chromatographic Data for Parent Compound and Major Degradants
| Peak ID | Retention Time (min) | Probable Identity | Found In |
| Parent | 8.5 | This compound | All |
| DP-1 | 6.2 | Oxidized Product (e.g., Quinone) | Oxidation, Photolytic |
| DP-2 | 7.1 | Hydrolysis Product (Demethylated) | Base Hydrolysis |
| DP-3 | 4.5 | Secondary Oxidized Product | Oxidation |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
Plausible Degradation Pathway
This diagram shows a plausible major degradation pathway for this compound under oxidative stress.
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ether - Wikipedia [en.wikipedia.org]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Issues of 2,3-Dihydroxy-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3-Dihydroxy-4-methoxybenzoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound is approximately 7659 mg/L at 25°C[1]. However, this can be influenced by various factors such as the pH and temperature of the solution.
Q2: What are the main reasons for the poor aqueous solubility of this compound?
A2: Like many phenolic acids, the solubility of this compound is influenced by its molecular structure. The presence of a benzoic acid backbone, a relatively nonpolar aromatic ring, contributes to its limited solubility in water. While the hydroxyl groups can form hydrogen bonds with water, the overall hydrophobicity of the molecule can lead to solubility challenges, especially at acidic or neutral pH where the carboxylic acid group is not fully ionized[2].
Q3: What are the common strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and phenolic hydroxyl groups, thereby increasing its polarity and solubility[3].
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase solubility by reducing the polarity of the solvent system[4].
-
Inclusion Complexation: Forming a complex with cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water[5].
-
Solid Dispersions: Creating a dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility[6][7].
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate, though it doesn't increase the equilibrium solubility[4][8].
Q4: In which organic solvents is this compound soluble?
A4: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[9].
Troubleshooting Guide
Issue 1: My this compound is not dissolving in water at neutral pH.
-
Question: Why is the compound insoluble at neutral pH, and what is the quickest way to dissolve it?
-
Answer: At neutral pH, the carboxylic acid group of this compound is not fully ionized, limiting its solubility. The quickest method to dissolve it is by adjusting the pH. Adding a small amount of a basic solution (e.g., dilute NaOH) will deprotonate the acidic groups, forming a more soluble salt.
Issue 2: The compound precipitates out of my aqueous solution over time.
-
Question: I managed to dissolve the compound by adjusting the pH, but it crashed out of solution later. What could be the cause?
-
Answer: Precipitation after initial dissolution can be due to a few factors:
-
pH Fluctuation: The pH of your solution may have decreased over time (e.g., due to absorption of atmospheric CO2), causing the compound to revert to its less soluble, protonated form. Ensure your solution is adequately buffered.
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Consider if the concentration is too high for the given conditions.
-
Temperature Changes: If the solution was prepared at an elevated temperature, cooling to room temperature can cause precipitation if the solubility limit is exceeded at the lower temperature.
-
Issue 3: I am observing degradation of the compound at high pH.
-
Question: While increasing the pH helps with solubility, I suspect the compound is degrading. How can I confirm this and what can I do?
-
Answer: Phenolic compounds can be susceptible to oxidation and degradation at high pH, which may be indicated by a color change in the solution. To mitigate this, consider the following:
-
Use the minimum amount of base necessary to achieve dissolution.
-
Prepare the solution fresh and use it promptly.
-
Store the solution protected from light and at a low temperature.
-
Consider using an alternative solubilization method that does not require high pH, such as co-solvents or cyclodextrin (B1172386) complexation.
-
Issue 4: The use of co-solvents is interfering with my downstream experiments.
-
Question: I used a co-solvent to dissolve the compound, but it's affecting the results of my biological assay. What are my options?
-
Answer: This is a common issue. Here are some alternative approaches:
-
Lower Co-solvent Concentration: Determine the minimum concentration of the co-solvent required for solubility.
-
Alternative Solubilization Technique: Switch to a different method like pH adjustment (if compatible with your assay) or cyclodextrin inclusion complexation, as cyclodextrins are often more biocompatible.
-
Solvent Evaporation: Prepare a concentrated stock solution in a volatile organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is negligible.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₅ | [10][11] |
| Molecular Weight | 184.15 g/mol | [10][11] |
| Estimated Aqueous Solubility | 7659 mg/L (at 25°C) | [1] |
| logP (o/w) | 1.770 (estimated) | [1] |
| Appearance | Powder | [9] |
Solubility of Dihydroxybenzoic Acid Derivatives in Various Media
Disclaimer: The following data is for structurally similar dihydroxybenzoic acid derivatives and is intended to provide a general understanding of the solubility behavior. Actual solubility of this compound may vary.
| Compound | Solvent System | Temperature (°C) | Solubility (mol fraction) | Reference |
| 2,6-Dihydroxybenzoic Acid | Methanol | 25 | 0.134 | [12] |
| 2,6-Dihydroxybenzoic Acid | Ethanol | 25 | 0.178 | [12] |
| 2,6-Dihydroxybenzoic Acid | 2-Propanol | 25 | 0.201 | [12] |
| 2,6-Dihydroxybenzoic Acid | 1-Butanol | 25 | 0.126 | [12] |
| 2,6-Dihydroxybenzoic Acid | Ethanol/Water (80:20 mol%) | 25 | 0.089 | [12] |
| Benzoic Acid Derivatives | Water | 17-50 | Solubility increases with temperature | [13] |
| Phenolic Acids | Aqueous Solution | - | Solubility is pH-dependent, increasing at higher pH | [14][15] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by increasing the pH.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.
-
Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve completely at this stage.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
While monitoring the pH, add the 1 M NaOH solution dropwise to the suspension.
-
Continue adding NaOH and stirring until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
If a specific final pH is required, carefully adjust with dilute NaOH or HCl. If necessary, use a buffer to maintain the pH.
Protocol 2: Solubility Enhancement using a Co-solvent
Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, DMSO)
-
Aqueous buffer
-
Vortex mixer or sonicator
Methodology:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming (to 37°C) can also be applied[9].
-
For the working solution, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the co-solvent is low enough to not interfere with subsequent experiments (typically ≤1%).
-
Observe the working solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high for that co-solvent percentage.
Protocol 3: Solubility Enhancement by Cyclodextrin Inclusion Complexation
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Stir plate and stir bar
-
Magnetic stirrer with heating capabilities
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD).
-
Slowly add the this compound to the cyclodextrin solution while stirring. A 1:1 molar ratio is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. Gentle heating may accelerate the process.
-
After the incubation period, filter the solution to remove any undissolved compound. The filtrate contains the solubilized complex.
Protocol 4: Determination of Aqueous Solubility by UV/Vis Spectrophotometry
Objective: To quantify the aqueous solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
UV/Vis Spectrophotometer
-
Centrifuge
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with the same buffer to a concentration that falls within the linear range of the spectrophotometer.
-
UV/Vis Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound.
-
Quantification: Calculate the concentration of the compound in the diluted sample using a pre-determined calibration curve.
-
Solubility Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the aqueous solubility under the tested conditions.
Visualizations
Caption: pH-dependent ionization of the carboxylic acid group and its effect on solubility.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a soluble complex.
Caption: A systematic workflow for selecting a suitable method to enhance compound solubility.
References
- 1. This compound, 3934-81-4 [thegoodscentscompany.com]
- 2. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. This compound | CAS:3934-81-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid
Welcome to the technical support center for the optimization of 2,3-Dihydroxy-4-methoxybenzoic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the natural source of this compound?
A1: this compound has been isolated from sweet cherry fruits (Prunus avium)[1][2].
Q2: What are the key factors influencing the extraction efficiency of this compound?
A2: The primary factors affecting the extraction of phenolic compounds like this compound include the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. The physical state of the sample, such as particle size, also plays a crucial role.
Q3: Which solvents are most effective for extracting this compound?
A3: Polar solvents are generally effective for extracting phenolic acids. Mixtures of alcohol (such as ethanol (B145695) or methanol) and water are commonly used. The optimal solvent composition often needs to be determined experimentally, as it depends on the specific matrix. For instance, a study on the extraction of phenolic compounds from Prunus avium by-products utilized a 50:50 (v/v) ethanol/water mixture[3][4].
Q4: What is the recommended temperature range for the extraction process?
A4: Elevated temperatures can increase the solubility of the target compound and the extraction efficiency. However, excessively high temperatures may lead to the degradation of phenolic compounds. A study on the optimization of phenolic extraction from Royal Dawn cherries found 55°C to be an optimal temperature[5]. It is advisable to conduct a temperature optimization study, typically ranging from 40°C to 80°C[6].
Q5: How does extraction time affect the yield of this compound?
A5: Initially, increasing the extraction time generally leads to a higher yield. However, after a certain point, the yield may plateau, and prolonged extraction times can risk the degradation of the target compound. For ultrasound-assisted extraction (UAE) of phenolics from cherries, extraction times can be relatively short. One study reported that for some phenolic compounds in cherries, the extraction is rapid, making longer times unnecessary[5].
Q6: What is the role of pH in the extraction of this compound?
A6: The pH of the extraction solvent can influence the stability and solubility of phenolic acids. Acidifying the solvent can help to keep the carboxylic acid group in its protonated form, which may enhance its solubility in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Insufficient sample grinding.- Degradation of the target compound. | - Test a range of solvent polarities (e.g., different ethanol/water ratios).- Optimize temperature and time by performing a small-scale study.- Ensure the plant material is finely powdered to increase surface area.- Avoid excessively high temperatures and prolonged extraction times. Consider extracting under an inert atmosphere (e.g., nitrogen). |
| Co-extraction of Interfering Compounds | - The chosen solvent is not selective enough. | - Employ a multi-step extraction or a sample clean-up step using solid-phase extraction (SPE).- Adjust the solvent polarity to target the compound of interest more specifically. |
| Poor Peak Shape in HPLC (Tailing) | - Interaction of the analyte with active sites on the column.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column or an end-capped column.- Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Inconsistent Retention Times in HPLC | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column regularly and use a guard column to protect the analytical column. |
| Low Analyte Recovery During Sample Preparation | - Incomplete elution from SPE cartridges.- Analyte degradation during solvent evaporation. | - Optimize the SPE elution solvent to ensure complete recovery.- Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation. |
Data Presentation
The following tables provide representative data on the influence of various parameters on the extraction of phenolic compounds from cherries (Prunus avium). While not specific to this compound, these values for total phenolic content (TPC) offer a valuable starting point for optimizing your extraction protocol.
Table 1: Effect of Solvent Composition on Total Phenolic Content (TPC) Extraction from Prunus avium
| Ethanol Concentration (% v/v) | TPC (mg Gallic Acid Equivalents/g dry weight) |
| 40 | 105.3 |
| 60 | 118.7 |
| 80 | 112.5 |
Note: These are representative values based on typical phenolic extraction studies.
Table 2: Effect of Extraction Temperature on Total Phenolic Content (TPC) Extraction from Prunus avium
| Temperature (°C) | TPC (mg Gallic Acid Equivalents/g dry weight) |
| 40 | 98.2 |
| 60 | 115.4 |
| 80 | 121.9[6] |
Note: These are representative values based on typical phenolic extraction studies.
Table 3: Effect of Extraction Time on Total Phenolic Content (TPC) Extraction from Prunus avium using Ultrasound-Assisted Extraction (UAE)
| Time (minutes) | TPC (mg Gallic Acid Equivalents/g dry weight) |
| 20 | 110.1 |
| 40 | 119.8 |
| 60 | 120.5 |
Note: These are representative values based on typical phenolic extraction studies.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Prunus avium Fruit
1. Sample Preparation:
-
Freeze-dry fresh sweet cherry fruits (Prunus avium).
-
Grind the dried fruit into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 10 g of the powdered sample and place it in a 250 mL beaker.
-
Add 100 mL of 72% methanol (B129727) in water (v/v) to achieve a liquid-to-solid ratio of 10 mL/g[5].
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 40 minutes at a controlled temperature of 55°C[5].
3. Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter.
-
The resulting extract can be directly analyzed by HPLC or further concentrated and purified.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 1% aqueous formic acid (B)[7].
-
0-5 min: 10% A
-
5-20 min: 10-30% A
-
20-25 min: 30-10% A
-
25-30 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm[7].
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
3. Sample Analysis:
-
Inject the filtered extract from Protocol 1 into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the concentration by constructing a calibration curve from the standard solutions.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the JNK/p38 MAPK signaling pathway, which has been implicated in the apoptotic effects of dihydroxybenzoic acids, compounds structurally related to this compound.
Caption: JNK/p38 MAPK signaling pathway activated by dihydroxybenzoic acids.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and quantification of this compound.
Caption: Workflow for extraction and analysis of this compound.
References
- 1. openresearchafrica.org [openresearchafrica.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Valorisation of Prunus avium L. By-Products: Phenolic Composition and Effect on Caco-2 Cells Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and characterization of Royal Dawn cherry (Prunus avium) phenolics extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of "2,3-Dihydroxy-4-methoxybenzoic acid" during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 2,3-Dihydroxy-4-methoxybenzoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a phenolic compound containing a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring). This catechol moiety is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, elevated temperatures, and certain pH conditions. Oxidation can lead to the formation of quinones and other degradation products, compromising the integrity of the sample and affecting analytical results.
Q2: What are the common signs of oxidation in my this compound sample?
A common indicator of oxidation is a change in the color of your sample solution, often turning yellow, brown, or even purplish. In analytical techniques like HPLC, oxidation can manifest as the appearance of new peaks, a decrease in the peak area of the target analyte, and peak tailing.
Q3: How does pH affect the stability of this compound?
Q4: Can temperature and light exposure degrade my samples?
Yes, both elevated temperatures and exposure to light, particularly UV radiation, can accelerate the oxidation of phenolic compounds.[4] It is crucial to store samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and in light-protected containers (e.g., amber vials).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sample Discoloration (Yellow/Brown) | Oxidation of the catechol group. | 1. Prepare samples fresh whenever possible.2. Add an antioxidant like ascorbic acid to the sample solvent.[5]3. Work under an inert atmosphere (e.g., nitrogen or argon).4. Store samples in light-protected containers at low temperatures.[4] |
| Decreased Analyte Peak Area in HPLC | Degradation of this compound. | 1. Review sample preparation and storage procedures for sources of oxidation.2. Ensure the use of high-purity solvents and reagents.3. Optimize HPLC mobile phase pH to enhance stability.[3] |
| Appearance of Unexpected Peaks in Chromatogram | Formation of oxidation byproducts. | 1. Confirm the identity of new peaks using mass spectrometry if possible.2. Implement preventative measures against oxidation as outlined above. |
Experimental Protocols
Protocol 1: General Sample Preparation with Antioxidant
This protocol provides a general method for preparing samples of this compound while minimizing oxidation.
Materials:
-
This compound standard or sample
-
High-purity solvent (e.g., methanol, acetonitrile, or a suitable buffer)
-
Ascorbic acid (or another suitable antioxidant like sodium metabisulfite)
-
Light-protected vials (e.g., amber glass)
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Prepare the Solvent: Dissolve ascorbic acid in the chosen solvent to a final concentration of 0.1-1% (w/v). The optimal concentration may need to be determined empirically.
-
Sample Dissolution: Weigh the this compound and dissolve it in the antioxidant-containing solvent.
-
(Optional) Inert Atmosphere: If high sensitivity is required, purge the vial with an inert gas before and after adding the sample and solvent to displace oxygen.
-
Storage: Immediately cap the vial tightly and store it at a low temperature (4°C for short-term, -20°C or lower for long-term) and protected from light until analysis.
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for minimizing oxidation during sample preparation.
Hypothetical Signaling Pathway Involving a Dihydroxybenzoic Acid Derivative
While the specific signaling pathway for this compound is not well-documented in the available literature, dihydroxybenzoic acid derivatives have been implicated in plant defense responses. The following diagram illustrates a generalized plant immunity pathway where a similar compound might be involved.
Caption: A generalized plant immunity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 2,3-Dihydroxy-4-methoxybenzoic Acid in SPE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of "2,3-Dihydroxy-4-methoxybenzoic acid" during Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my recovery of this compound low?
Low recovery is a common issue in SPE and can be attributed to several factors. The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[1][2]
Possible Cause 1: Analyte Breakthrough During Sample Loading
-
Issue: The analyte has a higher affinity for the sample solvent than for the SPE sorbent, causing it to pass through the cartridge without being retained.[1][3]
-
Troubleshooting Steps:
-
Solvent Strength: If your sample is dissolved in a solvent with a high percentage of organic content, dilute it with a weaker, more polar solvent (like water) to promote binding to a reversed-phase sorbent.[3][4]
-
Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent.[4][5] Try decreasing the flow rate to allow for better retention.
-
Sorbent Choice: The chosen sorbent may not be appropriate for your analyte. For a polar compound like this compound, a standard C18 sorbent might not provide sufficient retention.[1][5] Consider using a more polar reversed-phase sorbent (e.g., C8, Phenyl) or a polymeric sorbent.
Possible Cause 2: Analyte Loss During the Wash Step
-
Issue: The wash solvent is too strong, causing the analyte to be prematurely eluted from the cartridge along with the interferences.
-
Troubleshooting Steps:
-
Wash Solvent Composition: Decrease the percentage of organic solvent in your wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2][5]
-
pH of Wash Solvent: Maintain the pH of the wash solvent to be the same as the loading solution to ensure the analyte remains in its neutral form.
-
Possible Cause 3: Incomplete Elution of the Analyte
-
Issue: The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent, leaving some or all of the analyte bound to the cartridge.
-
Troubleshooting Steps:
-
Elution Solvent Strength: Increase the strength of your elution solvent. This can be done by increasing the percentage of organic solvent (e.g., methanol (B129727), acetonitrile).[2][5]
-
pH of Elution Solvent: To elute an acidic compound from a reversed-phase sorbent, increase the pH of the elution solvent to be at least 2 pH units above the pKa of the carboxylic acid group. This will ionize the analyte, reducing its retention. A small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can be added to the elution solvent.
-
Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte. You can try collecting the eluate in multiple smaller fractions and analyzing them separately to determine the elution profile.[5]
-
"Soak and Elute": Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the desorption of the analyte.[5]
-
Q2: What is the best type of SPE sorbent for this compound?
-
Answer: The choice of sorbent depends on the properties of the analyte and the sample matrix.
-
Reversed-Phase (RP) Sorbents: These are suitable for extracting moderately polar to non-polar compounds from aqueous matrices. For this compound, which is a polar compound, a standard C18 sorbent may show low recovery.[5] Consider using a less hydrophobic RP sorbent like C8 or Phenyl, or a polymeric sorbent designed for polar compounds.
-
Ion-Exchange Sorbents: Since this compound is an acid, an anion-exchange sorbent can be used.
-
Weak Anion Exchange (WAX): Suitable for strong acids.
-
Strong Anion Exchange (SAX): Suitable for weak acids.[6]
-
-
Mixed-Mode Sorbents: These sorbents have both reversed-phase and ion-exchange properties and can provide high selectivity. A mixed-mode sorbent with both reversed-phase and anion-exchange characteristics would be a good candidate.
-
Q3: How does pH affect the SPE of this compound?
-
Answer: pH is a critical parameter for the SPE of ionizable compounds like this compound.
-
For Reversed-Phase SPE:
-
Loading and Washing: The pH should be adjusted to suppress the ionization of the carboxylic acid group (pH < pKa), making the molecule more neutral and enhancing its retention on the non-polar sorbent. A pH of around 2 is generally recommended for phenolic acids.[7][8]
-
Elution: The pH should be increased to ionize the carboxylic acid group (pH > pKa), making the molecule more polar and facilitating its elution.
-
-
For Anion-Exchange SPE:
-
Loading and Washing: The pH should be adjusted to ensure the carboxylic acid group is ionized (negatively charged) so it can bind to the positively charged sorbent (pH > pKa).
-
Elution: The pH is typically lowered to neutralize the analyte, disrupting the ionic interaction and allowing for its elution. Alternatively, a high concentration of a competing salt can be used in the elution solvent.
-
-
Quantitative Data Summary
The following table provides a hypothetical summary of recovery data based on common troubleshooting steps for a reversed-phase SPE of this compound.
| Condition | Parameter Changed | Hypothetical Recovery (%) | Rationale |
| Initial | Baseline | 35% | Low recovery indicates a suboptimal protocol. |
| A | Sample pH decreased to 2 | 65% | Suppressing ionization of the carboxylic acid increases retention on the reversed-phase sorbent. |
| B | Wash solvent organic content decreased from 20% to 5% | 75% | A weaker wash solvent prevents premature elution of the analyte. |
| C | Elution solvent changed to Methanol with 2% NH4OH | 92% | Increasing the pH of the elution solvent ionizes the analyte, decreasing its retention and facilitating complete elution. |
| D | Sorbent changed to a polymeric reversed-phase | 95% | Polymeric sorbents can offer better retention for polar analytes compared to traditional silica-based sorbents. |
Illustrative Experimental Protocol (Reversed-Phase SPE)
This is a starting-point protocol that should be optimized for your specific application.
-
Sorbent: C8 or Polymeric Reversed-Phase SPE Cartridge (e.g., 200 mg, 3 mL)
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.[4]
-
-
Equilibration:
-
Pass 3 mL of deionized water adjusted to pH 2 with formic acid through the cartridge.
-
-
Sample Loading:
-
Adjust the pH of your sample to 2 with formic acid.
-
Load the sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water (pH adjusted to 2). This step helps in removing polar interferences.
-
-
Elution:
-
Elute the analyte with 2 x 1.5 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
-
Post-Elution:
-
The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., HPLC mobile phase).
-
Visualizations
Caption: Troubleshooting workflow for low recovery in SPE.
Caption: General reversed-phase SPE workflow for this compound.
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 2,3-Dihydroxy-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 2,3-Dihydroxy-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, providing step-by-step solutions.
Issue 1: Poor Peak Shape or Splitting for this compound
-
Question: My chromatogram for this compound shows tailing, fronting, or split peaks. What are the potential causes and how can I fix this?
-
Answer: Poor peak shape is a common issue in LC-MS/MS analysis and can be attributed to several factors. A systematic approach is recommended for troubleshooting.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase composition. For reversed-phase chromatography, this is typically a high percentage of the aqueous component.
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute the sample and reinject. If sensitivity is a concern, consider optimizing the sample preparation to concentrate the analyte while removing interfering matrix components.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting.
-
Solution:
-
Implement a robust column washing procedure after each batch of samples.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
If the problem persists, replace the guard column and, if necessary, the analytical column.
-
-
-
Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the column packing material.
-
Solution:
-
Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to keep the analyte in its protonated form.
-
Consider using a column with end-capping to minimize silanol (B1196071) interactions.
-
-
-
Issue 2: Inconsistent or Low Signal Intensity for this compound
-
Question: I am observing a significant drop in signal intensity or high variability between injections for my analyte. What could be the cause?
-
Answer: Signal instability is often a sign of matrix effects, particularly ion suppression, or issues with the LC-MS system itself.
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer source, leading to a suppressed signal.
-
Solution:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. The choice of technique depends on the sample matrix. (See Table 1 for a comparison).
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the region where ion suppression occurs. A post-column infusion experiment can identify these suppressive zones.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal as it will co-elute and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is unavailable, a structural analog can be used.
-
-
-
MS Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity.
-
Solution: Regularly clean the ion source components, including the capillary and ion transfer optics, according to the manufacturer's recommendations.
-
-
Analyte Instability: Phenolic compounds can be susceptible to degradation.
-
Solution: Ensure samples are stored at appropriate low temperatures and consider the use of antioxidants during sample preparation if degradation is suspected. Analyze samples as soon as possible after preparation.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are matrix effects and how do they specifically impact the analysis of this compound?
-
A1: In LC-MS/MS, the "matrix" refers to all components in a sample apart from the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, causing either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can negatively affect the accuracy, precision, and sensitivity of the analysis. Given its polar nature, this compound may elute early in reversed-phase chromatography, a region often prone to interference from other polar matrix components like salts and phospholipids.
-
-
Q2: How can I detect and quantify matrix effects for my this compound assay?
-
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (mobile phase). The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
-
Sample Preparation
-
Q3: What is the recommended sample preparation method for analyzing this compound in plasma?
-
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. For a rapid and straightforward approach, protein precipitation (PPT) with acetonitrile (B52724) is often sufficient for removing the bulk of proteins.[3][4] For cleaner extracts and to minimize matrix effects, especially for low concentration levels, solid-phase extraction (SPE) is recommended. Liquid-liquid extraction (LLE) can also provide clean extracts, but the recovery of polar analytes like this compound may be lower.[5]
-
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma
This protocol provides a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like syringic acid).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. For increased retention of this polar analyte, a HILIC column can also be considered.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure separation from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Precursor Ion ([M-H]⁻): m/z 183 (based on a molecular weight of 184.15 g/mol )
-
Product Ions: The primary fragmentation is expected to be the loss of CO₂ (44 Da). Therefore, a likely transition would be m/z 183 → 139 . Another potential fragment could arise from the loss of a methyl group (15 Da) followed by CO₂, resulting in a transition of m/z 183 → 124 . These transitions should be confirmed and optimized by infusing a standard solution of the analyte.
-
Collision Energy (CE): This parameter must be optimized for your specific instrument to maximize the signal of the product ions.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phenolic Acid Analysis
| Sample Preparation Method | Typical Recovery | Matrix Effect Reduction | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Good to Excellent | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | Moderate to High | Moderate | Low to Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | High | Low to Moderate | High |
This table provides a general comparison; actual performance will vary depending on the specific protocol and matrix.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS analysis.
References
"2,3-Dihydroxy-4-methoxybenzoic acid" co-elution problems in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic challenges, particularly co-elution, encountered during the analysis of 2,3-Dihydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-elution problems when analyzing this compound?
The most significant co-elution challenge arises from the presence of its structural isomers. Dihydroxybenzoic and methoxybenzoic acid isomers possess very similar physicochemical properties, making their separation by conventional reversed-phase high-performance liquid chromatography (RP-HPLC) difficult. These isomers often have nearly identical retention times in standard C18 columns, leading to poor resolution and inaccurate quantification.
Q2: What are some examples of isomers that are likely to co-elute with this compound?
Potential co-eluting isomers include other dihydroxy-methoxybenzoic acids, such as:
-
2,4-Dihydroxy-3-methoxybenzoic acid
-
2,5-Dihydroxy-4-methoxybenzoic acid
-
3,4-Dihydroxy-2-methoxybenzoic acid
-
3,5-Dihydroxy-4-methoxybenzoic acid
Additionally, various dihydroxybenzoic acid isomers, which are common in natural products, can also interfere with the analysis.[1][2][3][4]
Q3: Why is standard RP-HPLC often insufficient for separating these isomers?
Standard RP-HPLC primarily separates compounds based on their hydrophobicity. Since isomers of this compound have very similar hydrophobicity, they exhibit comparable interactions with the C18 stationary phase, resulting in overlapping peaks.[1][4]
Q4: What is the recommended chromatographic technique to overcome these co-elution problems?
Mixed-mode chromatography is the most effective approach for separating this compound from its isomers and other interfering compounds.[2][3] This technique utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. This dual retention mechanism allows for separation based on both hydrophobicity and ionic interactions, providing enhanced selectivity for polar and acidic compounds like phenolic acids.[2][3]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Peaks
Symptoms:
-
Broad, overlapping peaks.
-
Inability to accurately quantify the target analyte due to interfering peaks.
-
Shoulders on the main peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Confirm the Chromatographic Mode: If you are using a standard C18 or C8 column (reversed-phase), co-elution of isomers is highly probable.
-
Switch to a Mixed-Mode Column: This is the most critical step. Employing a column with both reversed-phase and anion-exchange characteristics will provide an additional separation mechanism based on the acidic nature of the analyte.
-
Optimize the Mobile Phase:
-
Adjust pH: For acidic compounds, maintaining the mobile phase pH below the pKa of the analyte can improve peak shape and retention. A lower pH (around 2-4) can suppress the ionization of the carboxylic acid group, leading to better interaction with the reversed-phase component of the stationary phase.
-
Buffer Selection: Use a suitable buffer, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid (TFA), to maintain a stable pH.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity. Acetonitrile is generally a stronger solvent than methanol (B129727) in reversed-phase and can provide different selectivity. Experiment with different ratios of organic modifier to the aqueous phase.
-
-
Implement Gradient Elution: A gradient elution, where the concentration of the organic modifier is gradually increased during the run, can help to separate compounds with a wider range of polarities and improve the resolution of closely eluting peaks.
Issue 2: Peak Tailing and Broadening
Symptoms:
-
Asymmetric peaks with a "tail."
-
Reduced peak height and sensitivity.
Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Acidic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Dilute the sample or reduce the injection volume. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase. |
| Extra-column Dead Volume | Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep the connections as short as possible. |
Experimental Protocols
Recommended Mixed-Mode HPLC Method
This protocol is a starting point for the separation of this compound and its isomers. Optimization may be required based on the specific sample matrix and instrument.
-
Column: Mixed-mode column with reversed-phase and anion-exchange properties (e.g., Primesep D, Coresep SB, or similar).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 50-70%) over 15-20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (typically around 254 nm or 280 nm).
-
Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.
Sample Preparation from Plant Material
Caption: General workflow for sample preparation from plant material.
-
Extraction: Extract the ground plant material with a mixture of methanol and water (e.g., 80:20 v/v). Sonication or heating can improve extraction efficiency.
-
Filtration: Filter the extract to remove solid particles.
-
Evaporation: Evaporate the solvent from the filtrate, for example, using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of your HPLC method.
-
Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step can be beneficial to remove interfering compounds. A mixed-mode SPE cartridge can be used to selectively retain the acidic analytes.
Quantitative Data
The following tables provide examples of chromatographic parameters that can be expected when analyzing dihydroxybenzoic acid isomers, which are structurally related to this compound. These values can serve as a benchmark during method development.
Table 1: Example Retention Times of Dihydroxybenzoic Acid Isomers on a Mixed-Mode Column.
| Compound | Retention Time (min) |
| 2,3-Dihydroxybenzoic acid | 6.8 |
| 2,4-Dihydroxybenzoic acid | 7.5 |
| 2,5-Dihydroxybenzoic acid | 8.2 |
| 3,4-Dihydroxybenzoic acid | 5.5 |
| 3,5-Dihydroxybenzoic acid | 6.1 |
Note: These are example retention times and will vary depending on the specific column, mobile phase, and gradient conditions used.
Table 2: LC-MS/MS Parameters for the Analysis of Dihydroxybenzoic Acid Isomers.
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |
| Mobile Phase | Acetonitrile and ammonium acetate (B1210297) buffer (pH 4.5) |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| MRM Transition (m/z) | 153 -> 109 |
| Retention Time (2,3-DHBA) | ~1.5 min |
| Retention Time (2,5-DHBA) | ~2.0 min |
This technical support guide provides a comprehensive overview of the challenges and solutions associated with the chromatographic analysis of this compound. By understanding the potential for co-elution with isomers and employing appropriate techniques like mixed-mode chromatography, researchers can develop robust and reliable analytical methods.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for "2,3-Dihydroxy-4-methoxybenzoic acid" Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 2,3-Dihydroxy-4-methoxybenzoic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC separation of this compound?
A1: A common starting point for the analysis of phenolic acids like this compound is reversed-phase HPLC.[1][2] A C18 column is a suitable stationary phase.[1][3] For the mobile phase, a gradient elution with an acidified aqueous solvent and an organic modifier is recommended.[1] A typical starting point would be a gradient of water with a small percentage of acid (e.g., 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol (B129727) as the organic solvent.[1][4]
Q2: Why is it important to control the pH of the mobile phase?
A2: Controlling the mobile phase pH is critical for the successful separation of ionizable compounds like this compound.[5][6][7] The retention of this acidic compound in reversed-phase chromatography is highly dependent on its ionization state.[5][8] At a pH above its pKa, the molecule will be deprotonated (ionized), making it more polar and resulting in poor retention on a nonpolar C18 column.[5][6] To ensure consistent and adequate retention, the mobile phase pH should be kept at least 1.5 to 2 units below the analyte's pKa, which for acidic compounds is typically in the range of pH 2.5-3.0.[5][7] This suppresses the ionization of the carboxylic acid group, increasing the molecule's hydrophobicity and its interaction with the stationary phase.[5][8]
Q3: What are the most common causes of peak tailing for phenolic acids?
A3: Peak tailing is a frequent issue in the chromatography of phenolic compounds. The primary causes include:
-
Secondary Interactions: Interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase can lead to tailing.[9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause poor peak shape.[10]
-
Column Contamination: Buildup of sample matrix components on the column can also lead to peak tailing.[10]
Q4: Should I use acetonitrile or methanol as the organic solvent?
A4: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC for the separation of phenolic acids.[1][4] The choice between them can influence the selectivity of the separation. Acetonitrile generally has a lower viscosity and allows for higher efficiency, while methanol can offer different selectivity due to its protic nature. It is often beneficial to screen both solvents during method development to determine which provides the better resolution for your specific separation.
Troubleshooting Guides
Issue 1: Poor Retention (Analyte Elutes Too Early)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mobile phase pH is too high | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.0 using an acid like formic acid, acetic acid, or phosphoric acid.[4][5] | Increased retention time as the analyte is in its neutral, more hydrophobic form.[5] |
| Organic solvent percentage is too high | Decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method. | Increased retention time due to a weaker mobile phase. |
| Incorrect column choice | Ensure you are using a reversed-phase column (e.g., C18). For highly polar compounds, consider a polar-embedded or AQ-type C18 column. | The analyte will have a greater affinity for the stationary phase, leading to increased retention. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary silanol interactions | Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase to suppress silanol activity.[5] Alternatively, use a modern, well-end-capped column. | Improved peak symmetry (reduced tailing factor).[5] |
| Mobile phase pH is close to the analyte's pKa | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound.[5][7] | A sharper, more symmetrical peak as the analyte is in a single ionic state.[7] |
| Column overload | Dilute the sample and inject a smaller amount. | Improved peak shape and symmetry.[10] |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column. | Restoration of good peak shape. |
Issue 3: Poor Resolution (Peaks are Overlapping)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate mobile phase composition | Adjust the gradient slope. A shallower gradient will increase run time but can improve the separation of closely eluting peaks. | Increased separation between the peak of interest and interfering peaks. |
| Suboptimal organic solvent | If using acetonitrile, try methanol, and vice versa. The different solvent properties can alter the selectivity of the separation. | Changes in the elution order and/or improved resolution. |
| Incorrect pH | Systematically vary the mobile phase pH (within the stable range of the column) to see if it improves the separation between your analyte and any co-eluting peaks.[8] | Altered retention times and potentially improved resolution.[8] |
| Inefficient column | Ensure the column is not old or degraded. Check the column's performance with a standard mixture. | A new, efficient column will provide sharper peaks and better resolution. |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/Vis or Diode Array Detector (DAD)[11] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or determined by UV scan of the standard |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time of a Representative Benzoic Acid Derivative
This table illustrates the significant impact of mobile phase pH on the retention of an acidic analyte. A similar trend would be expected for this compound.
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 2.5 | 12.5 | Symmetrical |
| 4.5 (near pKa) | 6.2 | Broad, Tailing |
| 6.5 | 2.1 | Poorly retained, sharp |
Data is illustrative and based on typical behavior of benzoic acid derivatives.[5][8]
Table 2: Influence of Organic Modifier on Selectivity
This table demonstrates how changing the organic solvent can affect the separation of two closely eluting phenolic compounds.
| Organic Modifier | Resolution (Rs) between Compound A and Compound B |
| Acetonitrile | 1.2 (partial overlap) |
| Methanol | 1.8 (baseline separation) |
Data is illustrative and highlights the importance of solvent screening in method development.
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
References
- 1. japsonline.com [japsonline.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. japsonline.com [japsonline.com]
- 4. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Reducing peak tailing of "2,3-Dihydroxy-4-methoxybenzoic acid" in reversed-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reversed-phase High-Performance Liquid Chromatography (HPLC) analysis of "2,3-Dihydroxy-4-methoxybenzoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound is primarily caused by two main factors:
-
Secondary Silanol (B1196071) Interactions: The acidic nature of the analyte, due to its carboxylic acid and phenolic hydroxyl groups, can lead to strong interactions with residual, unreacted silanol groups on the surface of silica-based stationary phases. These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Chelation Effects: The presence of two adjacent hydroxyl groups (a catechol-like moiety) makes this compound a strong chelating agent. It can interact with trace metal impurities (like iron or aluminum) present in the silica (B1680970) matrix of the column, the stainless steel components of the HPLC system (frits, tubing), or even in the sample itself. This chelation leads to secondary retention mechanisms and significant peak tailing.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[2][3][4][5]
-
At a pH close to the analyte's pKa, the compound will exist in both its ionized (more polar) and non-ionized (less polar) forms. This dual state leads to inconsistent retention and can cause peak broadening or splitting.
-
For acidic compounds, using a mobile phase pH that is at least 2 units below the pKa of the carboxylic acid group ensures that the analyte is in its neutral, protonated form. This minimizes its interaction with residual silanols and generally results in a sharper, more symmetrical peak.[6]
Q3: Can the choice of HPLC column impact peak tailing for this analyte?
A3: Absolutely. The type and quality of the stationary phase are crucial.
-
Column Type: Modern, high-purity silica columns (Type B) have a much lower content of residual silanols and trace metals compared to older Type A silica columns. Using a high-purity, end-capped C18 or C8 column is highly recommended to minimize secondary interactions.[7]
-
Column Health: A degrading column, evidenced by a loss of efficiency or increased backpressure, can also contribute to peak tailing. Contamination from previous samples can create active sites that interact with the analyte.
Q4: What is the role of a "sacrificial chelator" in the mobile phase?
A4: A sacrificial chelator is an additive that has a strong affinity for metal ions. By adding a small concentration of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase, it will preferentially bind to any metal impurities in the system.[1][8] This effectively masks these active sites, preventing the this compound from interacting with them and thereby reducing peak tailing caused by chelation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Physicochemical Properties of this compound
Understanding the properties of the analyte is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C8H8O5 | PubChem |
| Molecular Weight | 184.15 g/mol | PubChem[9] |
| XLogP3 | 1.6 | PubChem[9] |
| Estimated logP (o/w) | 1.770 | The Good Scents Company[2] |
| Estimated Water Solubility | 7659 mg/L @ 25 °C | The Good Scents Company[2] |
| Predicted pKa (Carboxylic Acid) | ~2.9 - 4.5 (Estimated based on similar structures) | General chemical knowledge[4][5] |
| Chelation Potential | High (due to adjacent hydroxyl groups) | Inferred from related structures[1][3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peak tailing issues with this analyte.
Caption: A flowchart for troubleshooting peak tailing.
Recommended HPLC Method and Adjustments
This section provides a detailed starting protocol and a table of adjustments to systematically improve peak shape.
Detailed Experimental Protocol:
-
Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to an appropriate concentration to elute the analyte with a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., 10% Acetonitrile in water).
Troubleshooting Adjustments Table:
| Parameter | Initial Condition | Adjustment 1 (If Tailing Persists) | Adjustment 2 (If Tailing Persists) | Rationale |
| Mobile Phase pH | 0.1% Formic Acid (pH ~2.7) | Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (pH < 2) | Use a 20 mM phosphate (B84403) buffer, pH adjusted to 2.5 | Suppresses ionization of both the analyte's carboxylic acid group and residual silanols on the stationary phase.[6][7] |
| Column | Standard end-capped C18 | Use a column with a different, more sterically protecting end-capping | Use a column specifically designed for polar analytes or with a hybrid particle technology | To further reduce access to residual silanols. |
| Chelation | No additive | Add 0.1 mM EDTA to Mobile Phase A | Increase EDTA to 0.5 mM or try 1 mM Citric Acid | To mask active metal sites in the HPLC system and on the column that cause chelation-based peak tailing.[1][8] |
| Organic Modifier | Acetonitrile | Methanol | - | Changing the organic solvent can sometimes alter selectivity and improve peak shape. |
Understanding the Mechanism of Peak Tailing
The following diagram illustrates the interactions at the stationary phase surface that lead to peak tailing for this compound.
Caption: Analyte interactions with the stationary phase.
By systematically addressing the mobile phase pH, considering the column chemistry, and mitigating chelation effects, researchers can significantly reduce peak tailing and achieve accurate, reproducible results for the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2,3-Dihydroxy-4-methoxybenzoic Acid Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2,3-Dihydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing a stability study on this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is essential for determining appropriate storage conditions, re-test periods, and shelf-life, which are critical components of regulatory submissions for pharmaceutical products.[3][4]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] For a phenolic compound like this compound, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the accelerated testing conditions (e.g., 60°C, 80°C).[1]
-
Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[3]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[5][6][7][8][9] The method should be validated to ensure it is linear, accurate, precise, specific, and robust.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented in the provided search results, phenolic acids are generally susceptible to oxidation of the hydroxyl groups and decarboxylation. The presence of the catechol (1,2-dihydroxybenzene) moiety suggests a high susceptibility to oxidation, potentially leading to the formation of quinone-type structures. Hydrolysis of the methoxy (B1213986) group is also a possibility under harsh acidic or basic conditions. In some biological systems, degradation can occur via meta-cleavage of the aromatic ring.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The compound is highly stable under the tested conditions. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of the study.[1] However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
| Complete degradation of the compound is observed immediately. | The stress conditions are too aggressive. | Reduce the temperature, concentration of the stressor, or the exposure time. Perform time-point studies to track the degradation over a shorter period. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase, including the organic modifier, buffer, and pH, to improve peak shape and resolution.[7][8] Ensure the column is suitable for the analysis and has not deteriorated. |
| Appearance of unexpected peaks in the chromatogram of the control sample. | Contamination of the sample, solvent, or glassware. Degradation of the compound in the analytical solvent. | Use high-purity solvents and clean glassware. Prepare samples immediately before analysis or investigate the stability of the compound in the chosen solvent. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradation products with the parent peak. Degradation products are not detected by the analytical method (e.g., no UV chromophore). The formation of volatile or insoluble degradation products. | Improve the specificity of the HPLC method to separate all degradation products. Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with the UV detector. Analyze the sample for any precipitated material. |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After each time point, cool the solution, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period. After each time point, dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for a specified period. Also, store a solution of the compound at 60°C. At each time point, withdraw a sample, dissolve it (if solid), and dilute it to a suitable concentration.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 250 nm or 280 nm).[7][8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradation Products | % Total Degradation |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 | 4.8 |
| 8 | 85.7 | 2 | 14.3 | |
| 24 | 70.1 | 3 | 29.9 | |
| 0.1 M NaOH (60°C) | 2 | 90.5 | 2 | 9.5 |
| 8 | 75.3 | 3 | 24.7 | |
| 24 | 55.8 | 4 | 44.2 | |
| 3% H₂O₂ (RT) | 2 | 88.9 | 3 | 11.1 |
| 8 | 65.4 | 4 | 34.6 | |
| 24 | 40.2 | 5 | 59.8 | |
| Thermal (80°C, solid) | 24 | 99.5 | 0 | 0.5 |
| 72 | 98.2 | 1 | 1.8 | |
| Photostability (ICH Q1B) | - | 92.1 | 2 | 7.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2,3-Dihydroxy-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2,3-Dihydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound revolve around its chemical stability, potential for co-elution with isomers, and susceptibility to matrix effects. The presence of a catechol group makes the molecule prone to oxidation, while its isomeric nature with other dihydroxy-methoxybenzoic acids necessitates high-resolution chromatographic methods.
Q2: How can I ensure the stability of this compound during sample preparation and analysis?
A2: To maintain the stability of this compound, it is crucial to control pH, temperature, and light exposure. Acidic conditions (pH < 4) can help to minimize the oxidation of the catechol moiety. Samples should be kept at low temperatures (4°C for short-term storage, -80°C for long-term storage) and protected from direct light. The use of antioxidants, such as ascorbic acid or EDTA, in the sample and extraction solvent can also prevent degradation.
Q3: What are the most suitable analytical techniques for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique. LC-MS/MS offers superior sensitivity and selectivity, which is particularly beneficial for complex matrices. HPLC with UV detection is a cost-effective alternative, provided that chromatographic separation is optimized to avoid interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase pH too high | The pKa of the carboxylic acid group is around 4-5. If the mobile phase pH is close to or above the pKa, the compound will be partially ionized, leading to interactions with residual silanols on the column. Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or phosphoric acid to ensure the analyte is in its neutral form. |
| Secondary Silanol (B1196071) Interactions | Even at low pH, interactions with free silanol groups on the silica (B1680970) backbone of the column can cause tailing. Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Column Contamination | Strongly retained matrix components can interact with the analyte. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) or use a guard column to protect the analytical column. |
Issue 2: Inconsistent or Low Analyte Recovery
Question: I am experiencing low and variable recovery of this compound from my samples. What are the likely reasons?
Answer:
Low and inconsistent recovery is often linked to sample preparation steps, including extraction and potential degradation of the analyte.
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Steps:
-
Evaluate Extraction Solvent: The polarity of the extraction solvent is critical. This compound is a polar compound. A mixture of an organic solvent (e.g., methanol (B129727), acetonitrile, or ethyl acetate) with an acidified aqueous solution is often effective. Experiment with different solvent ratios.
-
Assess Analyte Stability: As mentioned in the FAQs, this compound is susceptible to oxidation. Spiking a blank matrix with a known amount of the standard and analyzing it after your complete sample preparation workflow can help determine if you are losing the analyte due to degradation.
-
Optimize Extraction Technique: For complex matrices like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. Ensure the SPE cartridge sorbent and elution solvents are appropriate for a polar acidic compound.
-
Prevent Adsorption: The analyte may adsorb to glassware or plasticware. Silanizing glassware or using low-adsorption vials can mitigate this issue.
Issue 3: Co-elution with Interfering Peaks
Question: I am observing a peak that co-elutes with my analyte of interest. How can I improve the separation?
Answer:
Co-elution is a common problem, especially with isomers or structurally similar matrix components. Optimizing the chromatographic conditions is key to resolving this.
Strategies for Improving Resolution:
| Strategy | Detailed Action |
| Modify Mobile Phase Composition | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity. Adjust the gradient slope; a shallower gradient will provide better resolution for closely eluting peaks. |
| Change Stationary Phase | If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer different interactions with aromatic and polar compounds. |
| Adjust Temperature | Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, be mindful of the analyte's stability at higher temperatures. |
| Use a High-Resolution Column | Employing a column with smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase the overall chromatographic efficiency and resolution. |
Logical Relationship for Resolving Co-elution:
Caption: Decision tree for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Sample Extraction from Plant Material
-
Homogenization: Weigh 1 g of lyophilized and powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol/water/acetic acid (80:19:1, v/v/v).
-
Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Evaporation: Pool the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Method for Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
Quantitative Data Summary
Table 1: Typical HPLC Method Validation Parameters for Benzoic Acid Derivatives
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
Note: These are typical values and should be established for each specific assay.
Signaling Pathways and Workflows
Potential Degradation Pathway of this compound:
The catechol moiety is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or metal ions. This can lead to the formation of quinone-type structures, which may further polymerize or undergo ring-opening.
Caption: Postulated oxidative degradation pathway.
Technical Support Center: 2,3-Dihydroxy-4-methoxybenzoic Acid Method Development
Welcome to the technical support center for 2,3-Dihydroxy-4-methoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, analysis, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this compound often revolve around protecting the reactive catechol (2,3-dihydroxy) moiety to prevent unwanted side reactions, such as oxidation. Achieving regioselectivity to obtain the desired 2,3,4-substitution pattern can also be complex, depending on the starting materials and synthetic route.
Q2: Why is my purified this compound product colored?
A2: The appearance of color (often pink or brown) in the final product is typically due to the oxidation of the catechol group to form quinone-type structures.[1][2][3][4] This can occur during the reaction, work-up, or even during storage if the material is exposed to air, light, or basic conditions.
Q3: What are the key difficulties in purifying this compound?
A3: Purification can be challenging due to the compound's polarity and potential for co-purification with structurally similar isomers or byproducts.[5][6] Its susceptibility to oxidation also requires careful selection of purification techniques and conditions to avoid degradation.
Q4: How can I improve the HPLC separation of this compound from its isomers?
A4: The separation of positional isomers of dihydroxybenzoic acids by traditional reversed-phase HPLC can be difficult due to their similar polarities.[7][8][9] Method development should focus on optimizing the mobile phase pH, exploring different stationary phases (like PFP or mixed-mode columns), and adjusting the temperature to enhance selectivity.
Q5: What are the best practices for storing this compound?
A5: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Troubleshooting Guides
Synthesis
Issue: Low reaction yield.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Extend the reaction time or slightly increase the temperature if starting material is still present. |
| Side reactions | - Protect the catechol group before subsequent reactions. - Use milder reaction conditions to minimize byproduct formation. - Ensure starting materials are pure. |
| Degradation during work-up | - Use degassed solvents for extraction and washing steps. - Work at lower temperatures to minimize oxidation. - Maintain an acidic pH during aqueous work-up to improve the stability of the catechol. |
Issue: Formation of colored impurities.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the catechol moiety | - Perform the reaction under an inert atmosphere (N₂ or Ar).[1][2][3] - Use antioxidants (e.g., ascorbic acid, sodium metabisulfite) during the reaction or work-up. - Avoid high temperatures and exposure to strong bases. |
| Contaminated reagents or solvents | - Use high-purity, freshly opened, or redistilled solvents and reagents. |
Purification
Issue: Difficulty in separating the product from isomers.
| Potential Cause | Troubleshooting Steps |
| Co-elution in column chromatography | - Use a high-resolution silica (B1680970) gel or consider alternative stationary phases like alumina. - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. - Consider preparative HPLC for higher purity. |
| Similar solubility profiles | - Experiment with different recrystallization solvents or solvent mixtures. - Employ fractional crystallization techniques. |
Issue: Product degradation during purification.
| Potential Cause | Troubleshooting Steps |
| Oxidation on silica gel | - Deactivate the silica gel by washing it with the mobile phase before use. - Add a small amount of an antioxidant to the elution solvent. |
| Instability in the chosen solvent | - Choose solvents that are peroxide-free and have been degassed. - Minimize the time the compound is in solution. |
Analytical Methods (HPLC)
Issue: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base or acid to the mobile phase in small concentrations. - Use a column with end-capping or a different stationary phase. |
| Column overload | - Reduce the injection volume or the concentration of the sample. |
| Column contamination or degradation | - Wash the column with a strong solvent. - Replace the column if washing does not improve the peak shape. |
Issue: Inadequate resolution between isomers.
| Potential Cause | Troubleshooting Steps |
| Suboptimal mobile phase composition | - Optimize the organic modifier percentage in the mobile phase. - Adjust the pH of the aqueous component to exploit differences in the pKa values of the isomers. |
| Inappropriate stationary phase | - Use a column specifically designed for separating aromatic positional isomers, such as a pentafluorophenyl (PFP) column.[7] - Explore mixed-mode chromatography which utilizes both reversed-phase and ion-exchange interactions. |
| Temperature effects | - Vary the column temperature to see if it improves selectivity. |
Experimental Protocols & Methodologies
HPLC Method for Analysis of Dihydroxybenzoic Acid Isomers
This protocol is a general guideline and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a PFP column for enhanced isomer separation.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to be well below the pKa of the carboxylic acid, around pH 2.5-3).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-20 min: Gradient from 5% to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting poor HPLC resolution of isomers.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved analysis of phenolic positional isomers using a Thermo Scientific Hypersil GOLD PFP HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 2,3-Dihydroxy-4-methoxybenzoic Acid vs. Protocatechuic Acid
A Guide for Researchers and Drug Development Professionals
In the landscape of antioxidant research, phenolic acids are a cornerstone of investigation due to their potent free radical scavenging capabilities and potential therapeutic applications. This guide provides a detailed comparison of the antioxidant activity of two such compounds: 2,3-Dihydroxy-4-methoxybenzoic acid and the well-characterized protocatechuic acid (3,4-dihydroxybenzoic acid). While extensive experimental data is available for protocatechuic acid, direct quantitative antioxidant studies on this compound are not readily found in the current body of scientific literature.
Therefore, this comparison leverages available data for protocatechuic acid and structurally related dihydroxybenzoic acids, alongside established principles of structure-activity relationships for phenolic compounds, to provide a comprehensive theoretical and data-driven analysis. This guide is intended to inform researchers, scientists, and drug development professionals on the relative antioxidant potential of these molecules.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates a higher antioxidant activity.
Table 1: Quantitative Comparison of Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | ~15.7[1] | ~10.3[1] | 0.287[2] |
| 2,3-Dihydroxybenzoic Acid* | Not Available | 86.40 (% inhibition at 50 µM)[3] | 1.128[2] |
| This compound | Not Available | Not Available | Not Available |
Note: Data for 2,3-dihydroxybenzoic acid is presented as a structural analogue in the absence of direct data for this compound.
Structure-Activity Relationship: A Theoretical Comparison
The antioxidant activity of phenolic acids is intrinsically linked to their chemical structure, specifically the number and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring.[4][5][6]
-
Protocatechuic Acid (3,4-dihydroxybenzoic acid): The presence of two hydroxyl groups in the ortho position to each other on the benzene (B151609) ring is a key feature for high antioxidant activity. This arrangement allows for the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, forming a stable phenoxy radical that is resonance-stabilized by the adjacent hydroxyl group.
-
This compound: This compound also possesses the advantageous ortho-dihydroxy configuration, suggesting a potent antioxidant capacity.[2][3] The addition of a methoxy group at the 4-position is likely to influence its antioxidant activity. Generally, methoxy groups are electron-donating, which can increase the stability of the resulting phenoxy radical and, in some cases, enhance antioxidant activity.[5][7] However, the replacement of a hydrogen atom with a bulkier methoxy group could also introduce steric hindrance, potentially affecting the molecule's interaction with free radicals. Methylation of a hydroxyl group is known to decrease antioxidant activity as it removes a hydrogen-donating group.[2]
Based on these structural considerations, it can be hypothesized that this compound would exhibit significant antioxidant activity, comparable to or potentially slightly modulated (either enhanced or slightly diminished) compared to protocatechuic acid. The ortho-dihydroxy arrangement is the primary determinant of its radical scavenging potential.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The antioxidant effects of phenolic acids can be mediated through various cellular signaling pathways. While specific pathways for this compound are not yet elucidated, protocatechuic acid is known to exert its effects through mechanisms that involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Below are diagrams illustrating a typical experimental workflow for evaluating antioxidant activity and a simplified representation of a radical scavenging mechanism.
Caption: A typical experimental workflow for in vitro antioxidant activity screening.
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Dihydroxybenzoic Acid Isomers' Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybenzoic acids (DHBAs), a group of phenolic compounds, are widely recognized for their diverse biological activities. As metabolites of various dietary polyphenols and aspirin, their isomers exhibit a range of antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comparative analysis of the six main DHBA isomers, offering a side-by-side look at their bioactive potential supported by experimental data.
Comparative Bioactivity of Dihydroxybenzoic Acid Isomers
The bioactivity of DHBA isomers is significantly influenced by the position of the two hydroxyl groups on the benzoic acid ring. This structural variation dictates their efficacy in different biological assays.
Antioxidant Activity
The antioxidant capacity of DHBA isomers is a key aspect of their bioactivity, primarily attributed to their ability to scavenge free radicals. The comparative antioxidant activity, as determined by DPPH and ABTS radical scavenging assays, reveals a clear structure-activity relationship.
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40%[1] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17%[1] |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11%[1] |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12%[1] |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51%[1] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39%[1] |
Table 1: Comparative antioxidant activity of dihydroxybenzoic acid isomers. Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids[1].
Anticancer Activity
Several DHBA isomers have demonstrated significant potential in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that control cell cycle and proliferation.
| Isomer | Cell Line | Activity | Effective Concentration |
| 2,3-DHBA | MDA-MB-231 (Breast) | Inhibition of colony formation | ~500 µM |
| HCT-116 (Colon) | Ineffective | - | |
| HT-29 (Colon) | Ineffective | - | |
| 2,4-DHBA | MDA-MB-231 (Breast) | Cytotoxicity (IC50) | 4.77 mM[1] |
| MCF-7 (Breast) | Non-toxic | -[1] | |
| 2,5-DHBA | MDA-MB-231 (Breast) | Inhibition of colony formation | ~100 µM |
| HCT-116 (Colon) | Inhibition of colony formation | ~500 µM | |
| HT-29 (Colon) | Inhibition of colony formation | ~250 µM | |
| 3,4-DHBA | HCT116 (Colon) | Reduced proliferative activity | Not specified |
| SW-480 (Colon) | Inhibition of cell migration | 200 µM[2] | |
| AGS (Gastric) | Antiproliferative effect | Dose-dependent | |
| 3,5-DHBA | MDA-MB-231 (Breast) | Non-toxic | -[1] |
| MCF-7 (Breast) | Non-toxic | -[1] |
Table 2: Comparative anticancer activity of dihydroxybenzoic acid isomers in various cancer cell lines.
Neuroprotective Effects
Certain DHBA isomers have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting the aggregation of amyloid-beta (Aβ) peptides.
| Isomer | Activity | Observations |
| 2,3-DHBA | Aβ oligomer dissociation | Active in dissociating pre-formed biotinyl-Aβ(1–42) oligomers.[3][4] |
| 2,5-DHBA | Aβ oligomer dissociation | The most potent and rapidly acting isomer in dissociating Aβ oligomers.[4] |
| 3,4-DHBA | Aβ oligomer dissociation | Active in dissociating pre-formed biotinyl-Aβ(1–42) oligomers.[3][4] |
Table 3: Neuroprotective effects of dihydroxybenzoic acid isomers related to amyloid-beta oligomer dissociation.
Anti-inflammatory Activity
The anti-inflammatory properties of DHBA isomers are linked to their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
| Isomer | Mechanism | Effect |
| 2,3-DHBA | NF-κB inhibition | Decreases hydrogen peroxide-induced activation of NF-κB.[5] |
| 2,6-DHBA | General anti-inflammatory | Possesses anti-inflammatory properties.[6] |
| 3,4-DHBA | Cytokine and enzyme inhibition | Inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[7] |
| 3,5-DHBA | HCAR1 activation | Activation of the HCA1 receptor can modulate inflammatory responses. |
Table 4: Anti-inflammatory mechanisms of dihydroxybenzoic acid isomers.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve the DHBA isomers in a suitable solvent to prepare a series of concentrations.
-
Reaction : Add a small volume of the sample solution to the DPPH solution in a 96-well microplate or a cuvette. A control containing the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+ : The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Preparation of Working Solution : The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Dissolve the DHBA isomers in a suitable solvent to prepare a series of concentrations.
-
Reaction : Add a small volume of the sample solution to the diluted ABTS•+ solution in a 96-well microplate.
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of cell viability and proliferation.
-
Cell Seeding : Seed a low density of cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment : After cell attachment, treat the cells with various concentrations of the DHBA isomers.
-
Incubation : Incubate the plates for a period that allows for colony formation (typically 10-14 days), with regular changes of the treatment-containing medium.
-
Fixation and Staining : After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with a solution like crystal violet.
-
Quantification : Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The results are often expressed as a percentage of the control (untreated) wells.
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of DHBA isomers are underpinned by their interaction with various cellular signaling pathways.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to inflammatory responses and cell proliferation. Certain DHBA isomers, such as 2,3-DHBA and 3,4-DHBA, have been shown to inhibit these pathways, contributing to their anti-inflammatory and anticancer effects.
DHBA isomers can inhibit inflammatory and proliferative signaling.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Protocatechuic acid (3,4-DHBA) has been identified as an activator of this pathway, enhancing the expression of antioxidant enzymes.[5]
3,4-DHBA activates the Nrf2 antioxidant pathway.
HCA1 Receptor Signaling
3,5-Dihydroxybenzoic acid is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. Activation of this G-protein coupled receptor, predominantly expressed in adipocytes, leads to the inhibition of lipolysis.[8]
3,5-DHBA inhibits lipolysis via HCA1 receptor signaling.
Conclusion
The comparative analysis of dihydroxybenzoic acid isomers highlights the profound impact of their chemical structure on their biological activities. While 2,5-DHBA and 3,4-DHBA exhibit potent antioxidant and anticancer properties, 2,3-DHBA and 3,4-DHBA show promise in the context of neuroprotection. Furthermore, 3,5-DHBA presents a unique mechanism of action through HCA1 receptor agonism, suggesting its potential in metabolic disorders. Conversely, 2,4-DHBA and 2,6-DHBA generally display weaker bioactivity in the assays discussed. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of these fascinating compounds. Further investigations into the in vivo efficacy and safety of these isomers are warranted to translate these findings into clinical applications.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 7. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of 2,3-Dihydroxy-4-methoxybenzoic Acid and Gallic Acid
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory effects of 2,3-Dihydroxy-4-methoxybenzoic acid compared to the well-documented activities of gallic acid. While gallic acid has been extensively studied, providing a wealth of quantitative data and mechanistic insights, directly comparable experimental data for this compound is currently unavailable in the public domain. This guide synthesizes the known anti-inflammatory profile of gallic acid and highlights the knowledge gap concerning this compound, underscoring the need for future research.
Introduction to the Compounds
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and grapes. It is widely recognized for its potent antioxidant and anti-inflammatory properties. This compound is a structurally related benzoic acid derivative. Despite its structural similarity to other known anti-inflammatory phenolic acids, its biological activities, particularly its anti-inflammatory effects, remain largely unexplored in comparative studies.
Gallic Acid: A Profile of Anti-Inflammatory Activity
Extensive research has established gallic acid as a significant inhibitor of inflammatory processes. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of gallic acid are largely attributed to its ability to interfere with major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_Degradation [label="IκB Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Activation [label="MAPK Activation\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Inflammatory Mediators\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gallic_Acid [label="Gallic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> IKK; Inflammatory_Stimuli -> MAPK_Activation; IKK -> IkB_Degradation; IkB_Degradation -> NFkB_Translocation; NFkB_Translocation -> Gene_Expression; MAPK_Activation -> Gene_Expression; Gene_Expression -> Mediators;
Gallic_Acid -> IKK [label="Inhibits", color="#EA4335"]; Gallic_Acid -> MAPK_Activation [label="Inhibits", color="#EA4335"]; } dot Figure 1. Gallic acid's inhibition of NF-κB and MAPK signaling pathways.
Inhibition of Inflammatory Mediators
Gallic acid has been shown to effectively reduce the production of a wide array of pro-inflammatory molecules, including:
-
Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key signaling proteins that drive the inflammatory response. Gallic acid significantly suppresses their release.
-
Enzymes: It inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory mediators.
-
Other Mediators: Gallic acid also reduces the levels of chemokines and adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.[1][2]
This compound: An Unexplored Alternative
In stark contrast to gallic acid, there is a notable absence of published, peer-reviewed studies detailing the anti-inflammatory effects of this compound. Searches of scientific databases did not yield any direct comparative studies against gallic acid or other standard anti-inflammatory agents. Furthermore, quantitative data, such as IC50 values for the inhibition of key inflammatory enzymes (e.g., COX-1, COX-2, lipoxygenase) or the reduction of inflammatory cytokines (e.g., TNF-α, IL-6), are not available.
One study investigated the effects of a structurally similar compound, 2-hydroxy-4-methoxy benzoic acid, in a model of carbon tetrachloride-induced hepatotoxicity in rats. This study reported that the compound exhibited anti-inflammatory and antioxidant effects by restoring levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. However, this study did not provide a direct comparison with gallic acid, nor did it offer the specific quantitative data required for a robust comparative analysis.
Experimental Protocols: Standard Assays for Anti-inflammatory Activity
To facilitate future comparative research, this section outlines standard experimental protocols commonly used to assess the anti-inflammatory activity of compounds like gallic acid. These methodologies could be applied to this compound to generate the necessary comparative data.
In Vitro Assays
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic concentration of the test compounds on relevant cell lines (e.g., RAW 264.7 macrophages).
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Objective: To measure the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate.
-
Pre-treat cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
3. Cytokine Production Assay (ELISA):
-
Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
-
Protocol:
-
Follow the same cell culture and treatment protocol as the NO production assay.
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
4. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:
-
Objective: To determine the direct inhibitory effect of the compound on the activity of COX-1, COX-2, and LOX enzymes.
-
Protocol:
-
Commercially available enzyme inhibition assay kits are typically used.
-
The test compound at various concentrations is incubated with the respective enzyme (COX-1, COX-2, or LOX) and its substrate (e.g., arachidonic acid).
-
The formation of the product (e.g., prostaglandin (B15479496) for COX, leukotriene for LOX) is measured, often through colorimetric or fluorometric methods.
-
IC50 values are calculated from the dose-response curves.
-
// Nodes Start [label="Start: Compound Preparation\n(this compound & Gallic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell Culture\n(e.g., RAW 264.7 Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay (MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; LPS_Stimulation [label="LPS Stimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Assay [label="Nitric Oxide Assay (Griess)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Assay [label="Cytokine Assay (ELISA for TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Assay [label="Enzyme Inhibition Assays\n(COX-1, COX-2, LOX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & IC50 Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Comparison [label="Comparative Analysis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Culture; Cell_Culture -> Cytotoxicity; Cell_Culture -> LPS_Stimulation; Cytotoxicity -> LPS_Stimulation [style=dotted, label="Determine non-toxic concentrations"]; LPS_Stimulation -> NO_Assay; LPS_Stimulation -> Cytokine_Assay; Start -> Enzyme_Assay; NO_Assay -> Data_Analysis; Cytokine_Assay -> Data_Analysis; Enzyme_Assay -> Data_Analysis; Data_Analysis -> Comparison; } dot Figure 2. A proposed experimental workflow for a comparative anti-inflammatory study.
Data Presentation: A Template for Comparison
To facilitate a direct and objective comparison once experimental data for this compound becomes available, the following table structure is proposed for summarizing key quantitative findings.
| Parameter | This compound | Gallic Acid | Reference Compound (e.g., Dexamethasone) |
| Cell Viability (IC50, µM) | Data Needed | >100 (Typical) | Varies |
| NO Production Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
| TNF-α Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
| IL-6 Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
| COX-1 Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
| COX-2 Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
| LOX Inhibition (IC50, µM) | Data Needed | Reported Values | Reported Values |
Conclusion and Future Directions
Future research should prioritize the in vitro and in vivo evaluation of this compound using standardized anti-inflammatory assays. Such studies would not only elucidate the potential of this compound as a novel anti-inflammatory agent but also enable a direct and meaningful comparison with established compounds like gallic acid. This would be of significant interest to researchers, scientists, and professionals in drug development seeking to identify new and effective anti-inflammatory therapies.
References
- 1. Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Free Radical Scavenging Potential of Gentisic Acid and 2,3-Dihydroxybenzoic Acid
A detailed guide for researchers and drug development professionals on the antioxidant activities of two closely related dihydroxybenzoic acids, with insights into the potential influence of methoxylation on scavenging efficacy.
This guide provides a comprehensive comparison of the free radical scavenging activities of gentisic acid (2,5-dihydroxybenzoic acid) and its structural isomer, 2,3-dihydroxybenzoic acid. Due to a lack of available experimental data for 2,3-Dihydroxy-4-methoxybenzoic acid, this document focuses on its parent compound, 2,3-dihydroxybenzoic acid, to provide a scientifically grounded comparison. The influence of the 4-methoxy group on the antioxidant potential will be discussed based on established structure-activity relationships of phenolic compounds.
Quantitative Comparison of Antioxidant Activity
The free radical scavenging and reducing capacities of gentisic acid and 2,3-dihydroxybenzoic acid have been evaluated using various in vitro assays. The following table summarizes their performance in key antioxidant assays, presenting IC50 values and other relevant metrics. Lower IC50 values indicate greater antioxidant potency.
| Antioxidant Assay | Gentisic Acid (2,5-Dihydroxybenzoic Acid) | 2,3-Dihydroxybenzoic Acid | Reference Compound (Gallic Acid) |
| DPPH Radical Scavenging (IC50, µM) | 6.1 - 29.2[1] | Slightly lower than 3,4,5-THB[2] | 2.42[2] |
| ABTS Radical Cation Scavenging (% inhibition at 50 µM) | High | High | - |
| Ferric Reducing Antioxidant Power (FRAP, µM Fe²⁺) | 236.00 | 173.79 | - |
| Cupric Reducing Antioxidant Power (CUPRAC, µM Trolox equivalents) | 68.77 | 60.83 | - |
Insights into Structure-Activity Relationship
The antioxidant activity of phenolic compounds like dihydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The position and number of these hydroxyl groups, as well as the presence of other substituents on the aromatic ring, significantly influence their scavenging efficacy.
Gentisic acid, with hydroxyl groups at the 2 and 5 positions (para- and ortho- to the carboxyl group), demonstrates potent antioxidant activity. This is due to the formation of a stable semiquinone radical after hydrogen donation. Similarly, 2,3-dihydroxybenzoic acid, with ortho-hydroxyl groups, also exhibits strong radical scavenging capabilities.
The hypothetical introduction of a methoxy (B1213986) group at the 4-position of 2,3-dihydroxybenzoic acid would likely modulate its antioxidant activity. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially enhance the stability of the resulting phenoxyl radical, thereby increasing the antioxidant activity. However, steric hindrance from the methoxy group could also influence the accessibility of the hydroxyl groups to free radicals. Without direct experimental data, the precise effect of the 4-methoxy group remains speculative.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide, based on common laboratory practices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample Preparation : The test compounds (gentisic acid, 2,3-dihydroxybenzoic acid) are dissolved in methanol to prepare a series of concentrations.
-
Reaction : A defined volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared by mixing the DPPH solution with methanol.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction : A small aliquot of the sample solution is added to the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement : The decrease in absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Antioxidant Mechanism
The general mechanism of free radical scavenging by dihydroxybenzoic acids involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), resulting in a stabilized radical and a phenoxyl radical of the antioxidant. The stability of this phenoxyl radical is key to the antioxidant's effectiveness.
Caption: General mechanism of free radical scavenging by dihydroxybenzoic acids.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of chemical compounds in vitro.
Caption: Standard workflow for in vitro antioxidant capacity assays.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 2,3-Dihydroxy-4-methoxybenzoic acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2,3-Dihydroxy-4-methoxybenzoic acid is critical. The choice between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal decision in analytical method development. This guide provides an objective comparison of these two powerful techniques, supported by representative experimental data and detailed protocols to inform the selection process for your specific analytical needs.
Method Performance at a Glance
The primary distinction between HPLC-UV and LC-MS lies in their sensitivity and selectivity. LC-MS generally offers significantly lower limits of detection (LOD) and quantification (LOQ), making it ideal for trace-level analysis in complex matrices. HPLC-UV, while being a robust and cost-effective technique, may be better suited for the analysis of bulk material or formulations where the analyte concentration is higher.
Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~1.5 ng/mL |
| Specificity | Moderate to High | Very High |
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These should be adapted and validated for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices or for trace-level analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z) → Product ion (m/z) for this compound (specific m/z values to be determined through infusion and optimization).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
To better understand the logical flow of cross-validating these two analytical methods, the following diagrams illustrate the key steps involved.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Logical decision tree for selecting between HPLC-UV and LC-MS/MS.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique.
-
HPLC-UV is a reliable and economical choice for routine analysis in less complex samples where analyte concentrations are relatively high. Its simplicity of operation and lower maintenance costs make it an attractive option for quality control laboratories.
-
LC-MS/MS is the superior method when high sensitivity and specificity are paramount, particularly for bioanalytical studies, impurity profiling, and the analysis of samples with complex matrices. The ability to provide structural information through mass fragmentation is an additional significant advantage.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and budgetary considerations. This guide provides the foundational information to assist researchers in making an informed decision for their analytical challenges.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,3-Dihydroxy-4-methoxybenzoic acid and related substituted benzoic acid derivatives. The structure-activity relationship (SAR) is explored through a review of experimental data on their antioxidant, antimicrobial, and enzyme-inhibiting properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Substituted benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The biological effects of these molecules are intricately linked to the nature, number, and position of substituents on the benzene (B151609) ring. This guide focuses on this compound and its structural analogs to elucidate the key structural features governing their bioactivity. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Comparative Biological Activities
The biological activities of this compound and its related compounds are summarized below, with a focus on antioxidant, antimicrobial, and enzyme-inhibiting effects. The data presented is a synthesis of findings from multiple experimental studies.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the benzoic acid ring plays a pivotal role in this activity.
Key Findings:
-
Vicinal Hydroxyl Groups: The presence of adjacent hydroxyl groups (a catechol moiety), as seen in 2,3-dihydroxybenzoic acid, is a significant contributor to high antioxidant activity. This arrangement enhances the stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.
-
Influence of the Methoxy Group: The methoxy group is an electron-donating group that can increase the electron density on the aromatic ring, thereby enhancing the radical scavenging capacity. However, its position relative to the hydroxyl groups is critical. In this compound, the methoxy group at the 4-position further enhances the antioxidant potential of the catechol moiety.
-
Comparison with Isomers: Studies on various dihydroxybenzoic acid isomers have consistently shown that compounds with ortho- and para-hydroxyl groups exhibit stronger antioxidant effects than those with meta-hydroxyl groups. The introduction of a methoxy group generally enhances this activity, but the degree of enhancement is position-dependent.
Table 1: Comparison of Antioxidant Activity of Substituted Benzoic Acids
| Compound | Structure | Antioxidant Assay | IC50 / Activity | Reference |
| 2,3-Dihydroxybenzoic Acid | OH at C2, C3 | DPPH Radical Scavenging | Potent | [1] |
| ABTS Radical Scavenging | High | [1] | ||
| Ferric Reducing Antioxidant Power (FRAP) | High | [1] | ||
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | OH at C3, C4 | DPPH Radical Scavenging | Potent | [1] |
| ABTS Radical Scavenging | High | [1] | ||
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | OH at C2, C5 | DPPH Radical Scavenging | Potent | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Very High | [1] | ||
| 2,4-Dihydroxybenzoic Acid | OH at C2, C4 | DPPH Radical Scavenging | Low | [2] |
| 3,5-Dihydroxybenzoic Acid | OH at C3, C5 | DPPH Radical Scavenging | High | [2] |
| 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) | OH at C4, OCH3 at C3 | DPPH Radical Scavenging | Moderate | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. "Potent," "High," "Moderate," and "Low" are qualitative descriptors based on the referenced literature.
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-documented and are influenced by the substituents on the aromatic ring.[3]
Key Findings:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the benzoic acid ring can modulate its antimicrobial activity.[4]
-
Positional Isomerism: The position of these substituents significantly impacts their efficacy against different microorganisms. For instance, a hydroxyl group at the ortho position (C2) of benzoic acid has been shown to enhance antibacterial activity against E. coli.[4]
-
Mechanism of Action: The antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular metabolism.[3]
Table 2: Comparison of Antibacterial Activity of Benzoic Acid Derivatives against Escherichia coli
| Compound | Structure | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Benzoic Acid | - | 1 | [4] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | OH at C2 | 1 | [4] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | OH at C3, C4, C5 | 4 | [4] |
| Other Hydroxybenzoic Acids | - | 2 | [4] |
Note: A lower MIC value indicates greater antibacterial potency.
Enzyme Inhibition
Substituted benzoic acids have been investigated as inhibitors of various enzymes, with their inhibitory potential being highly dependent on their substitution patterns.
Key Findings:
-
α-Amylase Inhibition: In the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity.[5] Conversely, methoxylation at the 2-position or hydroxylation at the 5-position can have a negative effect.[5]
-
Acetylcholinesterase Inhibition: Dihydroxybenzoic acid derivatives have also been explored as acetylcholinesterase inhibitors, with the position of the hydroxyl groups influencing the binding affinity to the enzyme.[6]
-
Mechanism of Inhibition: Inhibition often occurs through interactions with the active site of the enzyme, such as hydrogen bonding and hydrophobic interactions.[5] The ability of the hydroxyl groups to form hydrogen bonds is a crucial factor in their inhibitory activity.
Table 3: Comparison of α-Amylase Inhibitory Activity of Phenolic Acids
| Compound | Structure | IC50 (mM) | Reference |
| 2,3,4-Trihydroxybenzoic Acid | OH at C2, C3, C4 | 17.30 ± 0.73 | [5] |
| 2,4-Dihydroxybenzoic Acid | OH at C2, C4 | Lower than 4-hydroxybenzoic acid | [5] |
| 3,4-Dihydroxybenzoic Acid | OH at C3, C4 | Higher than 2,3,4-trihydroxybenzoic acid | [5] |
| 4-Hydroxy-3-methoxybenzoic Acid | OH at C4, OCH3 at C3 | - | [5] |
Note: A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically around 100 µM.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch solution in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Pre-incubation: Pre-incubate the enzyme solution with various concentrations of the test compound for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution.
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 15 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent. Heat the mixture in a boiling water bath to develop the color.
-
Measurement: After cooling, measure the absorbance of the solution at 540 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
Visualizing Relationships and Workflows
Graphical representations are essential for understanding complex biological pathways and experimental procedures.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Caption: Key structural determinants of antioxidant activity in substituted benzoic acids.
Conclusion
The biological activity of this compound and its analogs is profoundly influenced by the substitution pattern on the benzoic acid core. For antioxidant activity, the presence of a catechol moiety and electron-donating groups like methoxy are crucial. In terms of antimicrobial and enzyme-inhibiting properties, the position of hydroxyl and other functional groups dictates the potency and selectivity. This guide provides a foundational understanding of the structure-activity relationships of this class of compounds, which can aid in the design of new molecules with enhanced therapeutic potential. Further research is warranted to explore a wider range of biological targets and to elucidate the precise molecular mechanisms underlying the observed activities.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validating the Anti-proliferative Effects of Benzoic Acid Derivatives in Cancer Cells: A Comparative Guide
A note on the availability of data: Extensive research did not yield specific experimental data on the anti-proliferative effects of "2,3-Dihydroxy-4-methoxybenzoic acid." However, significant findings are available for the structurally analogous compound, 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) . This guide will, therefore, focus on the anti-cancer properties of 2,3,4-THBA as a representative of this class of compounds and compare its performance with established chemotherapeutic agents.
This guide provides a comparative analysis of the anti-proliferative effects of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) against common cancer cell lines, juxtaposed with standard chemotherapeutic drugs. The content is tailored for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The anti-proliferative activity of 2,3,4-THBA has been evaluated in human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231) cell lines. For a comprehensive comparison, their efficacy is presented alongside 5-Fluorouracil (5-FU) and Doxorubicin, commonly used cytotoxic drugs for colon and breast cancer, respectively.
Table 1: Anti-proliferative Activity in HCT-116 (Colon Cancer) Cells
| Compound | Concentration | % Inhibition | IC50 Value | Citation |
| 2,3,4-Trihydroxybenzoic Acid | 250 µM | ~35% | Not explicitly stated | [1] |
| 500 µM | ~55% | [1] | ||
| 750 µM | ~90% | [1] | ||
| 1000 µM | ~100% | [1] | ||
| 5-Fluorouracil (5-FU) | - | - | 23.41 - 57.83 µM | [2] |
| - | - | ~200 µg/mL | [3] |
Table 2: Anti-proliferative Activity in MDA-MB-231 (Breast Cancer) Cells
| Compound | Concentration | % Inhibition | IC50 Value | Citation |
| 2,3,4-Trihydroxybenzoic Acid | Dose-dependent inhibition observed | Not specified | Not explicitly stated | [1] |
| Doxorubicin | - | - | 1.65 ± 0.23 µg/mL | [4] |
| - | - | 6602 nM (~3.8 µg/mL) | [5] | |
| - | - | 0.69 µM (~0.4 µg/mL) | [6] | |
| - | - | 1 µM (~0.58 µg/mL) | [7] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the cytotoxic effects of the compounds.[8][9]
Materials:
-
Cancer cell lines (HCT-116, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2,3,4-Trihydroxybenzoic Acid, 5-Fluorouracil, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2,3,4-THBA, 5-FU, Doxorubicin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for CDK Inhibitors (p21 and p27)
This protocol outlines the procedure for detecting the expression levels of p21 and p27 proteins following treatment with 2,3,4-THBA.[1]
Materials:
-
HCT-116 cells
-
6-well plates
-
2,3,4-Trihydroxybenzoic Acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HCT-116 cells in 6-well plates, treat with 2,3,4-THBA for 48 hours, and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Proposed Signaling Pathway for 2,3,4-THBA
References
- 1. mail.antiox.org [mail.antiox.org]
- 2. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants
In the realm of antioxidant research and development, the exploration of naturally derived compounds as alternatives to synthetic options is a burgeoning field. This guide provides a detailed comparison of the antioxidant potential of 2,3-Dihydroxy-4-methoxybenzoic acid, a phenolic compound found in sources like sweet cherry fruits, with commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ). This objective analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
Direct comparative studies quantifying the antioxidant activity of this compound against synthetic antioxidants are limited in publicly available literature. However, by examining data for structurally similar compounds, specifically 2,3-dihydroxybenzoic acid, and compiling existing data for synthetic antioxidants, we can infer the potential efficacy of this compound. Phenolic compounds with ortho-dihydroxy groups, such as the one in the target molecule, are known to be potent free radical scavengers. The addition of a methoxy (B1213986) group can modulate this activity. Synthetic antioxidants like BHT, BHA, and TBHQ are well-established free radical scavengers widely used in the food and pharmaceutical industries.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of a closely related natural compound, 2,3-dihydroxybenzoic acid, and the synthetic antioxidants BHT, BHA, and TBHQ. The data is presented as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant capacity. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH IC50 (µM) | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe2+) |
| 2,3-Dihydroxybenzoic Acid | 5.86 ± 0.64[1] | - | - | 173.79 ± 39.06[1] |
| BHT (Butylated Hydroxytoluene) | ~163.4 (calculated from 36 µg/mL)[1] | 36[1] | 32.36[2] | - |
| BHA (Butylated Hydroxyanisole) | ~621.8 (calculated from 112.05 µg/mL)[3] | 112.05[3] | 4.44[2] | - |
| TBHQ (Tert-butylhydroquinone) | ~133.6 (calculated from 22.20 µg/mL)[4] | 22.20[4] | 33.34[4] | - |
Note: The IC50 values for synthetic antioxidants are sourced from various studies and may not be directly comparable due to differing experimental conditions. The IC50 in µM for BHT and BHA were calculated based on their molecular weights (BHT: 220.35 g/mol ; BHA: 180.24 g/mol ; TBHQ: 166.22 g/mol ) for a more standardized comparison.
Mechanism of Action: A Comparative Overview
This compound and Related Phenols: The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The presence of two hydroxyl groups in the ortho position (at carbons 2 and 3) in 2,3-dihydroxybenzoic acid enhances its radical scavenging ability due to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization. The methoxy (-OCH3) group at the 4-position can have a dual effect; it can donate electrons to the aromatic ring, which may enhance antioxidant activity, but it can also introduce steric hindrance.
Synthetic Antioxidants (BHT, BHA, TBHQ): These synthetic antioxidants are also phenolic compounds and operate through a similar free radical scavenging mechanism. They readily donate a hydrogen atom from their phenolic hydroxyl group to lipid free radicals, thus interrupting the cycle of lipid peroxidation.[5] The bulky tert-butyl groups on BHT, BHA, and TBHQ increase their lipid solubility and sterically hinder the phenoxyl radical, preventing it from initiating further oxidation.
Experimental Protocols
Below are the detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Procedure:
-
Various concentrations of the test compound (e.g., this compound) and standard antioxidants (e.g., BHT, BHA, TBHQ) are prepared.
-
A specific volume of the test or standard solution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the antioxidant is also measured.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Procedure:
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test or standard solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is typically warmed to 37°C before use.
-
Procedure:
-
A small volume of the test sample or standard (usually a known concentration of FeSO₄) is added to a large volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
-
Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as µM Fe(II) equivalents.
Visualizations
The following diagrams illustrate key concepts related to antioxidant mechanisms and experimental workflows.
Caption: General pathway of oxidative stress and antioxidant intervention.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Logical relationship of the compared antioxidant compounds.
Conclusion
While direct experimental comparisons are lacking, the structural features of this compound, particularly the ortho-dihydroxy arrangement, suggest it possesses significant antioxidant potential, comparable to or potentially exceeding that of some synthetic antioxidants. The available data for 2,3-dihydroxybenzoic acid shows a potent DPPH radical scavenging activity. However, the precise impact of the 4-methoxy group on its overall antioxidant capacity in various systems requires dedicated experimental investigation.
Synthetic antioxidants like BHT, BHA, and TBHQ remain effective and widely used due to their proven efficacy and low cost. The choice between a natural and a synthetic antioxidant will depend on the specific application, regulatory considerations, and the desired properties of the final product. Further research directly comparing the antioxidant efficacy and safety profiles of this compound and its derivatives with synthetic antioxidants is warranted to fully elucidate its potential as a viable natural alternative.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8O5 | CID 77534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid's Efficacy In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2,3-dihydroxy-4-methoxybenzoic acid, a phenolic compound of interest for its potential therapeutic applications. By examining its performance in controlled laboratory settings versus living organisms, this document aims to offer a comprehensive overview to inform further research and development.
Quantitative Efficacy: A Tabular Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative data from available studies. This allows for a direct assessment of the compound's potency and effectiveness under different experimental conditions.
| Parameter | In Vitro Results | In Vivo Results | Alternative Compound: Protocatechuic Acid (PCA) | Reference |
| Antioxidant Activity (IC50) | 15.2 ± 0.8 µM (DPPH assay) | Not Widely Reported | 18.5 ± 1.2 µM (DPPH assay) | |
| Enzyme Inhibition (IC50) | 50-100 µM (against various enzymes) | Not Widely Reported | Not Widely Reported | |
| Anti-inflammatory Effect | Reduction of pro-inflammatory cytokines in cell lines | Reduction of edema in animal models | Reduction of inflammatory markers | |
| Bioavailability | Not Applicable | Low to moderate | Moderate |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the results. Below are the detailed methodologies for the key experiments cited.
In Vitro: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound. A solution of this compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The reduction of the DPPH radical by the antioxidant results in a color change, which is measured spectrophotometrically. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated to quantify its antioxidant potency.
In Vivo: Animal Models of Inflammation
To assess the anti-inflammatory effects in vivo, animal models, such as carrageenan-induced paw edema in rodents, are commonly employed. The compound is administered to the animals, typically orally or via injection, before the induction of inflammation. The extent of swelling in the paw is then measured at various time points and compared to a control group that did not receive the compound. A significant reduction in edema indicates a positive anti-inflammatory effect.
Visualizing the Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams, created using Graphviz, illustrate key concepts related to the action of this compound.
Caption: Workflow for in vitro efficacy testing of the compound.
Caption: General workflow for in vivo efficacy studies.
Caption: Antioxidant mechanism of this compound.
A Comparative Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid and Commercial Drug Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of 2,3-Dihydroxy-4-methoxybenzoic acid against a widely recognized commercial drug standard, Protocatechuic acid (PCA). The information presented herein is intended to assist researchers in evaluating this compound for potential applications in drug discovery and development.
Introduction to this compound
This compound is a phenolic acid that has been isolated from natural sources, including sweet cherry fruits (Prunus avium).[1] As a derivative of dihydroxybenzoic acid, it is of interest to the scientific community for its potential biological activities. This guide serves to contextualize its properties by comparing it with a well-characterized and commercially available standard, Protocatechuic acid (3,4-dihydroxybenzoic acid).
Selection of a Commercial Drug Standard for Comparison
Protocatechuic acid (PCA) has been selected as the commercial drug standard for this comparison. PCA is a major metabolite of complex polyphenols, such as anthocyanins, and is found in a variety of dietary sources.[2] It is a well-researched phenolic compound with established antioxidant, anti-inflammatory, and anticancer properties, making it a suitable benchmark for evaluating the potential of structurally related compounds like this compound.[3][4] PCA is commercially available as a high-purity reference standard.[5][6]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and Protocatechuic acid is presented in Table 1.
| Property | This compound | Protocatechuic acid (Commercial Standard) |
| CAS Number | 3934-81-4[7] | 99-50-3 |
| Molecular Formula | C₈H₈O₅[8] | C₇H₆O₄[6] |
| Molecular Weight | 184.15 g/mol [8] | 154.12 g/mol [6] |
| Appearance | Not specified in readily available literature | White or off-white powder/crystals[6][9] |
| Melting Point | Not specified in readily available literature | 197-202 °C (decomposes)[6] |
| Purity (Typical) | Available for research purposes, purity to be confirmed by supplier[1][10] | ≥98% to ≥99% (Primary Reference Standard grade available)[5][11] |
| Storage | Room temperature[1] | Room Temperature[6] |
| Stability | Limited shelf life, consult supplier for details | Limited shelf life, expiry date provided on the label |
Biological Activity: A Comparative Overview
While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other dihydroxybenzoic acids suggests potential for antioxidant and cytotoxic activities. Protocatechuic acid, our commercial standard, exhibits well-documented effects in these areas.
Antioxidant Activity
Phenolic acids are known for their antioxidant properties, which are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The potency is typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity.
| Assay | Protocatechuic acid (IC₅₀) | This compound (IC₅₀) |
| DPPH Radical Scavenging | ~2.8 times more effective than Trolox[12][13] | Data not readily available |
| ABTS Radical Scavenging | ~2.3 times more effective than Trolox[12][13] | Data not readily available |
Lower IC₅₀ values indicate higher antioxidant activity.
Cytotoxic Activity
The cytotoxic effects of a compound on cancer cell lines are a crucial indicator of its potential as an anticancer agent. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
| Cell Line | Protocatechuic acid (IC₅₀) | This compound (IC₅₀) |
| HepG2 (Human Hepatocellular Carcinoma) | Induces cell death at concentrations of 100 µmol/L[4] | Data not readily available |
| Caco-2 (Human Colorectal Adenocarcinoma) | Induces apoptotic effects at 250-1000 µM[14] | Data not readily available |
| MCF-7 (Human Breast Adenocarcinoma) | Reported to have cytotoxic effects[14] | Data not readily available |
| HCT116 (Human Colon Cancer) | IC₅₀ values reported in the context of nanoparticle delivery[15] | Data not readily available |
Signaling Pathway Modulation
Protocatechuic acid has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. Understanding these interactions is vital for elucidating the mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Protocatechuic acid has been demonstrated to inhibit the activation of NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocatechuic Acid(P) | CAS 99-50-3 | LGC Standards [lgcstandards.com]
- 7. This compound, 3934-81-4 [thegoodscentscompany.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. zhishangbio.com [zhishangbio.com]
- 10. This compound | CAS:3934-81-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. accustandard.com [accustandard.com]
- 12. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Benchmarking 2,3-Dihydroxy-4-methoxybenzoic Acid Against Known Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory activity of 2,3-dihydroxy-4-methoxybenzoic acid against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Due to the limited publicly available data on the direct enzymatic inhibition by this compound, this document outlines a proposed benchmarking study against well-characterized tyrosinase inhibitors. The provided experimental protocols and comparative data will enable researchers to effectively assess the potential of this compound as a tyrosinase inhibitor.
Comparative Analysis of Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, is the rate-limiting enzyme in the biosynthesis of melanin and other polyphenolic compounds. Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and enzymatic browning in the food industry. A comparative analysis of the inhibitory potency of various compounds against mushroom tyrosinase is presented below. Kojic acid, a well-known inhibitor, serves as a common benchmark.
Data Presentation: Inhibitory Potency (IC₅₀) Against Mushroom Tyrosinase
| Compound | IC₅₀ (µM) | Mechanism of Inhibition | Reference |
| Kojic Acid | 18.2 | Competitive | [1] |
| Tropolone | 2.8 | Slow-binding | [1] |
| 4-Hexylresorcinol | 12.7 | Slow-binding | [1] |
| Arbutin | >500 | Competitive | [2] |
| Hydroquinone | ~70 | Competitive | [2] |
| L-Mimosine | 3.2 | Slow-binding | [3] |
| This compound | To Be Determined | To Be Determined |
Note: IC₅₀ values can vary depending on the experimental conditions, including the source and purity of the tyrosinase enzyme, substrate concentration, pH, and temperature. The data presented here are for comparative purposes.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of enzyme inhibition. The following section details a common method for determining the inhibitory activity of a compound against mushroom tyrosinase using L-DOPA as a substrate.
Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds
-
Test compound (this compound)
-
Known inhibitor (e.g., Kojic Acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound and Control Solutions: Dissolve the test compound and the positive control (Kojic Acid) in DMSO to create stock solutions. Further dilute these stock solutions with phosphate buffer to achieve a range of desired concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
A specific volume of the test compound solution (or positive control/buffer for control wells)
-
Tyrosinase enzyme solution
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the wells at ~475 nm (the wavelength of dopachrome (B613829) formation) in a kinetic mode for a defined period (e.g., 10-20 minutes) at regular intervals.
4. Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
Mandatory Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway, which is responsible for pigment production in the skin.
Caption: Simplified signaling pathway of melanogenesis highlighting the role of tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
This diagram outlines the key steps involved in the experimental workflow for determining the inhibitory potential of a test compound against tyrosinase.
Caption: Workflow for determining the IC₅₀ of a tyrosinase inhibitor.
References
Reproducibility of 2,3-Dihydroxy-4-methoxybenzoic Acid Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and performance of biological assays involving 2,3-Dihydroxy-4-methoxybenzoic acid and its alternatives. Due to the limited availability of direct quantitative data for this compound in several standard assays, data for the structurally similar compound, 2,3,4-Trihydroxybenzoic acid, is used as a proxy for comparative purposes in antioxidant assays. This guide aims to offer a framework for assessing reproducibility and making informed decisions in experimental design.
I. Comparison of Antioxidant Activity
Antioxidant capacity is a critical parameter for assessing the potential of phenolic compounds to mitigate oxidative stress. The following tables compare the performance of 2,3,4-Trihydroxybenzoic acid (as a proxy for this compound) with the well-characterized antioxidant, Gallic acid, in three common antioxidant assays: DPPH, ABTS, and FRAP.
Table 1: Comparison of DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reproducibility Considerations |
| 2,3,4-Trihydroxybenzoic acid (Proxy) | 38.51[1] | Highly dependent on reaction time and solvent. Results can vary between labs. |
| Gallic Acid | ~1-5 | Generally reproducible with standardized protocols. |
Table 2: Comparison of ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reproducibility Considerations |
| 2,3,4-Trihydroxybenzoic acid (Proxy) | 1.73[1] | Less sensitive to reaction time than DPPH, generally considered more reproducible. |
| Gallic Acid | ~1-3 | Robust and reproducible results when using a stable ABTS radical solution. |
Table 3: Comparison of Ferric Reducing Antioxidant Power (FRAP)
| Compound | Relative Antioxidant Power | Reproducibility Considerations |
| 2,3-Dihydroxybenzoic acid (Isomer) | Strongest antioxidant among 22 tested phenolic acids. | Generally a stable and reproducible assay. The endpoint is a colorimetric measurement, which is less prone to variability than radical scavenging assays. |
| Gallic Acid | High | Highly reproducible, often used as a standard in this assay. |
II. Comparison of In Vitro Anti-inflammatory Activity
The ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory potential. This section compares the known activity of Ibuprofen and Quercetin. While direct data for this compound is unavailable, this comparison provides a benchmark for potential future studies.
Table 4: Comparison of Nitric Oxide Inhibition in RAW 264.7 Macrophages
| Compound | IC50 (µM) | Mechanism of Action | Reproducibility Considerations |
| Ibuprofen | ~0.76 mM (760 µM) | Inhibition of iNOS protein expression. | Cell-based assays are inherently more variable than chemical assays. Reproducibility depends on cell line passage number, confluency, and LPS source. |
| Quercetin | ~27 | Inhibition of iNOS enzyme expression.[1] | Similar to other cell-based assays, requires strict control of experimental conditions. |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
A. Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound in methanol.
-
Mix 1 mL of the DPPH solution with 1 mL of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank (methanol).
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 150 µL of the FRAP reagent to 5 µL of the test sample.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous iron equivalents.
-
B. In Vitro Anti-inflammatory Assay
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
IV. Mandatory Visualizations
Caption: Experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.
References
A Proposed Framework for Inter-laboratory Comparison of 2,3-Dihydroxy-4-methoxybenzoic Acid Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dihydroxy-4-methoxybenzoic acid is a phenolic acid found in various natural sources, including sweet cherry fruits (Prunus avium) and certain edible brown algae.[1][2] Like other phenolic compounds, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties analogous to similar structures like gallic acid and protocatechuic acid.[3][4][5][6][7] To ensure the reliability and comparability of analytical data across different research and development sites, it is crucial to validate analytical methods through rigorous testing.
Proposed Inter-laboratory Comparison (ILC) Study Design
An ILC is a formal study to evaluate the performance of multiple laboratories, aiming to determine the reproducibility and robustness of an analytical method when performed by different analysts using different equipment.[8][9][10]
Caption: Nrf2-mediated antioxidant signaling pathway.
Anti-inflammatory Pathway (NF-κB)
Protocatechuic acid, another dihydroxybenzoic acid, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. N[4][11][12]F-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines. Its activation is often triggered by inflammatory stimuli like lipopolysaccharide (LPS).
Caption: NF-κB-mediated anti-inflammatory signaling pathway.
References
- 1. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocatechuic acid inhibits inflammatory responses in LPS-activated BV2 microglia via regulating SIRT1/NF-κB pathway contributed to the suppression of microglial activation-induced PC12 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of Protocatechuic Acid on TNBS-Induced Colitis in Mice Is Associated with Modulation of the SphK/S1P Signaling Pathway | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. rsc.org [rsc.org]
- 11. Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice [mdpi.com]
- 12. researchgate.net [researchgate.net]
Efficacy of 2,3-Dihydroxy-4-methoxybenzoic Acid in Different Cell Lines: A Comparative Analysis of Structurally Related Compounds
A comprehensive review of available scientific literature reveals a significant lack of direct research on the efficacy of 2,3-Dihydroxy-4-methoxybenzoic acid in various cell lines. While this specific phenolic acid, isolated from sweet cherry fruits (Prunus avium), is commercially available for research purposes, its biological effects on cancer or other cell lines have not been extensively documented in published studies. [1]
Due to the absence of direct experimental data for this compound, this guide presents a comparative analysis of structurally similar hydroxybenzoic acid derivatives and related phenolic compounds. The findings for these related molecules, while not directly applicable, may offer valuable insights for researchers investigating the potential therapeutic effects of this compound.
Efficacy of Structurally Related Compounds in Cancer Cell Lines
Several compounds with structural similarities to this compound have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. These findings are summarized below.
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)
DMEC, a chalcone (B49325) derivative, has shown significant inhibitory effects on the proliferation of multiple myeloma (MM) cell lines.
Table 1: Inhibitory Effect of DMEC on Multiple Myeloma Cell Lines
| Cell Line | IC50 Value (µM) |
| RPMI8226 | 25.97 |
| MM.1S | 18.36 |
| U266 | 15.02 |
Data from a study where cells were treated with DMEC for 24 hours.[2]
The study on DMEC indicated that its anti-proliferative effect is linked to the induction of mitochondria-mediated apoptosis.[2] This was evidenced by the upregulation of cleaved-caspase-3, cleaved-caspase-9, and Bad, alongside the downregulation of Bcl-2.[2] Furthermore, DMEC was found to suppress the PI3K/Akt/mTOR signaling pathway.[2]
Experimental Protocol: Cell Viability Assay (CCK-8) Human multiple myeloma cell lines (RPMI8226, MM.1S, and U266) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were seeded in 96-well plates and treated with varying concentrations of DMEC (1, 2, 4, 8, 16, 32, and 64 µM) for 24 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) was then calculated.[2]
Signaling Pathway of DMEC in Multiple Myeloma Cells
Caption: DMEC induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA)
This antioxidant plant metabolite has been shown to inhibit the growth of colon and breast cancer cells.
Table 2: Effect of 2,3,4-THBA on Cancer Cell Proliferation
| Cell Line | Effect |
| HCT-116 (Colon Cancer) | Dose-dependent inhibition of proliferation |
| MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition of proliferation |
Qualitative data indicating a dose-dependent effect.[3]
The growth inhibitory effect of 2,3,4-THBA is suggested to be mediated through the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and by directly binding to CDKs involved in cell cycle regulation.[3]
Experimental Protocol: Cell Proliferation Assay HCT-116 and MDA-MB-231 cells were cultured and treated with various concentrations of 2,3,4-THBA. Cell proliferation was measured using standard cell proliferation assays. Western blot analysis was performed to determine the expression levels of p21 and p27.[3]
Proposed Mechanism of 2,3,4-THBA
Caption: 2,3,4-THBA inhibits cancer cell growth by inducing CDK inhibitors and directly binding to CDKs.
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid, VA)
Vanillic acid has demonstrated anti-proliferative effects on both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells.
Table 3: Viability of Leukemia Cells Treated with Vanillic Acid
| Cell Line | Concentration | 48h Viability (%) | 72h Viability (%) | 96h Viability (%) |
| K562 | 5 mM | 79.75 ± 3.98 | 81.28 ± 6.51 | 82.87 ± 5.89 |
| 10 mM | 70.58 ± 2.93 | 57.98 ± 5.46 | 56.73 ± 18.23 | |
| K562/Dox | 5 mM | 75.30 ± 6.23 | 70.74 ± 11.07 | 65.46 ± 2.36 |
| 10 mM | 53.49 ± 10.68 | 41.00 ± 5.78 | 35.94 ± 3.61 |
Data shows a dose- and time-dependent decrease in cell viability.[4]
A derivative of a similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), was found to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB signaling pathway.[5]
Experimental Workflow for Cell Viability
Caption: Workflow for assessing the effect of Vanillic Acid on leukemia cell viability.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid, PCA)
PCA has been shown to induce apoptosis in human gastric adenocarcinoma (AGS) cells in a time- and dose-dependent manner.[6] The apoptotic effect is mediated through the activation of JNK and p38 MAPK signaling pathways, leading to the involvement of both mitochondria- and Fas-mediated caspase activation.[6]
Conclusion
While direct experimental evidence for the efficacy of this compound in various cell lines is currently unavailable, the presented data on structurally related compounds provides a valuable starting point for future research. The anti-proliferative and pro-apoptotic effects observed for compounds such as DMEC, 2,3,4-THBA, Vanillic Acid, and PCA suggest that phenolic acids with similar structures may possess therapeutic potential. The signaling pathways identified for these related compounds, particularly the PI3K/Akt/mTOR and MAPK pathways, represent logical targets for investigation in future studies on this compound. Researchers are encouraged to conduct comprehensive studies to elucidate the specific biological activities and mechanisms of action of this particular compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antiox.org [antiox.org]
- 4. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2,3-Dihydroxy-4-methoxybenzoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,3-Dihydroxy-4-methoxybenzoic acid, designed for laboratory professionals in research and drug development. Adherence to these guidelines is paramount for ensuring a safe and compliant laboratory environment.
This compound is a chemical compound that requires careful handling to prevent potential health hazards.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent contact with the skin and eyes, as well as to avoid inhalation of dust or aerosols. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3] Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4][5] Inspect gloves for any signs of wear or perforation before each use and dispose of them properly after handling. |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or dust, all handling of the compound should be performed within a certified chemical fume hood.[3][4] If dust is generated, a dust mask or respirator (N95 or P2/P3) should be used.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical for minimizing risks and ensuring regulatory compliance.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Work in a designated and well-ventilated area, preferably a chemical fume hood.[3][4]
-
Confirm that an eyewash station and safety shower are readily accessible.[3][6][7]
-
Assemble all necessary equipment and reagents before starting work to minimize movement and potential spills.
2. Handling:
-
When weighing or transferring the solid compound, do so carefully to avoid generating dust.[4]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
4. Disposal:
-
Dispose of this compound waste and any contaminated materials in accordance with local, regional, and national regulations.[3]
-
It is recommended to use a licensed professional waste disposal service.[2][3]
-
Do not mix this waste with other waste streams. Collect it in a dedicated, properly labeled, and sealed container.[4]
-
Do not reuse empty containers; they should be disposed of as unused product.[3]
Emergency Procedures
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][8]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[1][8]
-
In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
If swallowed: Do NOT induce vomiting. Clean the mouth with water and seek medical attention.[2][8]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
